methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10-7-14(8-10)5-9(6-14)11(16)18-4/h9-10H,5-8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQKSJIPMWXDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437611 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170508-14-2 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
Introduction: The Rising Prominence of Spiro[3.3]heptanes in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The "escape from flatland" paradigm, which advocates for a shift away from predominantly planar aromatic structures, has propelled the exploration of sp3-rich frameworks.[1] Among these, the spiro[3.3]heptane motif has emerged as a particularly valuable building block.[2] Its rigid, well-defined three-dimensional structure provides a unique conformational restriction that can lead to improved target selectivity and potency.[3][4] Furthermore, spiro[3.3]heptane derivatives are recognized as bioisosteres of commonly used aromatic and alicyclic rings, such as benzene and cyclohexane, offering a strategic avenue to modulate absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing biological activity.[1]
This guide provides an in-depth technical overview of the synthesis of a key functionalized spiro[3.3]heptane building block: methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate. This molecule incorporates both a protected amine and a methyl ester, making it a versatile intermediate for further elaboration in drug discovery programs. We will delve into a recommended synthetic pathway, providing detailed experimental protocols and the scientific rationale behind each strategic choice.
Strategic Synthetic Approach
The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with the construction of the core spirocyclic framework. The overall strategy involves the initial formation of a symmetrically substituted spiro[3.3]heptane, followed by functional group manipulations to introduce the desired amine and carboxylic acid moieties, and concluding with protection and esterification steps.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of the Spiro[3.3]heptane Core
The construction of the spiro[3.3]heptane skeleton is a critical first step. A robust and scalable method involves the double alkylation of an active methylene compound, such as diethyl malonate, with a suitable 1,3-bis-electrophile.[5][6] For this synthesis, 1,1-bis(bromomethyl)cyclobutane is an excellent choice as the electrophilic partner.
Step 1: Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate
-
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of diethyl malonate (2.0 equivalents) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the enolate.
-
A solution of 1,1-bis(bromomethyl)cyclobutane (1.0 equivalent) in anhydrous THF is then added dropwise.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford diethyl spiro[3.3]heptane-2,6-dicarboxylate.
-
-
Expertise & Experience: The use of sodium hydride as a strong, non-nucleophilic base is crucial for the quantitative deprotonation of diethyl malonate, forming the nucleophilic enolate. THF is an ideal solvent due to its ability to solvate the sodium enolate and its suitable boiling point for the reaction. The reaction is driven to completion by the intramolecular cyclization of the second malonate unit following the initial intermolecular alkylation.
Part 2: Functional Group Interconversion
With the core scaffold in hand, the next phase involves the conversion of the ester groups into the desired amino and carboxylic acid functionalities.
Step 2: Saponification to Spiro[3.3]heptane-2,6-dicarboxylic Acid
-
Protocol:
-
Diethyl spiro[3.3]heptane-2,6-dicarboxylate is dissolved in a mixture of ethanol and water.
-
An excess of sodium hydroxide (NaOH, 2.5-3.0 equivalents) is added, and the mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified to a pH of 1-2 with concentrated hydrochloric acid (HCl), leading to the precipitation of the dicarboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield spiro[3.3]heptane-2,6-dicarboxylic acid.
-
-
Trustworthiness: This standard saponification protocol is highly reliable for the complete hydrolysis of the esters to the corresponding carboxylates. The subsequent acidification ensures the protonation to the dicarboxylic acid, which typically has low solubility in acidic aqueous media, facilitating its isolation.
Step 3: Monofunctionalization via Curtius Rearrangement
The selective conversion of one carboxylic acid group to an amine while retaining the other is a key challenge. The Curtius rearrangement provides an elegant solution.
-
Protocol:
-
Spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 equivalent) is suspended in a suitable solvent such as toluene.
-
Diphenylphosphoryl azide (DPPA, 1.1 equivalents) and triethylamine (TEA, 1.2 equivalents) are added.
-
The mixture is heated to 80-90 °C for 2-4 hours. The progress of the acyl azide formation and subsequent rearrangement to the isocyanate can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
The reaction mixture is then cooled, and tert-butanol is added. The mixture is heated to reflux for 12-16 hours to trap the isocyanate as a Boc-protected amine.
-
The solvent is removed under reduced pressure, and the residue is taken up in a biphasic mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate to separate the desired Boc-protected amino acid from any unreacted diacid.
-
The organic layer is separated, washed with brine, dried, and concentrated. The crude product, 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid, can be purified by column chromatography.
-
To obtain the free amine, the Boc-protected intermediate can be treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) followed by neutralization.
-
-
Authoritative Grounding: The Curtius rearrangement is a classic and reliable method for the conversion of carboxylic acids to amines with the loss of one carbon atom.[7] The use of DPPA is a common and safe alternative to the more hazardous sodium azide for the formation of the acyl azide intermediate. The in situ trapping of the isocyanate with tert-butanol to directly yield the Boc-protected amine is an efficient strategy.
Part 3: Final Derivatization
The final steps involve the protection of the newly formed amino group and the esterification of the remaining carboxylic acid.
Step 4: Boc Protection of 6-Aminospiro[3.3]heptane-2-carboxylic Acid
-
Protocol:
-
6-Aminospiro[3.3]heptane-2-carboxylic acid is dissolved in a mixture of 1,4-dioxane and water.
-
A base, such as sodium hydroxide or sodium bicarbonate, is added to adjust the pH to 9-10.
-
Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O, 1.1-1.2 equivalents) dissolved in 1,4-dioxane is added portion-wise while maintaining the pH with the addition of base.
-
The reaction is stirred at room temperature for 4-12 hours.
-
Upon completion, the reaction mixture is washed with a nonpolar solvent like hexanes to remove any unreacted Boc anhydride.
-
The aqueous layer is acidified to pH 2-3 with a cold, dilute solution of HCl or citric acid.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid.[8][9][10]
-
-
Expertise & Experience: The Schotten-Baumann conditions described are standard for Boc protection of amino acids.[7] Maintaining a basic pH is crucial to ensure the amine is in its nucleophilic free base form. The subsequent acidification allows for the extraction of the carboxylic acid product into an organic solvent.
Step 5: Fischer Esterification to this compound
-
Protocol:
-
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added.
-
The reaction mixture is heated to reflux for 6-24 hours. The reaction is an equilibrium, and its progress can be monitored by TLC or LC-MS.[11]
-
Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel yields the final product, this compound.[12]
-
-
Authoritative Grounding: The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11][13] Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the methyl ester.
Data Summary
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | 60-75 | >95 | GC-MS, ¹H NMR |
| 2 | Spiro[3.3]heptane-2,6-dicarboxylic Acid | 90-98 | >98 | ¹H NMR, ¹³C NMR |
| 3 & 4 | 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic Acid | 50-65 (over 2 steps) | >97 | LC-MS, ¹H NMR |
| 5 | This compound | 80-90 | >98 | LC-MS, ¹H NMR |
Conclusion
The synthesis of this compound presented herein provides a reliable and scalable route to a valuable building block for drug discovery. By leveraging well-established synthetic transformations, including malonic ester synthesis, Curtius rearrangement, Boc protection, and Fischer esterification, this guide offers a comprehensive framework for researchers and scientists. The strategic incorporation of the spiro[3.3]heptane scaffold continues to be a promising avenue for the development of next-generation therapeutics with optimized properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Page loading... [guidechem.com]
- 9. 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid 97% | CAS: 1087798-38-6 | AChemBlock [achemblock.com]
- 10. Page loading... [guidechem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate | C14H23NO4 | CID 10265083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate (CAS: 170508-14-2): A Key Building Block for 3D-Rich Scaffolds in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate, a bifunctional building block pivotal to modern medicinal chemistry. We delve into the strategic importance of its spiro[3.3]heptane core as a saturated bioisostere for aromatic rings, a concept central to the "escape from flatland" in drug design. This document outlines the compound's physicochemical properties, provides a strategic approach to its synthesis and purification, and details its applications as a versatile linker for developing novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage three-dimensional scaffolds to create next-generation pharmaceuticals with enhanced properties.
The Strategic Imperative of 3D Scaffolds: The Rise of Spiro[3.3]heptane
For decades, drug discovery has been dominated by flat, aromatic ring systems. While effective, this "flatland" of chemical space often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The contemporary drive is to develop sp³-rich, three-dimensional scaffolds that provide access to novel chemical space and can improve drug-like properties.[1][2]
The spiro[3.3]heptane framework is a premier example of such a scaffold. Its rigid, compact, and structurally unique three-dimensional nature makes it an outstanding saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[3][4] Unlike linear scaffolds that mimic para-substituted phenyl rings, the spiro[3.3]heptane core possesses non-collinear exit vectors, offering a distinct geometric presentation of substituents that can lead to novel binding interactions and improved selectivity.[3][4] This strategic replacement can yield patent-free analogs of existing drugs with retained or enhanced bioactivity and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][3]
Caption: Bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane core.
Physicochemical and Structural Profile
This compound is a purposefully designed building block. The Boc-protected amine and the methyl ester provide orthogonal handles for sequential chemical modifications, making it an ideal linker for constructing complex molecules.
| Property | Value | Source |
| CAS Number | 170508-14-2 | [5][6] |
| Molecular Formula | C₁₄H₂₃NO₄ | [5][7] |
| Molecular Weight | 269.34 g/mol | [5][7] |
| IUPAC Name | Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate | [5] |
| Predicted Boiling Point | 370.3 ± 41.0 °C | [8] |
| Predicted Density | 1.13 ± 0.1 g/cm³ | [8] |
| Predicted pKa | 12.29 ± 0.40 | [8] |
The tert-butyloxycarbonyl (Boc) protecting group is chosen for its robustness across various reaction conditions and its clean, efficient removal under mild acidic conditions (e.g., trifluoroacetic acid). The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is then available for amide bond formation or other derivatizations.
Synthesis Strategy and Purification
While numerous methods exist for constructing the spiro[3.3]heptane core, a practical synthesis of the title compound often involves the modification of a pre-formed, functionalized spirocyclic precursor.[9][10][11] A logical and efficient pathway can be devised from a symmetrical intermediate like spiro[3.3]heptane-2,6-dicarboxylic acid.
The rationale for this approach is to leverage the symmetry of the starting material and introduce the differential functionality (amine and ester) through well-established, high-yielding transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate | C14H23NO4 | CID 10265083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 170508-14-2 | CAS DataBase [m.chemicalbook.com]
- 9. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
Introduction
The spiro[3.3]heptane scaffold has emerged as a highly valuable motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional, flexible aliphatic and conformationally flat aromatic rings. By introducing this scaffold, drug development professionals can achieve improved metabolic stability, enhanced binding affinity, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate is a key building block, incorporating this desirable spirocyclic core functionalized with both an amine, protected by the versatile tert-butyloxycarbonyl (Boc) group, and a methyl ester. These functional handles allow for diverse chemical modifications, making it a cornerstone for library synthesis and the development of novel therapeutics.
This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required to unequivocally confirm the structure of this compound. We will move beyond a simple checklist of techniques, instead focusing on the logical synergy between different analytical methods, explaining the causality behind experimental choices and demonstrating how each piece of data contributes to the final, validated structural assignment.
Part 1: The Strategic Analytical Workflow
The structural elucidation of a novel or synthesized compound is a process of systematic evidence gathering. No single technique provides the complete picture; rather, we employ a multi-faceted approach where the results of each analysis corroborate and build upon the others. The workflow for confirming the identity of this compound is a hierarchical process, beginning with confirmation of mass and elemental formula, followed by functional group identification, and culminating in the detailed mapping of the molecular framework and its stereochemistry.
Caption: Overall workflow for structure elucidation.
Part 2: Mass Spectrometry - Confirming the Foundation
Expertise & Rationale: The first step in any structural analysis is to confirm that the compound has the correct molecular weight and, ideally, the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can distinguish between isobaric compounds. The Boc protecting group is known to be somewhat labile under certain MS conditions, which can be both a challenge and a diagnostic tool.[2]
Expected Data: The molecular formula for this compound is C₁₄H₂₃NO₄, with a monoisotopic mass of 269.1627 g/mol .[3] In electrospray ionization (ESI), we expect to see protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. A key diagnostic fragmentation pattern for the Boc group is the loss of isobutylene (-56 Da) or the entire Boc group (-100 Da), leading to characteristic fragment ions.[4]
| Ion | Expected m/z (High-Res) | Notes |
| [M+H]⁺ | 270.1700 | Protonated molecular ion |
| [M+Na]⁺ | 292.1520 | Sodiated molecular ion |
| [M+H - C₄H₈]⁺ | 214.1074 | Loss of isobutylene from the Boc group |
| [M+H - C₅H₉O₂]⁺ | 170.1176 | Loss of the entire Boc group |
| [C₄H₉]⁺ | 57.0704 | tert-butyl cation fragment, characteristic of Boc |
Table 1: Expected HRMS Data
Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or Esi-Orbitrap mass spectrometer for high-resolution analysis.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in positive ion mode.
-
Data Analysis: Analyze the resulting spectrum for the parent ion adducts ([M+H]⁺, [M+Na]⁺) and compare the measured exact mass to the theoretical mass. A mass accuracy of <5 ppm is required for confident elemental formula assignment.
-
Fragmentation (MS/MS): If necessary, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation patterns.
Part 3: Infrared Spectroscopy - Identifying the Players
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. For our target compound, we are specifically looking for the characteristic vibrations of the carbamate N-H and C=O, and the ester C=O. The presence and position of these bands provide immediate, self-validating evidence of the major structural components.
Expected Data: The IR spectrum will be dominated by strong carbonyl stretches. The carbamate and ester carbonyls will have distinct, strong absorption bands. The N-H stretch of the carbamate provides another clear diagnostic peak.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (Carbamate) | N-H Stretch | ~3300 - 3400 | Medium |
| Alkane | C-H Stretch | ~2850 - 3000 | Medium |
| Ester | C=O Stretch | ~1735 - 1750 | Strong |
| Carbamate (Boc) | C=O Stretch | ~1680 - 1710 | Strong |
| Carbamate | C-N Stretch | ~1365 | Medium |
Table 2: Characteristic FTIR Absorption Bands[5][6][7][8]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or oil sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Part 4: NMR Spectroscopy - Assembling the Puzzle
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can piece together the exact connectivity of the atoms.
¹H and ¹³C NMR: The Component Parts
-
¹H NMR: The proton NMR will show distinct signals for the protons of the Boc group (a sharp singlet for 9 equivalent protons), the methyl ester (a sharp singlet for 3 protons), and the spiro[3.3]heptane core. The spiro-core protons will appear as a series of complex, overlapping multiplets due to the rigid, strained ring system and the presence of numerous diastereotopic protons. A broad singlet corresponding to the N-H proton is also expected.
-
¹³C NMR: The carbon NMR will provide a count of the unique carbon environments. We expect to see signals for the two carbonyl carbons (ester and carbamate), the quaternary carbons of the Boc group and the central spiro-atom, the O-methyl carbon, the t-butyl methyl carbons, and the various CH and CH₂ carbons of the spiro-core.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Boc -C(CH ₃)₃ | ~1.45 (s, 9H) | ~28.4 |
| Ester -OCH ₃ | ~3.70 (s, 3H) | ~52.0 |
| Spiro[3.3]heptane Core -CH -, -CH ₂- | ~1.8 - 3.0 (m) | ~30 - 60 |
| N -H | ~5.0 (br s, 1H) | - |
| Boc -C (CH₃)₃ | - | ~80.0 |
| Spiro Quaternary C | - | ~35-40 |
| Carbamate C =O | - | ~155.0 |
| Ester C =O | - | ~175.0 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts[9][10][11]
2D NMR: Establishing Connectivity
While 1D NMR identifies the parts, 2D NMR shows how they connect. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to bridge quaternary centers and confirm the placement of functional groups.
Caption: Key HMBC correlations for structural confirmation.
Key Validating HMBC Correlations:
-
Ester Placement: A correlation between the singlet from the methyl protons (~3.7 ppm) and the ester carbonyl carbon (~175 ppm) confirms the methyl ester group.
-
Boc Group Placement: Correlations from the singlet of the Boc protons (~1.45 ppm) to both the Boc quaternary carbon (~80 ppm) and the carbamate carbonyl carbon (~155 ppm) validate the entire tert-butoxycarbonyl group.
-
Spiro-Core Connectivity: Correlations from protons on the spiro-core (e.g., H-2 and H-6) to their respective carbonyl carbons and, crucially, to the central quaternary spiro-carbon (~35-40 ppm) lock in the entire molecular framework.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe the key correlations.
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and map the correlations to build the final structure.
Part 5: Stereochemistry - The Final Frontier
Expertise & Rationale: The structure possesses at least two stereocenters (C-2 and C-6). The synthesis may result in a mixture of diastereomers (cis/trans) and, if a racemic route is used, enantiomers. While NMR can help determine the relative stereochemistry (cis vs. trans) through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, it cannot distinguish between enantiomers. For absolute structural confirmation, a definitive technique is required.
Key Techniques for Stereochemical Determination: [12]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique is used to separate enantiomers. If the synthesized material is racemic, a chiral HPLC method can resolve the two enantiomers into distinct peaks, confirming the presence of a chiral molecule.
-
X-ray Crystallography: This is the unequivocal "gold standard" for determining the three-dimensional structure of a molecule.[13][14] If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the precise atomic coordinates, bond lengths, and bond angles, thereby unambiguously establishing both the relative and absolute stereochemistry.[15]
Caption: Logic diagram showing how disparate data validates the final structure.
Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the atomic positions are determined (structure solution) and then optimized to best fit the experimental data (refinement).[13]
-
Validation: The final structure is validated to ensure it is chemically sensible and accurately represents the data. The output provides a definitive 3D model of the molecule.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry establishes the molecular formula, and FTIR confirms the presence of the required functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments, which unambiguously define the carbon-hydrogen framework and the connectivity of all atoms. Finally, the definitive three-dimensional arrangement and absolute stereochemistry are confirmed by single-crystal X-ray crystallography. By following this rigorous, self-validating workflow, researchers and drug development professionals can proceed with full confidence in the identity and quality of this critical chemical building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate | C14H23NO4 | CID 10265083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR spectrum [chemicalbook.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Foreword: Embracing Three-Dimensionality in Drug Discovery
An In-depth Technical Guide to the Biological Activity of Spiro[3.3]heptane Derivatives
For decades, medicinal chemistry has been dominated by aromatic, sp²-rich scaffolds. While highly successful, this "flatland" approach often leads to challenges in optimizing physicochemical properties, such as solubility and metabolic stability. The strategic shift towards rigid, sp³-rich three-dimensional scaffolds represents a paradigm evolution in drug design, offering a pathway to novel chemical space with improved drug-like properties.[1][2] Among these scaffolds, the spiro[3.3]heptane core has emerged as a particularly compelling motif. Its inherent rigidity, unique three-dimensional vectoral array of substituents, and favorable physicochemical characteristics make it a versatile building block for creating a new generation of therapeutic agents.[2][3] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of spiro[3.3]heptane derivatives, grounded in field-proven insights and experimental data.
The Spiro[3.3]heptane Scaffold: A Structural and Synthetic Overview
The unique architecture of spiro[3.3]heptane, consisting of two cyclobutane rings fused at a central quaternary carbon, imparts significant conformational rigidity. This rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Rationale for Synthetic Route Selection
The utility of any scaffold is directly tied to its synthetic accessibility. The choice of a synthetic pathway for spiro[3.3]heptane derivatives is dictated by the desired substitution pattern, scalability, and stereochemical control. Early methods were often limited in scope, but modern strategies provide access to a diverse range of functionalized building blocks.[2]
A particularly innovative approach involves a strain-relocating semipinacol rearrangement, which allows for the expedient formation of spiro[3.3]heptan-1-ones from highly strained bicyclo[1.1.0]butane precursors.[1] This method is notable for its efficiency and ability to establish stereocenters with high fidelity, a critical consideration for structure-activity relationship (SAR) studies.[1] More established routes often rely on the double alkylation of malonate diesters or the reaction of keteneiminium salts with alkenes, which are robust methods for producing key ketone intermediates on a large scale.[4][5]
Workflow for Functionalized Building Block Synthesis
The conversion of simple spiro[3.3]heptane cores into functionalized building blocks suitable for medicinal chemistry programs is a critical step. A typical workflow is designed for modularity, allowing for the generation of diverse analogues for SAR exploration.
Caption: Synthetic workflow for generating diverse spiro[3.3]heptane building blocks.
This modular approach, detailed in studies by Mykhailiuk and colleagues, enables the efficient production of carboxylic acids, boronic acids, amines, and phenols, which serve as versatile handles for further elaboration into drug candidates.[4][6]
The Premier Application: Spiro[3.3]heptane as a Benzene Bioisostere
Perhaps the most significant application of the spiro[3.3]heptane scaffold is its role as a saturated, three-dimensional bioisostere for the phenyl ring.[2][7][8] Unlike earlier bioisosteres like bicyclo[1.1.1]pentane which mimic the collinear vectors of a para-substituted phenyl ring, the spiro[3.3]heptane core can effectively mimic the non-collinear exit vectors of mono-, meta-, and para-substituted benzenes.[6][9] This versatility dramatically expands its applicability in drug design.
The primary motivation for replacing a phenyl ring is to improve physicochemical properties. Aromatic rings are often metabolic hotspots, leading to poor pharmacokinetic profiles. Replacing them with a saturated, rigid scaffold like spiro[3.3]heptane can block metabolic attack, increase the fraction of sp³ carbons (Fsp³)—a parameter correlated with clinical success—and modulate solubility and lipophilicity.[10]
Caption: Spiro[3.3]heptane as a non-collinear bioisostere for a phenyl ring.
Case Study: Anticancer Agents
The principle of bioisosteric replacement has been successfully demonstrated in FDA-approved anticancer drugs.[6]
-
Sonidegib (Hedgehog Pathway Inhibitor): Replacement of the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane core resulted in analogues that retained high potency.[7][9]
-
Vorinostat (HDAC Inhibitor): The terminal phenyl ring of Vorinostat was replaced with spiro[3.3]heptane, yielding a saturated analogue that promoted caspase-dependent apoptosis in hepatocellular carcinoma cells (HepG2), similar to the parent drug.[11]
Case Study: Local Anesthetics
The para-substituted phenyl ring of the local anesthetic Benzocaine was successfully replaced with the spiro[3.3]heptane scaffold. The resulting analogue demonstrated a significant antinociceptive effect in a tail-flick test in mice, with an activity profile very similar to that of Benzocaine.[6][11]
Impact on Physicochemical Properties
Quantitative analysis reveals the tangible benefits of this bioisosteric switch. Replacing the phenyl ring in Sonidegib with spiro[3.3]heptane led to a notable decrease in calculated lipophilicity (clogP) without negatively impacting aqueous solubility.[8][11] However, it's important to note that this modification can also impact metabolic stability, as seen with the Sonidegib analogues, where an increase in clearance was observed.[6] This highlights the multi-parameter optimization challenge inherent in drug design.
Table 1: Physicochemical Property Modulation via Phenyl-to-Spiro[3.3]heptane Replacement
| Compound | Parent Ring | clogP | logD (pH 7.4) | Metabolic Stability (CLint, μL min⁻¹ mg⁻¹) |
|---|---|---|---|---|
| Sonidegib | meta-Phenyl | 6.8 | ≥ 3.5 | 18 |
| trans-analogue | Spiro[3.3]heptane | 6.0 | ≥ 3.5 | 36 |
| cis-analogue | Spiro[3.3]heptane | 6.0 | ≥ 3.5 | 156 |
Data sourced from Prysiazhniuk et al.[6][11]
Applications in Neuroscience: Modulating the GABAergic System
Beyond its role as a bioisostere, the spiro[3.3]heptane scaffold is a valuable component in the design of neuromodulators, particularly those targeting the γ-aminobutyric acid type A (GABA-A) receptor system.[12][13][14][15] GABA-A receptors are the primary mediators of inhibitory neurotransmission in the central nervous system, and positive allosteric modulators (PAMs) of these receptors are used to treat anxiety, epilepsy, and sleep disorders.[16][17]
Recent research has identified novel spiro-hydantoins that act as reverse allosteric modulators at the GABA-A receptor.[16] These compounds do not act at the primary GABA binding site but rather at a transmembrane domain site, where they can reverse the positive modulation of agents like general anesthetics.[16] This unique mechanism of action could lead to drugs that mitigate the sedative side effects of other GABAergic agents. The action is α-subunit dependent, with some compounds showing activity on α3β3γ2 receptors at concentrations as low as 200 nM.[16]
Caption: Mechanism of spiro[3.3]heptane derivatives as GABA-A reversal agents.
Emerging Roles in Antiviral and Anticancer Therapy
The versatility of the spiro[3.3]heptane scaffold extends to other therapeutic areas, including antiviral and direct anticancer applications.
Antiviral Agents
The rigid, defined geometry of spirocycles makes them ideal for structure-guided drug design against viral targets.[18] Researchers have successfully incorporated 2-azaspiro[3.3]heptane elements into inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[19] This structure-guided approach led to the identification of nanomolar potency inhibitors against both SARS-CoV-2 and MERS-CoV proteases, demonstrating the scaffold's ability to access new chemical space and optimize binding interactions within a target's active site.[19]
Antiproliferative Activity
In addition to the targeted bioisosteric approach, various spiro compounds, including those with different core structures but illustrating the general potential of the class, have been synthesized and screened for general antiproliferative activity.[20][21] For example, a series of spiro compounds synthesized via a microwave-assisted domino reaction were tested against a panel of human cancer cell lines.[20][22] One derivative, compound 1c , showed inhibitory activity against HCT116 (colon), PC3 (prostate), HL60 (leukemia), and SNB19 (astrocytoma) cell lines, with IC₅₀ values ranging from 49.72 to 101 µM.[20][21]
Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of a Representative Spiro Compound
| Cell Line | HCT116 (Colon) | PC3 (Prostate) | HL60 (Leukemia) | SNB19 (Astrocytoma) |
|---|---|---|---|---|
| Compound 1c | 52.81 | 74.40 | 49.72 | 101 |
Data sourced from Sobral et al.[20][21]
While these potencies are moderate, they validate the spirocyclic framework as a viable starting point for the development of novel anticancer agents through further optimization.[23]
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific reporting requires transparent and robust methodologies. The following protocols represent standard, self-validating assays for assessing the biological activities described in this guide.
Protocol: MTT Assay for In Vitro Antiproliferative Activity
This protocol is designed to determine the concentration of a spiro[3.3]heptane derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test spiro[3.3]heptane derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. The final DMSO concentration in all wells should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Pushing neuroscience discovery forward | Drug Discovery News [drugdiscoverynews.com]
- 13. Neuroscience Content List | Drug Discovery News [drugdiscoverynews.com]
- 14. m.youtube.com [m.youtube.com]
- 15. news-medical.net [news-medical.net]
- 16. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 18. Antiviral Agents: Structural Basis of Action and Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The spiro[3.3]heptane scaffold is of significant interest as a bioisostere for commonly used ring systems, offering a unique three-dimensional profile.[1][2] This document outlines a plausible synthetic route and presents a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretation of this data is grounded in established spectroscopic principles and supported by data from analogous structures reported in the scientific literature. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related spirocyclic compounds.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane motif has emerged as a compelling structural element in modern drug design. Its rigid, three-dimensional geometry provides a distinct advantage over flat, aromatic systems, potentially leading to improved physicochemical properties and novel intellectual property. The non-collinear arrangement of substituents on the spirocyclic core allows for the exploration of new chemical space, a critical aspect of developing next-generation therapeutics. This compound, with its orthogonally protected amine and ester functionalities, is a versatile intermediate for the synthesis of diverse compound libraries.
Proposed Synthesis
A robust synthetic protocol is essential for obtaining high-purity material for spectroscopic analysis and subsequent applications. Based on established methodologies for the construction of functionalized spiro[3.3]heptanes, a plausible synthetic route is outlined below.[3]
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Spirocyclic Core
The synthesis would likely commence with the construction of the spiro[3.3]heptane core. A common method involves the double alkylation of a suitable C1 synthon with a 1,1-bis(electrophilic) cyclobutane derivative.
Step 2: Functional Group Interconversion and Protection
Subsequent steps would involve the introduction and manipulation of the amino and carboxyl functionalities. This would likely include a Curtius rearrangement or a related transformation to install the amine, followed by protection with the tert-butyloxycarbonyl (Boc) group. The carboxylic acid would then be esterified to yield the methyl ester.
Spectroscopic Characterization
This section provides a detailed prediction and interpretation of the key spectroscopic data for this compound. While a definitive experimental spectrum for this exact compound is not publicly available, the following analyses are based on the known spectral properties of closely related spiro[3.3]heptane derivatives and fundamental spectroscopic principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the rigid, non-planar structure of the spiro[3.3]heptane core. The protons on the cyclobutane rings are diastereotopic and will exhibit complex splitting patterns.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.50 | br s | 1H | NH (Boc) |
| ~3.80 | m | 1H | CH-N |
| 3.67 | s | 3H | OCH₃ |
| ~2.80 | m | 1H | CH-CO |
| 2.40 - 1.80 | m | 8H | Ring CH₂ |
| 1.44 | s | 9H | C(CH₃)₃ |
Causality Behind Assignments:
-
NH Proton: The amide proton of the Boc group is expected to appear as a broad singlet around 4.50 ppm. Its chemical shift can be concentration and temperature-dependent.
-
OCH₃ Protons: The methyl ester protons will be a sharp singlet at approximately 3.67 ppm.
-
CH-N and CH-CO Protons: The methine protons alpha to the nitrogen and the carbonyl group are expected to be in the range of 3.80 ppm and 2.80 ppm, respectively. Their exact chemical shifts and multiplicities will be influenced by the stereochemistry of the molecule.
-
Ring CH₂ Protons: The eight methylene protons of the spiro[3.3]heptane core will resonate as a complex series of multiplets in the upfield region (1.80-2.40 ppm). The geminal and vicinal coupling constants will contribute to the complexity of this region.
-
Boc Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.44 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The symmetry of the spiro[3.3]heptane core will influence the number of distinct carbon signals.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (ester) |
| ~155.0 | C=O (Boc) |
| ~79.5 | C(CH₃)₃ |
| ~51.5 | OCH₃ |
| ~48.0 | CH-N |
| ~40.0 | Spiro C |
| ~38.0 | CH-CO |
| ~35.0 - 30.0 | Ring CH₂ |
| 28.4 | C(CH₃)₃ |
Causality Behind Assignments:
-
Carbonyl Carbons: The ester and carbamate carbonyl carbons are expected to resonate at the downfield end of the spectrum, around 175.0 ppm and 155.0 ppm, respectively.[4][5]
-
Quaternary Carbon (Boc): The quaternary carbon of the Boc group will appear around 79.5 ppm.
-
OCH₃ Carbon: The methyl carbon of the ester will be found at approximately 51.5 ppm.
-
Spiro Carbon: The central spiro carbon is a quaternary carbon and is predicted to have a chemical shift of around 40.0 ppm.
-
Ring Carbons: The methine and methylene carbons of the spiro[3.3]heptane ring will appear in the 30-50 ppm region. The carbon bearing the amino group (CH-N) will be further downfield than the one bearing the carboxyl group (CH-CO) due to the relative electronegativity of nitrogen and carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data (thin film or KBr):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch (amide) |
| 2980 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (amide II) |
| ~1250, ~1160 | Strong | C-O stretch (ester and carbamate) |
Causality Behind Assignments:
-
N-H Stretch: The N-H stretching vibration of the Boc-protected amine will appear as a distinct peak around 3350 cm⁻¹.
-
C-H Stretch: Strong absorptions in the 2850-2980 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aliphatic spirocyclic core, the methyl ester, and the Boc group.
-
C=O Stretches: Two strong carbonyl stretching bands are expected: one for the methyl ester around 1735 cm⁻¹ and another for the Boc-carbamate at a slightly lower wavenumber, around 1690 cm⁻¹.
-
N-H Bend: The amide II band, resulting from N-H bending and C-N stretching, is anticipated around 1520 cm⁻¹.
-
C-O Stretches: Strong C-O stretching vibrations from both the ester and carbamate functional groups will be prominent in the 1160-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation patterns.
Predicted MS Data (Electrospray Ionization, ESI+):
| m/z | Assignment |
| 270.17 | [M+H]⁺ |
| 214.12 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |
| 170.10 | [M - Boc]⁺ |
| 154.08 | [M - COOCH₃ - C₄H₈]⁺ |
Causality Behind Assignments:
-
Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 270.17, consistent with the molecular formula C₁₄H₂₃NO₄.[6][7]
-
Fragmentation: Common fragmentation pathways for Boc-protected amines include the loss of the tert-butoxy group (57 Da) or the entire Boc group (101 Da). The loss of the methyl ester group (59 Da) is also a likely fragmentation pathway.
Visualization of Key Structural and Workflow Elements
Visual representations are crucial for understanding the structure and the relationships between different experimental aspects.
Figure 1: Overview of the spectroscopic analysis of the target molecule.
Figure 2: A generalized workflow for the synthesis of the title compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information is intended to be a valuable resource for scientists working with this important class of molecules, aiding in reaction monitoring, structure confirmation, and quality control. The continued exploration of spiro[3.3]heptane derivatives holds significant promise for the discovery of novel therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate | C14H23NO4 | CID 10265083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
The Spiro[3.3]heptane Scaffold: A Three-Dimensional Strategy for Modern Medicinal Chemistry
Abstract
In the modern era of drug discovery, the demand for novel molecular scaffolds that can overcome the limitations of traditional, often planar, aromatic systems is paramount. The "escape from flatland" paradigm emphasizes the need for molecules with greater three-dimensional (3D) complexity to improve physicochemical properties, enhance target selectivity, and unlock new intellectual property space.[1] Among the sp³-rich scaffolds that have emerged as powerful tools for medicinal chemists, the spiro[3.3]heptane core stands out for its unique combination of rigidity, defined exit vectors, and synthetic accessibility. This in-depth guide provides a technical overview of the strategic applications of substituted spiro[3.3]heptanes in medicinal chemistry, from their fundamental role as bioisosteric replacements to their impact on drug metabolism and pharmacokinetic (DMPK) profiles, with a forward look towards their potential in challenging therapeutic areas such as neurodegenerative diseases.
The Architectural Advantage: Why Spiro[3.3]heptane?
The spiro[3.3]heptane framework, consisting of two cyclobutane rings fused at a central quaternary carbon, offers several distinct advantages that stem directly from its unique geometry. Unlike flat aromatic rings, this saturated bicyclic system enforces a rigid, three-dimensional arrangement of substituents.
-
Structural Rigidity and Conformational Constraint: The spirocyclic fusion locks the two four-membered rings in a perpendicular orientation. This rigidity minimizes the entropic penalty upon binding to a biological target, which can translate to higher binding affinity. Furthermore, it places substituents in well-defined spatial vectors, allowing for precise probing of receptor topographies and the optimization of ligand-protein interactions.
-
Improved Physicochemical Properties: The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates is a well-established strategy to enhance clinical success rates.[1] Replacing flat, greasy aromatic rings with the sp³-rich spiro[3.3]heptane core can lead to significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Solubility: The non-planar, less "greasy" nature of the scaffold can disrupt crystal packing and improve aqueous solubility.
-
Lipophilicity (logP/logD): Strategic replacement of an aromatic ring with a spiro[3.3]heptane moiety can reduce lipophilicity, which is often beneficial for optimizing DMPK profiles.[2][3]
-
Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) can block common metabolic pathways, leading to increased metabolic stability and longer half-lives.[1][3]
-
The following diagram illustrates the fundamental structural difference between a planar phenyl ring and the 3D spiro[3.3]heptane scaffold, highlighting the defined, non-coplanar exit vectors of the latter.
Caption: From Flatland to Spaceland: Bioisosteric replacement of a phenyl ring.
Applications as a Versatile Bioisostere
One of the most powerful applications of the spiro[3.3]heptane scaffold is its use as a saturated bioisostere for a variety of cyclic moieties commonly found in bioactive molecules.
A Non-Classical Benzene Mimic
The spiro[3.3]heptane core has been successfully employed as a bioisosteric replacement for mono-, meta-, and para-substituted phenyl rings.[3][4] Unlike other saturated bioisosteres like bicyclo[1.1.1]pentane which have collinear exit vectors, the spiro[3.3]heptane scaffold presents non-coplanar exit vectors, offering a unique geometric profile for structure-activity relationship (SAR) exploration.[3]
Case Study: Saturated Analog of Sonidegib
Sonidegib is an FDA-approved anticancer agent for the treatment of basal-cell carcinoma that features a meta-substituted phenyl ring. Researchers synthesized spiro[3.3]heptane-based analogs to evaluate the impact of this bioisosteric replacement.[2][3][4]
| Compound | Structure | Solubility (µM, PBS pH 7.4) | clogP | Metabolic Stability (t½, min, HLM) | Hedgehog Pathway Inhibition (IC₅₀, µM) |
| Sonidegib | Aromatic | ≤ 1 | 6.8 | 93 | ~0.02 |
| trans-analog (76) | Spiro[3.3]heptane | ≤ 1 | 6.0 | 47 | ~2.5 |
| cis-analog (76) | Spiro[3.3]heptane | ≤ 1 | 6.0 | 11 | ~2.5 |
Data compiled from Prysiazhniuk, K. et al. ChemRxiv (2023) and Iaroshenko, V. O. et al. (2023).[2][3]
The results demonstrate that replacing the phenyl ring with a spiro[3.3]heptane core maintained poor aqueous solubility but successfully reduced the calculated lipophilicity.[2][3] While the metabolic stability was reduced in this specific case, the analogs retained micromolar activity, validating the spiro[3.3]heptane as a viable bioisostere for the meta-substituted phenyl ring and opening avenues for further optimization.[2]
Case Study: Saturated Analog of Benzocaine
The replacement of the para-substituted phenyl ring in the local anesthetic Benzocaine with a spiro[3.3]heptane scaffold resulted in a patent-free analog with high potency in biological assays, further corroborating its utility as a benzene bioisostere.[4][5]
Heterocyclic Mimetics: Azaspiro[3.3]heptanes
The incorporation of heteroatoms into the spiro[3.3]heptane framework, particularly nitrogen, has yielded a valuable class of building blocks known as azaspiro[3.3]heptanes. These serve as conformationally restricted surrogates for common saturated heterocycles like piperidine and piperazine.[6]
-
2-Azaspiro[3.3]heptane: A bioisostere for 3- or 4-substituted piperidines.
-
2,6-Diazaspiro[3.3]heptane: A rigid scaffold replacement for piperazine.
These heterocyclic variants often lead to improved physicochemical properties. For instance, replacing a piperidine with a 2-azaspiro[3.3]heptane can enhance aqueous solubility and metabolic stability.[7]
Synthetic Strategies and Key Building Blocks
The utility of the spiro[3.3]heptane scaffold in drug discovery is underpinned by the development of robust and scalable synthetic routes to access functionally diverse building blocks.
General Synthetic Workflow
A common strategy for constructing the spiro[3.3]heptane core involves the [2+2] cycloaddition of a ketene or keteniminium salt with a methylene cyclobutane derivative, followed by functional group manipulation.
Caption: General workflow for the synthesis of substituted spiro[3.3]heptanes.
Experimental Protocol: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol describes a scalable synthesis of a key bifunctional building block, providing access to both the azetidine and cyclobutane rings for further derivatization.[8][9]
Step 1: Synthesis of 1-(diphenylmethyl)-3-methylenazetidine
-
To a solution of 1-(diphenylmethyl)azetidin-3-one (1 equiv.) in anhydrous THF, add methyltriphenylphosphonium bromide (1.1 equiv.) and potassium tert-butoxide (1.1 equiv.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired methyleneazetidine.
Step 2: [2+2] Cycloaddition with Dichloroketene
-
To a solution of 1-(diphenylmethyl)-3-methylenazetidine (1 equiv.) in anhydrous diethyl ether at 0 °C, add trichloroacetyl chloride (1.5 equiv.).
-
Add activated zinc dust (2.0 equiv.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the dichlorocyclobutanone intermediate.
Step 3: Reductive Dechlorination and Deprotection
-
Dissolve the dichlorocyclobutanone intermediate (1 equiv.) in acetic acid and add activated zinc dust (5.0 equiv.).
-
Heat the mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature, filter through Celite, and neutralize the filtrate with aqueous NaOH solution.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate.
-
Dissolve the resulting residue in methanol, add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%), and hydrogenate under a hydrogen atmosphere (50 psi) for 16 hours.
-
Filter the reaction mixture and concentrate the filtrate to yield the crude 2-azaspiro[3.3]heptan-6-one.
Step 4: Boc Protection
-
To a solution of the crude 2-azaspiro[3.3]heptan-6-one (1 equiv.) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and triethylamine (1.5 equiv.).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography to obtain tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.[8][9]
Future Frontiers: Applications in Neurodegenerative Diseases
The unique structural and physicochemical properties of spiro[3.3]heptanes make them highly attractive scaffolds for CNS drug discovery, a field where blood-brain barrier penetration and metabolic stability are critical challenges.
One promising area is the development of treatments for Alzheimer's disease. A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[10]
Targeting Gamma-Secretase Modulation
While early efforts to inhibit γ-secretase directly (GSIs) were hampered by toxicity due to off-target effects (e.g., inhibition of Notch processing), a more nuanced approach has emerged: the development of γ-secretase modulators (GSMs).[11][12] GSMs do not inhibit the enzyme but rather allosterically modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides (like Aβ38) at the expense of the highly aggregation-prone Aβ42.[12][13]
The spiro[3.3]heptane scaffold is an ideal starting point for the design of novel GSMs. Its rigid 3D architecture allows for the precise positioning of functional groups to interact with allosteric sites on the γ-secretase complex, while its favorable physicochemical properties can aid in achieving the necessary brain penetration and metabolic stability for a CNS therapeutic.
The logical relationship for this drug discovery approach is outlined below.
Caption: Therapeutic strategy targeting γ-secretase modulation with spiro[3.3]heptane scaffolds.
Conclusion
The substituted spiro[3.3]heptane scaffold has transitioned from a synthetic curiosity to a validated and highly valuable tool in the medicinal chemist's armamentarium. Its inherent three-dimensionality, conformational rigidity, and favorable impact on physicochemical properties provide a robust platform for designing next-generation therapeutics. By serving as a non-classical bioisostere for both aromatic and saturated rings, it enables the exploration of novel chemical space and the development of compounds with improved ADME profiles and unique intellectual property. As synthetic methodologies continue to evolve, and our understanding of its application in complex diseases like neurodegenerative disorders deepens, the spiro[3.3]heptane core is poised to play an increasingly significant role in the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mykhailiukchem.org [mykhailiukchem.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Secretase inhibitors and modulators for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Conformational Analysis of Spiro[3.3]heptane Ring Systems
Abstract
The spiro[3.3]heptane motif has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and materials science.[1][2] Valued for its rigid three-dimensional structure, it serves as a unique sp³-rich scaffold and a proven bioisostere for benzene, enabling chemists to "escape from flatland" and explore novel chemical space.[1][3][4] This guide provides a comprehensive technical overview of the conformational analysis of the spiro[3.3]heptane core. We will delve into its intrinsic conformational dynamics, the experimental and computational methodologies used to probe its structure, the influence of substitution on its geometry, and the profound implications of its conformational rigidity in the rational design of next-generation therapeutics and functional materials.
The Unique Structural Landscape of Spiro[3.3]heptane
Unlike flexible acyclic or monocyclic systems, the spiro[3.3]heptane framework is defined by two cyclobutane rings fused at a central quaternary carbon. This unique spirocyclic arrangement imparts significant conformational rigidity, yet it is not entirely static. The core of its conformational behavior lies in the puckering of the four-membered rings.
The Puckered vs. Planar Duality
The conformational landscape of the parent spiro[3.3]heptane is dominated by an equilibrium between two equivalent, puckered, "half-chair" like conformations.
-
Puckered Conformation (C₂ Symmetry): In its ground state, each cyclobutane ring in spiro[3.3]heptane adopts a puckered conformation to alleviate torsional strain.[5] This results in a molecule with C₂ symmetry, where the two rings are twisted relative to each other.
-
Planar Transition State (D₂d Symmetry): The interconversion between the two equivalent puckered forms proceeds through a higher-energy, planar transition state with D₂d symmetry. The energy barrier for this ring inversion is relatively low, but sufficient to define the puckered states as distinct minima at room temperature.
Computational studies have been instrumental in quantifying this dynamic process. The energy barrier to inversion is a critical parameter, influencing how the scaffold presents its substituents in a biological or material context.
Diagram 1: Conformational Inversion of Spiro[3.3]heptane
Caption: Interconversion between equivalent puckered C₂ conformers via a planar D₂d transition state.
Methodologies for Conformational Elucidation
A multi-pronged approach combining experimental spectroscopy, crystallography, and computational modeling is essential for a complete understanding of the spiro[3.3]heptane system.
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful solution-state technique for studying conformational equilibria.[6][7]
-
Proton (¹H) NMR: The chemical shifts and, more importantly, the ³J(H,H) coupling constants are averaged over the rapidly interconverting puckered conformers. Subtle changes in these parameters upon substitution can indicate a shift in the conformational equilibrium.
-
Variable Temperature (VT) NMR: By lowering the temperature, it is possible to slow the ring inversion on the NMR timescale, leading to the coalescence and eventual decoalescence of signals.[7] This allows for the direct observation of individual conformers and the calculation of the activation energy (ΔG‡) for the inversion process using the Eyring equation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments provide through-space correlations, which are invaluable for determining the relative spatial orientation of substituents and confirming the puckered nature of the rings.
X-ray Crystallography: This technique provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[8] Crystal structures of spiro[3.3]heptane derivatives invariably show the cyclobutane rings in a puckered state. While this method captures a single, static conformation, it is the gold standard for validating the accuracy of computational models and provides precise bond lengths and angles.
Computational Chemistry
Computational methods are indispensable for mapping the potential energy surface and predicting the relative stabilities of different conformers.[5][9]
Protocol 1: Standard Computational Workflow for Conformational Analysis
-
Initial Structure Generation: Build the spiro[3.3]heptane derivative in silico using a molecular editor.
-
Conformational Search (Molecular Mechanics): Perform a systematic or stochastic conformational search using a robust molecular mechanics (MM) force field (e.g., MMFF94s, OPLS3e). This step efficiently explores the conformational space to identify low-energy candidate structures.
-
Causality: MM is computationally inexpensive and ideal for broadly sampling the vast conformational landscape before committing to more accurate but costly methods.
-
-
Geometry Optimization (Quantum Mechanics): Take the unique, low-energy conformers from the MM search and perform full geometry optimization using Density Functional Theory (DFT), typically with a functional like B3LYP and a basis set such as 6-31G(d) or higher.
-
Causality: DFT provides a much more accurate description of electron distribution and, therefore, molecular geometry and relative energies compared to MM.
-
-
Frequency Calculations: Perform vibrational frequency calculations at the same level of theory used for optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). One imaginary frequency indicates a transition state.
-
Trustworthiness: This is a self-validating step. A structure is not a confirmed minimum without this check.
-
-
Energy Analysis: Calculate the relative electronic energies, and more importantly, the Gibbs free energies (which include zero-point vibrational energy, thermal, and entropic contributions) to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution.
Diagram 2: Integrated Workflow for Conformational Analysis
Caption: An integrated approach combining experimental and computational methods for robust analysis.
Spiro[3.3]heptane as a Benzene Bioisostere
One of the most significant applications of the spiro[3.3]heptane scaffold is its use as a saturated, three-dimensional bioisostere of the phenyl ring.[3][4][10] This has profound implications in drug design, where replacing a flat, metabolically labile aromatic ring with a rigid, saturated core can dramatically improve a drug candidate's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
The conformational rigidity of spiro[3.3]heptane is key to its success as a bioisostere. It holds substituents in well-defined, non-coplanar vectors, which can mimic the spatial arrangement of mono-, meta-, and para-substituted benzene rings.[4][10] This has been successfully demonstrated in the re-engineering of approved drugs like Sonidegib and Vorinostat, where replacing the phenyl ring with a spiro[3.3]heptane core yielded patent-free analogs with retained or even improved biological activity.[3][4][10]
Table 1: Geometric Comparison of Disubstituted Scaffolds
| Parameter | para-Substituted Benzene | 2,6-Disubstituted Spiro[3.3]heptane |
| Exit Vector Angle (φ) | ~180° (Collinear) | ~130° (Non-collinear)[11] |
| Substituent Distance (d) | ~5.7 Å | ~6.9 Å[11] |
| Planarity | Planar | Non-planar, 3D |
| sp³ Character | 0% | 100% |
Data adapted from computational studies and X-ray crystallographic data.[11]
The non-collinear exit vectors of the spiro[3.3]heptane scaffold provide a unique geometric presentation that cannot be achieved with other popular benzene bioisosteres like bicyclo[1.1.1]pentane, offering medicinal chemists a valuable new tool for scaffold hopping and lead optimization.[11]
Influence of Substitution on Conformational Preference
Introducing substituents onto the spiro[3.3]heptane core can influence the conformational equilibrium. The position and nature of the substituents dictate their orientation (axial vs. equatorial-like) in the puckered rings.
For example, in 1,6-disubstituted spiro[3.3]heptanes, stereoisomers can be designed to act as conformationally restricted surrogates for cis-1,4-disubstituted or trans-1,3-disubstituted cyclohexanes.[12] This predictable vectorization allows for fine-tuning of a molecule's interaction with a biological target, enhancing selectivity and potency.[13] The development of synthetic routes to access specific substitution patterns, such as 1,5- and 1,6-disubstituted derivatives, is an active area of research driven by the need for these precisely configured building blocks.[14]
Conclusion and Future Outlook
The conformational analysis of spiro[3.3]heptane is not merely an academic exercise; it is fundamental to its application in rational drug design and materials science. Its well-defined puckered conformation provides a rigid and predictable three-dimensional scaffold, while the relatively low barrier to ring inversion adds a layer of subtle dynamics. The synergy of high-level computational modeling with advanced spectroscopic techniques like VT-NMR and X-ray crystallography provides a powerful toolkit for dissecting its structural nuances. As synthetic methodologies continue to provide access to increasingly complex and diverse spiro[3.3]heptane derivatives, a thorough understanding of their conformational behavior will remain paramount to unlocking their full potential in the creation of novel, high-performing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auremn.org.br [auremn.org.br]
- 7. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel Spiro[3.3]heptane Building Blocks
Introduction: The Rising Prominence of Spiro[3.3]heptanes in Modern Chemistry
In the relentless pursuit of novel chemical entities with enhanced pharmacological and material properties, the focus has increasingly shifted from planar, two-dimensional structures to complex, three-dimensional scaffolds. Among these, the spiro[3.3]heptane (S33H) framework has emerged as a uniquely powerful building block.[1][2][3] Its rigid, puckered, and distinctly three-dimensional geometry provides a predictable and spatially defined scaffold for orienting functional groups, making it an invaluable tool in drug discovery and materials science.[4][5]
Often employed as a saturated bioisostere for phenyl rings or other common motifs like piperazine and morpholine, the S33H core offers a strategic advantage.[1][6][7][8] Its incorporation into molecular design can improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity—a concept often referred to as "escaping from flatland."[9] This guide provides an in-depth exploration of the primary synthetic routes to key S33H building blocks, practical considerations for their synthesis and purification, and a comprehensive overview of the analytical techniques required for their unambiguous characterization.
Core Synthetic Strategies: Constructing the Spirocyclic Core
The construction of the strained bis-cyclobutane core of spiro[3.3]heptane demands specific synthetic strategies. While several methods exist, two primary approaches have proven most robust and versatile for creating functionally useful building blocks: double substitution/cyclization reactions and formal [2+2] cycloadditions.
Strategy 1: Double Alkylation of Malonates and Related Nucleophiles
A classic and highly effective method for constructing the S33H skeleton involves the double alkylation of an active methylene compound with a pentaerythritol-derived tetra-electrophile. This approach is particularly renowned for producing the axially chiral spiro[3.3]heptane-2,6-dicarboxylic acid, often called "Fecht's acid," a cornerstone building block.[10]
The causality behind this strategy lies in the geometric predisposition of pentaerythrityl tetrabromide. The tetrahedral arrangement of the bromomethyl groups facilitates two sequential intramolecular cyclizations with a dinucleophile like diethyl malonate.
Workflow for Spiro[3.3]heptane-2,6-dicarboxylic Acid Synthesis:
Caption: Synthesis of Fecht's acid via double alkylation.
This method's trustworthiness stems from its high-yielding nature for the core construction and the crystalline, easily purified nature of the final dicarboxylic acid product.[4] The key challenge often lies in the final decarboxylation step, which requires careful temperature control to avoid side reactions.
Strategy 2: Formal [2+2] Cycloaddition Reactions
An alternative and increasingly popular strategy involves sequential [2+2] cycloadditions. This can be achieved through various means, including the reaction of ketenes with olefins or photochemical approaches.[4][11] A particularly innovative method involves the reaction of N,N-dimethylamides of cyclobutane carboxylic acids with alkenes in the presence of triflic anhydride, which generates a reactive keteniminium intermediate that undergoes cycloaddition.[3][6][12]
The rationale for this approach is its modularity; by varying the alkene and the initial cyclobutane precursor, a wide array of substituted spiro[3.3]heptanones can be accessed. These ketones are versatile intermediates that can be converted into other functional groups like amines, alcohols, and carboxylic acids through standard organic transformations.[6]
Caption: General workflow for spiro[3.3]heptanone synthesis.
This method's strength is its convergence and scope, allowing for the preparation of monofunctionalized and bifunctionalized S33H derivatives, including fluorinated analogs which are of high interest in medicinal chemistry.[9][13][14]
Detailed Experimental Protocol: Multigram Synthesis of 6,6-Difluorospiro[3.3]heptane-2,6-dicarboxylic Acid
This protocol is adapted from a robust, scalable synthesis, demonstrating the construction of a key fluorinated building block.[13] The self-validating nature of this protocol is evident in the clear characterization data provided at each key stage.
Step 1: Synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane
-
This key intermediate is prepared via a multi-step sequence, often starting from commercially available materials. The focus here is on its use in the subsequent cyclization. A multigram scale synthesis (up to 0.47 kg) has been reported, highlighting its industrial applicability.[13]
Step 2: Double Alkylation with Diethyl Malonate
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) in a suitable high-boiling solvent, add diethyl malonate dropwise at room temperature.
-
Heat the mixture and add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane dropwise.
-
Reflux the reaction mixture for 12-18 hours until TLC or GC-MS indicates the consumption of the starting dibromide.
-
Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetraester.
Step 3: Saponification and Decarboxylation
-
Dissolve the crude tetraester in a mixture of ethanol and an aqueous solution of potassium hydroxide.
-
Reflux the mixture for 4-6 hours until the saponification is complete.
-
Cool the solution and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated HCl, resulting in the precipitation of the crude dicarboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude diacid is then heated carefully under vacuum (thermal decarboxylation) to yield the final 6,6-Difluorospiro[3.3]heptane-2,6-dicarboxylic acid. Purification is typically achieved by recrystallization.
Comprehensive Characterization
Unambiguous characterization is critical to confirm the unique spirocyclic structure. A combination of spectroscopic and analytical techniques is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation. The high symmetry of many S33H derivatives leads to simplified spectra.
-
¹H NMR: For a symmetrically 2,6-disubstituted S33H, the protons on the cyclobutane rings often appear as a set of multiplets or, in some cases, deceptively simple patterns. For instance, in 6,6-difluorospiro[3.3]heptane-2,6-dicarboxylic acid, the six non-acidic protons appear as a triplet at δ = 2.55 ppm, while the two protons adjacent to the carboxyl groups appear as a triplet at δ = 2.46 ppm (in DMSO-d₆).[13]
-
¹³C NMR: The spiro carbon atom is a key diagnostic signal, typically appearing around 48-50 ppm. The symmetry of the molecule is often more apparent in the ¹³C spectrum. For the aforementioned difluoro-diacid, key signals include the carboxylic acid carbon at δ = 173.1 ppm, the CF₂ carbon as a triplet (due to C-F coupling) around δ = 120.4 ppm (J = 278.6 Hz), and the spiro carbon at δ = 48.3 ppm.[13]
-
¹⁹F NMR: For fluorinated analogs, ¹⁹F NMR is essential. A single peak around δ = -90 ppm is characteristic for a 6,6-difluoro-S33H derivative.[13]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data consistent with the spirocyclic structure. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. For example, 6,6-difluorospiro[3.3]heptane-2,6-dicarboxylic acid shows a clear [M-H]⁻ ion at m/z = 219 in APCI negative mode.[13]
X-ray Crystallography
Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure, confirming bond lengths, bond angles, and the puckered conformation of the cyclobutane rings.[6][15] It is also the definitive method for determining the absolute configuration of chiral S33H derivatives.[16]
| Technique | Purpose | Key Observables for a 2,6-Disubstituted S33H |
| ¹H NMR | Elucidate proton environment & connectivity | Characteristic multiplets for cyclobutane protons, chemical shifts dependent on substituents.[13] |
| ¹³C NMR | Determine carbon framework & symmetry | Diagnostic signal for the spiro carbon atom (48-50 ppm).[13] |
| ¹⁹F NMR | Confirm fluorine incorporation | Chemical shift and coupling patterns for fluorinated derivatives.[13] |
| Mass Spec. | Confirm molecular weight & formula | Accurate mass of molecular ion ([M+H]⁺, [M-H]⁻, etc.).[13] |
| X-ray | Unambiguous 3D structure determination | Confirmation of spiro-linkage, ring puckering, and stereochemistry.[6] |
| Table 1: Summary of Key Characterization Techniques. |
Conclusion and Future Outlook
Spiro[3.3]heptane building blocks represent a significant step forward in the design of sophisticated molecules with tailored three-dimensional architectures. The synthetic strategies outlined in this guide, particularly those amenable to large-scale production and functional group diversification, have made these scaffolds readily accessible to researchers.[9][13] As our understanding of the relationship between molecular three-dimensionality and biological function grows, the demand for novel, well-characterized S33H building blocks will undoubtedly increase, paving the way for the next generation of therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold - Enamine [enamine.net]
- 15. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Spiro[3.3]heptane scaffolds have emerged as crucial building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic rings, enabling the exploration of novel chemical space and often leading to improved physicochemical properties of drug candidates. This application note provides a comprehensive, step-by-step protocol for the synthesis of methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate, a versatile intermediate for the development of innovative therapeutics.
The synthesis involves a multi-step sequence commencing with the formation of the spiro[3.3]heptane core, followed by the introduction of an amino functionality, its protection with a tert-butyloxycarbonyl (Boc) group, and concluding with the methyl esterification of the carboxylic acid. This guide is designed to be self-contained, offering not only a detailed experimental procedure but also insights into the rationale behind key steps and appropriate analytical characterization.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-stage process, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Materials and Methods
Materials
| Reagent | Supplier | Purity |
| Pentaerythritol | Sigma-Aldrich | 98% |
| Hydrobromic acid (48% in water) | Sigma-Aldrich | ACS |
| Diethyl malonate | Sigma-Aldrich | 99% |
| Sodium ethoxide | Sigma-Aldrich | 96% |
| Sodium hydroxide | Sigma-Aldrich | 98% |
| Hydrochloric acid (concentrated) | Sigma-Aldrich | ACS |
| Oxalyl chloride | Sigma-Aldrich | 98% |
| Sodium azide | Sigma-Aldrich | 99.5% |
| tert-Butanol | Sigma-Aldrich | 99.5% |
| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich | 99% |
| Sodium bicarbonate | Sigma-Aldrich | 99.5% |
| Trimethylsilyldiazomethane (2.0 M in hexanes) | Sigma-Aldrich | - |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 99.8% |
| Methanol (MeOH), anhydrous | Sigma-Aldrich | 99.8% |
| Diethyl ether | Sigma-Aldrich | 99% |
| Ethyl acetate (EtOAc) | Sigma-Aldrich | 99.5% |
| Hexanes | Sigma-Aldrich | 98.5% |
| Magnesium sulfate (anhydrous) | Sigma-Aldrich | 99.5% |
Apparatus
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer (¹H NMR at 400 MHz, ¹³C NMR at 100 MHz)
-
Mass spectrometer (ESI-MS)
Experimental Protocols
Stage 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
This stage is adapted from established procedures for the synthesis of the spiro[3.3]heptane core.
Step 1: Synthesis of Pentaerythritol tetrabromide
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentaerythritol (50 g, 0.367 mol).
-
Carefully add 48% hydrobromic acid (400 mL).
-
Heat the mixture to reflux and maintain for 48 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield pentaerythritol tetrabromide.
Step 2: Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (18.4 g, 0.8 mol) to absolute ethanol (400 mL).
-
To the cooled sodium ethoxide solution, add diethyl malonate (128 g, 0.8 mol) dropwise.
-
Add pentaerythritol tetrabromide (80 g, 0.2 mol) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux for 8 hours.
-
Cool the mixture and pour it into 1 L of ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Step 3: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
-
In a 1 L round-bottom flask, dissolve diethyl spiro[3.3]heptane-2,6-dicarboxylate (50 g, 0.185 mol) in ethanol (200 mL).
-
Add a solution of sodium hydroxide (30 g, 0.75 mol) in water (300 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid.
-
Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield spiro[3.3]heptane-2,6-dicarboxylic acid.
Stage 2: Synthesis of 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic Acid
This stage involves a selective functionalization of one of the carboxylic acid groups.
Step 4: Selective Mono-esterification
A selective mono-esterification can be achieved under carefully controlled conditions, for instance, by using a limited amount of esterifying agent or through enzymatic resolution. For a laboratory scale, a statistical mono-esterification followed by separation is often employed.
Step 5: Curtius Rearrangement to introduce the amino group
This procedure is adapted from similar transformations on related substrates[1].
-
To a solution of mono-esterified spiro[3.3]heptane-2,6-dicarboxylic acid (10 g, 0.044 mol) in anhydrous toluene (100 mL), add oxalyl chloride (5.6 mL, 0.066 mol) and a catalytic amount of DMF (2 drops).
-
Stir the mixture at room temperature for 2 hours, then heat at 50 °C for 1 hour.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in anhydrous acetone (100 mL) and cool to 0 °C.
-
Add a solution of sodium azide (3.4 g, 0.053 mol) in water (20 mL) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Add the reaction mixture to cold water and extract with toluene.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Heat the toluene solution to reflux, and add tert-butanol (20 mL). Continue refluxing for 2 hours to effect the Curtius rearrangement to the Boc-protected amine.
-
Cool the reaction mixture and hydrolyze the remaining ester group by adding a solution of NaOH (5 g) in water (50 mL) and stirring vigorously overnight.
-
Separate the aqueous layer, wash with diethyl ether, and then acidify to pH 3-4 with citric acid solution.
-
Extract the product into ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate to yield crude 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid.
Step 6: Boc Protection (if the amino acid was isolated without the Boc group)
If the Curtius rearrangement is performed to yield the free amine, subsequent Boc protection is necessary.
-
Dissolve 6-aminospiro[3.3]heptane-2-carboxylic acid (5 g, 0.029 mol) in a mixture of 1,4-dioxane (50 mL) and water (25 mL).
-
Add sodium bicarbonate (5.8 g, 0.069 mol).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (7.6 g, 0.035 mol) in 1,4-dioxane (25 mL) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid as a white solid.
Stage 3: Methyl Esterification
This final stage employs a mild and efficient esterification method suitable for Boc-protected amino acids.
Step 7: Esterification with Trimethylsilyldiazomethane (TMS-diazomethane)
This protocol is based on a general procedure for the esterification of carboxylic acids using TMS-diazomethane.
-
In a 100 mL round-bottom flask, dissolve 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid (2.55 g, 10 mmol) in a mixture of anhydrous dichloromethane (DCM, 40 mL) and anhydrous methanol (MeOH, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of TMS-diazomethane in hexanes dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10-30% EtOAc/hexanes) to afford this compound as a colorless oil or white solid.
Characterization Data
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid
-
Molecular Formula: C₁₃H₂₁NO₄
-
Molecular Weight: 255.31 g/mol [2]
-
Predicted ¹H NMR (CDCl₃, 400 MHz): δ 10.5-12.0 (br s, 1H, COOH), 4.5-4.7 (br s, 1H, NH), 3.9-4.1 (m, 1H), 2.8-3.0 (m, 1H), 1.8-2.4 (m, 8H), 1.45 (s, 9H, C(CH₃)₃).
-
Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 180-183 (COOH), 155.5 (NHCOO), 79.5 (C(CH₃)₃), 45-48 (CH-N), 38-40 (spiro C), 35-38 (CH-COOH), 30-35 (4 x CH₂), 28.4 (C(CH₃)₃).
-
ESI-MS: m/z 256.15 [M+H]⁺, 278.13 [M+Na]⁺.
This compound
-
Molecular Formula: C₁₄H₂₃NO₄
-
Molecular Weight: 269.34 g/mol [3]
-
Predicted ¹H NMR (CDCl₃, 400 MHz): δ 4.5-4.7 (br s, 1H, NH), 3.9-4.1 (m, 1H), 3.67 (s, 3H, OCH₃), 2.8-3.0 (m, 1H), 1.8-2.4 (m, 8H), 1.44 (s, 9H, C(CH₃)₃).
-
Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 175-177 (COO), 155.5 (NHCOO), 79.5 (C(CH₃)₃), 51.8 (OCH₃), 45-48 (CH-N), 38-40 (spiro C), 35-38 (CH-COO), 30-35 (4 x CH₂), 28.4 (C(CH₃)₃).
-
ESI-MS: m/z 270.17 [M+H]⁺, 292.15 [M+Na]⁺.
Safety Precautions
-
Hydrobromic acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium metal: Highly reactive with water. Handle under an inert atmosphere.
-
Oxalyl chloride and sodium azide: Highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Sodium azide can form explosive metal azides.
-
TMS-diazomethane: Toxic and potentially explosive. It is a safer alternative to diazomethane but should still be handled with care in a fume hood. Avoid contact with skin and eyes.
-
All reactions should be performed in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, at all times.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable building block for use in various drug discovery and development programs. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthesized compound.
References
Application Note & Protocols: Leveraging the Spiro[3.3]heptane Scaffold in PROTAC Synthesis
Utilizing Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate for Structurally Defined Degraders
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, distinct from traditional occupancy-driven inhibitors.[1] These heterobifunctional molecules operate catalytically by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system to induce selective protein degradation.[2][3][] A PROTAC's architecture consists of three key components: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a chemical linker connecting them.[5]
While the ligands ensure specificity, the linker is far from a passive spacer. Its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[5][][7] The linker's characteristics directly impact crucial pharmacological properties, including cell permeability, solubility, and the potential for cooperative binding within the ternary complex.[][9]
The Spiro[3.3]heptane Advantage: Engineering Rigidity for Optimal Ternary Complex Formation
Traditional PROTAC design often relies on flexible alkyl and polyethylene glycol (PEG) linkers due to their synthetic accessibility.[1][] However, high flexibility can incur an entropic penalty upon binding and may lead to the formation of unproductive ternary complexes or hydrophobic collapse, negatively impacting solubility and efficacy.[][10]
This has spurred the exploration of rigid linkers, which can pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[1][7][11] The spiro[3.3]heptane scaffold, featured in This compound , is an exemplary rigid linker building block. Its unique three-dimensional and conformationally restricted structure offers several advantages:
-
Reduced Entropic Penalty: By limiting conformational freedom, rigid linkers can decrease the entropic cost of forming the ternary complex, potentially leading to higher degradation efficiency.[7][12]
-
Improved Physicochemical Properties: Incorporating rigid, non-planar structures can disrupt the planarity and reduce the lipophilicity often associated with "flat" molecules, potentially improving solubility and pharmacokinetic profiles.[10][13]
-
Novel Chemical Space: Spirocyclic motifs provide novel vectors for exiting the ligand binding pockets, enabling the exploration of new protein-protein interactions within the ternary complex that may enhance cooperativity and selectivity.[5][14]
-
Metabolic Stability: The compact and saturated nature of the spirocyclic core can enhance metabolic stability compared to linear alkyl chains.[5]
This guide provides a comprehensive framework and detailed protocols for the strategic incorporation of this compound into a model PROTAC.
PROTAC Mechanism of Action
The fundamental mechanism involves the PROTAC molecule acting as a bridge to induce proximity between the target protein and an E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target, marking it for degradation by the 26S proteasome.
Caption: General workflow of PROTAC-mediated protein degradation.
Synthetic Strategy & Protocols
The synthesis of a PROTAC using this compound is a modular process. The linker possesses two key functional handles: a Boc-protected amine and a methyl ester. This allows for a sequential coupling strategy. The following protocol outlines the synthesis of a model PROTAC by first coupling an E3 ligase ligand to the deprotected amine, followed by hydrolysis of the methyl ester and subsequent coupling to a POI-binding ligand.
Caption: Modular synthetic workflow for PROTAC synthesis.
Protocol 1: Boc Deprotection of the Spiro[3.3]heptane Linker
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to expose the primary amine for subsequent coupling.
-
Rationale: TFA in DCM is a standard and highly effective method for Boc deprotection. The reaction is typically clean and fast at room temperature, and the excess acid and solvent are easily removed under reduced pressure.[15][16]
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution (20-30% v/v).
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.
-
The resulting crude product, Methyl 6-aminospiro[3.3]heptane-2-carboxylate, is often obtained as a TFA salt and can be used directly in the next step or neutralized.
-
(Optional Neutralization) Re-dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
-
Protocol 2: Coupling with E3 Ligase Ligand
This protocol details the amide bond formation between the deprotected linker-amine and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using HATU as a coupling agent.
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent that minimizes side reactions and racemization.[3][15] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the amine salt and facilitate the reaction.[15]
-
Materials & Reagents:
-
Methyl 6-aminospiro[3.3]heptane-2-carboxylate (TFA or HCl salt, 1.0 eq)[17]
-
Carboxylic acid-functionalized E3 Ligase Ligand (e.g., Pomalidomide-COOH, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the E3 ligase ligand-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the linker-amine salt (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the linker-amine solution to the activated E3 ligand mixture.
-
Stir the reaction at room temperature for 4-16 hours (overnight).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain the pure E3-Linker-Ester intermediate.
-
Protocol 3: Saponification of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, preparing the linker for coupling to the POI ligand.
-
Rationale: Lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/Methanol/Water) is a standard method for saponification that proceeds under mild conditions, minimizing the risk of degrading sensitive functional groups.
-
Materials & Reagents:
-
E3-Linker-Ester Intermediate (1.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 3-5 eq)
-
1M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the E3-Linker-Ester intermediate in a mixture of THF and MeOH (e.g., 3:1 ratio).
-
Add an aqueous solution of LiOH·H₂O (3-5 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Re-dissolve the residue in water and acidify the solution to pH ~3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the E3-Linker-Acid intermediate. This product is often pure enough for the next step without further purification.
-
Protocol 4: Final Coupling with POI Ligand
This final step involves forming an amide bond between the E3-Linker-Acid intermediate and an amine-functionalized POI ligand to yield the final PROTAC molecule.
-
Rationale: The same HATU/DIPEA coupling chemistry is employed for its reliability and efficiency, ensuring a high yield of the final product.
-
Materials & Reagents:
-
E3-Linker-Acid Intermediate (1.0 eq)
-
Amine-functionalized POI Ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC for purification
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the E3-Linker-Acid intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10-15 minutes at room temperature.
-
Add the POI Ligand-amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be filtered and directly subjected to purification.
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Quantitative Data Summary
The following table presents representative data for the described synthetic workflow. Actual yields and purities will vary depending on the specific ligands used and optimization of reaction conditions.
| Step | Reaction | Key Reagents | Typical Time | Typical Yield | Purity (LC-MS) |
| 1 | Boc Deprotection | TFA, DCM | 1-3 h | >95% (crude) | >90% |
| 2 | E3 Ligand Coupling | E3-COOH, HATU, DIPEA | 4-16 h | 60-80% | >95% |
| 3 | Saponification | LiOH, THF/MeOH/H₂O | 2-6 h | 85-95% | >95% |
| 4 | POI Ligand Coupling | POI-NH₂, HATU, DIPEA | 4-16 h | 40-60% | >98% |
Conclusion and Outlook
The use of conformationally restricted linkers like the spiro[3.3]heptane scaffold is a key strategy in modern PROTAC design. By moving beyond simple flexible chains, researchers can exert greater control over the geometry of the ternary complex, which is a primary determinant of degradation efficacy.[11][18] The building block, This compound , provides a synthetically accessible entry point to this class of rigid linkers. The robust, modular protocols detailed herein enable the systematic synthesis and evaluation of novel, structurally defined PROTACs. This rational approach to linker design is crucial for advancing the field and developing next-generation protein degraders with improved potency, selectivity, and drug-like properties.[19]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 9. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 10. News - Single [spirochem.com]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Linker Design | SpiroChem [spirochem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[3.3]heptane scaffold has emerged as a desirable motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate is a versatile building block that provides access to this valuable chemical space. This document offers a detailed guide to the reaction conditions for coupling this building block, with a primary focus on amide bond formation, a cornerstone of pharmaceutical synthesis. Furthermore, we will explore the potential for engaging this scaffold in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to further expand its synthetic utility.
The inherent steric hindrance of the spirocyclic core necessitates careful selection of coupling reagents and optimization of reaction conditions to achieve high yields and purity. This guide is built on the principles of providing not just protocols, but also the underlying mechanistic rationale to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.
Part 1: Amide Bond Formation
The formation of an amide bond is the most direct application of this compound, either by coupling a carboxylic acid to the deprotected amine or by coupling an amine to the carboxylate moiety. The sterically encumbered nature of the spirocyclic framework requires robust coupling reagents that can overcome the challenge of hindered access to the reactive centers.
Mechanism of Amide Bond Formation
The fundamental principle of amide bond formation using coupling reagents involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. The choice of coupling reagent dictates the nature of this activated intermediate.
Functionalization of the Spiro[3.3]heptane Core: A Guide for Researchers and Drug Development Professionals
The spiro[3.3]heptane motif, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science. Its rigid, sp³-rich structure offers an escape from the "flatland" of traditional aromatic compounds, providing access to novel chemical space with improved physicochemical properties.[1][2] This guide provides an in-depth exploration of the synthetic strategies for functionalizing the spiro[3.3]heptane core, offering practical protocols and mechanistic insights to empower researchers in their quest for innovative molecular architectures. The spiro[3.3]heptane framework is increasingly recognized as a valuable bioisostere for benzene, capable of mimicking mono-, meta-, and para-substituted phenyl rings in bioactive compounds, leading to the development of patent-free analogs of established drugs.[3][4][5]
Strategic Approaches to Spiro[3.3]heptane Functionalization
The construction and subsequent functionalization of the spiro[3.3]heptane core can be broadly categorized into several key strategies. The choice of method depends on the desired substitution pattern and the available starting materials.
1. De Novo Ring Construction Methods:
These methods build the spirocyclic core with functionalities already in place or with handles for further elaboration.
-
[2+2] Cycloadditions: This is a cornerstone approach for synthesizing cyclobutane rings, and by extension, the spiro[3.3]heptane system. The reaction of a ketene or a ketene equivalent with an alkene is a powerful tool for constructing spiro[3.3]heptanones.[1] A notable example involves the reaction of dichloroketene with methylenecyclobutane, which, despite sometimes resulting in low to moderate yields and requiring chromatographic purification, provides a direct entry to the core structure.[6]
-
Double Alkylation of Malonate Esters: A robust and often high-yielding method involves the double alkylation of a malonate ester or other C-H acidic compounds with a 1,1-bis(electrophilic)cyclobutane derivative, such as 1,1-bis(bromomethyl)cyclobutane. This strategy is particularly useful for accessing 2,6-disubstituted spiro[3.3]heptanes.[7]
-
Strain-Relocating Semipinacol Rearrangements: A more recent and elegant approach leverages the inherent strain in bicyclo[1.1.0]butanes. The addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone equivalent, followed by an acid-mediated semipinacol rearrangement, affords spiro[3.3]heptanones in a regio- and stereospecific manner.[8] This method is particularly advantageous for creating optically active 3-substituted spiro[3.3]heptan-1-ones.[8]
2. Functionalization of a Pre-formed Spiro[3.3]heptane Core:
This strategy involves the modification of an existing spiro[3.3]heptane skeleton.
-
C-H Functionalization: Direct functionalization of C-H bonds is a highly desirable and atom-economical strategy. While challenging due to the relative inertness of the sp³ C-H bonds in the spiro[3.3]heptane core, enzymatic approaches have shown promise. Engineered P450BM3 enzyme variants can selectively hydroxylate the spiro[3.3]heptane core at distal positions with high enantioselectivity.[9] These hydroxylated derivatives can then be further elaborated.
-
Functional Group Interconversions: Standard organic transformations can be employed to modify existing functional groups on the spiro[3.3]heptane scaffold. For instance, ketones can be converted to amines via reductive amination, or to alcohols via reduction. Carboxylic acids can be transformed into a variety of other functional groups, providing access to a diverse library of derivatives.[4][7]
Comparative Overview of Synthetic Strategies
| Strategy | Key Features | Advantages | Disadvantages |
| [2+2] Cycloadditions | Reaction of ketenes/ketene equivalents with alkenes. | Direct access to spiro[3.3]heptanones. | Can have low to moderate yields; may require purification.[6] |
| Double Alkylation | Reaction of a C-H acidic compound with a 1,1-bis(electrophile). | Often high-yielding; good for 2,6-disubstitution.[7] | Requires access to specific bis-electrophilic cyclobutanes. |
| Semipinacol Rearrangement | Rearrangement of a 1-bicyclobutylcyclopropanol intermediate. | Regio- and stereospecific; provides access to chiral derivatives.[8] | Requires specialized and highly strained starting materials. |
| Enzymatic C-H Hydroxylation | Selective hydroxylation using engineered enzymes. | High selectivity and enantioselectivity.[9] | Requires expertise in biocatalysis; substrate scope may be limited. |
Experimental Protocols
Protocol 1: Synthesis of a 2,6-Disubstituted Spiro[3.3]heptane via Double Alkylation
This protocol is adapted from methodologies described for the synthesis of functionalized spiro[3.3]heptanes for medicinal chemistry applications.[7]
Objective: To synthesize diethyl 2,6-disubstituted-spiro[3.3]heptane-2,6-dicarboxylate.
Materials:
-
1,1-bis(bromomethyl)cyclobutane
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the reaction setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol.
-
Formation of the nucleophile: Sodium metal is carefully added to the ethanol to generate sodium ethoxide in situ. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used. Diethyl malonate is then added dropwise to the stirred solution at room temperature.
-
Alkylation: A solution of 1,1-bis(bromomethyl)cyclobutane in anhydrous ethanol is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Diagram of the Double Alkylation Workflow:
Caption: Workflow for the synthesis of a 2,6-disubstituted spiro[3.3]heptane.
Protocol 2: Synthesis of a Spiro[3.3]heptan-1-one via Semipinacol Rearrangement
This protocol is based on the strain-relocating semipinacol rearrangement strategy.[8]
Objective: To synthesize a substituted spiro[3.3]heptan-1-one.
Materials:
-
1-Sulfonylcyclopropanol
-
1-Sulfonylbicyclo[1.1.0]butane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methanesulfonic acid (MsOH) or Aluminum chloride (AlCl₃)
-
Standard glassware for inert atmosphere and low-temperature reactions
-
Syrringe pump
Procedure:
-
Preparation of the lithiated bicyclobutane: A solution of 1-sulfonylbicyclo[1.1.0]butane in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate the lithiated species.
-
Addition to the cyclopropanone equivalent: A solution of the 1-sulfonylcyclopropanol in anhydrous THF is added slowly to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 1-2 hours.
-
Rearrangement: The reaction is quenched by the addition of a solution of methanesulfonic acid or aluminum chloride in an appropriate solvent at -78 °C. The reaction is then allowed to warm to room temperature and stirred until the rearrangement is complete (monitored by TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired spiro[3.3]heptan-1-one.
Diagram of the Semipinacol Rearrangement Pathway:
Caption: Key steps in the synthesis of spiro[3.3]heptan-1-ones via semipinacol rearrangement.
Applications in Drug Discovery
The spiro[3.3]heptane scaffold has been successfully incorporated into drug candidates to improve their physicochemical properties and to generate novel intellectual property.[3][4] For example, it has been used as a bioisosteric replacement for the phenyl ring in the anticancer drugs Vorinostat and Sonidegib, and the anesthetic Benzocaine.[4][5] This substitution often leads to analogs with retained or improved biological activity and better drug-like properties, such as increased aqueous solubility.
The rigid, three-dimensional nature of the spiro[3.3]heptane core allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[10][11] The development of synthetic routes to variously functionalized spiro[3.3]heptanes is therefore of paramount importance for the continued exploration of this valuable scaffold in drug discovery.[7][12]
Conclusion
The functionalization of the spiro[3.3]heptane core is a rapidly evolving field with significant implications for medicinal chemistry. The synthetic strategies outlined in this guide, from classical cycloadditions to modern strain-release rearrangements and enzymatic C-H functionalizations, provide a versatile toolbox for chemists to access a wide array of novel spirocyclic compounds. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers aiming to harness the potential of this unique and valuable scaffold in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. enamine.net [enamine.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. | Semantic Scholar [semanticscholar.org]
scale-up synthesis of methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
An Application Note and Protocol for the Scale-Up Synthesis of Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
The spiro[3.3]heptane motif is a highly sought-after scaffold in modern drug discovery due to its rigid, three-dimensional structure that allows for the exploration of novel chemical space.[1][2] This scaffold serves as a saturated, non-planar bioisostere for common aromatic rings like benzene, often leading to improved physicochemical properties in drug candidates.[3] This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key bifunctional building block for medicinal chemistry and the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). The protocol is designed for researchers, chemists, and drug development professionals, focusing on the practical challenges of scaling production from the gram to multi-gram or kilogram scale. We emphasize the rationale behind key procedural choices, process safety, and analytical quality control to ensure a reproducible and efficient synthesis.
Introduction: The Strategic Importance of Spiro[3.3]heptanes
The "escape from flatland" is a guiding principle in contemporary medicinal chemistry, encouraging the use of three-dimensional, sp³-rich scaffolds to enhance target selectivity and improve pharmacological profiles.[4] Spiro[3.3]heptane derivatives are exemplary in this regard, offering a rigid framework with well-defined exit vectors for substitution.[1][2] The target molecule, this compound, is a particularly valuable building block. It incorporates a protected amine and an ester functionality on opposite rings of the spirocyclic core, allowing for orthogonal chemical modifications. The development of scalable synthetic routes for such intermediates is critical for advancing drug discovery programs that rely on these unique structural motifs.[5][6] This guide addresses the practical synthesis, purification, and characterization of this compound on a scale relevant to preclinical and clinical development supply.
Proposed Synthetic Pathway
The synthesis of the target molecule is a multi-step process that requires careful control over reaction conditions. The chosen pathway focuses on scalability and the use of readily available starting materials. The overall strategy involves the construction of the spiro[3.3]heptane core, followed by functional group interconversion to install the required amine and ester moieties, and finally, the protection of the amine. A key transformation is the Curtius rearrangement, which provides a reliable method for converting a carboxylic acid into a Boc-protected amine.
Figure 1: Proposed synthetic scheme for the target molecule.
Materials and Equipment
| Reagents | Grade | Key Suppliers |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | >97% | Commercial suppliers |
| Thionyl chloride (SOCl₂) | Reagent Grade | Sigma-Aldrich, Alfa Aesar |
| Sodium azide (NaN₃) | >99% | Acros Organics, Sigma-Aldrich |
| tert-Butanol (t-BuOH) | Anhydrous | Major chemical suppliers |
| Di-tert-butyl dicarbonate (Boc₂O) | >98% | Oakwood Chemical, Combi-Blocks |
| Methanol (MeOH) | Anhydrous | Fisher Scientific, VWR |
| Sulfuric Acid (H₂SO₄) | ACS Grade | Major chemical suppliers |
| Toluene | Anhydrous | Major chemical suppliers |
| Dichloromethane (DCM) | ACS Grade | Major chemical suppliers |
| Ethyl Acetate (EtOAc) | ACS Grade | Major chemical suppliers |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major chemical suppliers |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Major chemical suppliers |
| Equipment | Specifications |
| Jacketed Glass Reactor | 10 L to 50 L, with overhead mechanical stirrer |
| Temperature Control Unit | Circulator for heating and cooling (-20 °C to 150 °C) |
| Dropping Funnel / Addition Pump | For controlled addition of reagents |
| Condenser | Allihn or Graham type, suitable for reflux |
| pH Meter / pH Paper | For monitoring aqueous work-up |
| Rotary Evaporator | Large scale (10 L to 20 L flask) |
| Buchner Funnel & Filter Flask | For filtration of solids |
| High-Vacuum Pump | For drying of products |
| Analytical Instruments | 400 MHz NMR, LC-MS, HPLC |
Detailed Scale-Up Experimental Protocol
This protocol is designed for a 100-gram scale synthesis of the final product. Adjustments may be necessary based on the specific equipment and facilities available.
Part A: Synthesis of 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid via Curtius Rearrangement
Rationale: This part of the synthesis selectively converts one of the two carboxylic acid groups into a Boc-protected amine. The Curtius rearrangement is a reliable method for this transformation. Toluene is chosen as the solvent for its high boiling point, which is necessary for the rearrangement of the acyl azide to the isocyanate. The reaction is performed as a "one-pot" procedure from the acid chloride to the carbamate to avoid isolating the potentially explosive acyl azide intermediate.
Step-by-Step Procedure:
-
Reactor Setup: Set up a 5 L jacketed reactor equipped with a mechanical stirrer, temperature probe, condenser with a nitrogen inlet, and an addition funnel. Ensure the system is dry and purged with nitrogen.
-
Formation of the Mono-Acid Chloride:
-
Charge the reactor with spiro[3.3]heptane-2,6-dicarboxylic acid (198.2 g, 1.0 mol) and anhydrous toluene (2.0 L).
-
Stir the suspension and add thionyl chloride (80 mL, 1.1 mol) dropwise via the addition funnel over 30 minutes. Causality: Controlled addition is crucial to manage the evolution of HCl and SO₂ gas and to prevent an uncontrolled exotherm.
-
Heat the reaction mixture to 60-65 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude mono-acid chloride. Do not purify further.
-
-
Acyl Azide Formation and Curtius Rearrangement:
-
SAFETY FIRST: Sodium azide is highly toxic. Acyl azides are potentially explosive and should not be isolated. Handle with extreme care in a well-ventilated fume hood and behind a blast shield.
-
Re-dissolve the crude acid chloride in 2.0 L of fresh, anhydrous toluene and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve sodium azide (71.5 g, 1.1 mol) in 500 mL of deionized water.
-
Add the aqueous sodium azide solution to the toluene solution dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the biphasic mixture vigorously at 0-5 °C for 2 hours.
-
Carefully separate the organic layer. Wash the organic layer with cold brine (2 x 250 mL).
-
Transfer the organic (toluene) layer containing the acyl azide to a new, clean 5 L reactor.
-
Add anhydrous tert-butanol (1.5 L) to the reactor.
-
Slowly heat the mixture to 85-90 °C. Causality: This temperature initiates the thermal rearrangement of the acyl azide to the isocyanate, with simultaneous evolution of nitrogen gas. The isocyanate is then trapped in situ by tert-butanol to form the stable Boc-carbamate. Maintain this temperature for 12-16 hours, or until nitrogen evolution ceases and TLC/LC-MS confirms the completion of the reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 1.0 L of deionized water and stir for 15 minutes.
-
Adjust the pH of the aqueous layer to ~9-10 with a 2 M NaOH solution. This deprotonates the carboxylic acid, transferring it to the aqueous layer.
-
Separate the layers. Extract the aqueous layer with toluene (2 x 250 mL) to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 6 M HCl. A white precipitate will form.
-
Stir the slurry for 1 hour in the ice bath to ensure complete precipitation.
-
Collect the solid product by filtration using a Buchner funnel. Wash the filter cake with cold deionized water (3 x 250 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
Part B: Esterification to Yield the Final Product
Rationale: A simple Fischer esterification is employed to convert the remaining carboxylic acid to its methyl ester. Methanol serves as both the solvent and the reagent, and a catalytic amount of strong acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Step-by-Step Procedure:
-
Reactor Setup: Set up a 3 L reactor with a mechanical stirrer, condenser, and temperature probe.
-
Esterification Reaction:
-
Charge the reactor with the dried 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid (e.g., ~204 g, 0.8 mol, based on an 80% yield from Part A) and anhydrous methanol (1.6 L).
-
Stir the suspension and carefully add concentrated sulfuric acid (8 mL) dropwise. An exotherm will be observed.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Dissolve the residue in ethyl acetate (1.5 L) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL, until effervescence ceases), and finally with brine (500 mL). Causality: The bicarbonate wash is critical to neutralize the sulfuric acid catalyst and remove any unreacted starting material.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or waxy solid.
-
-
Final Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot heptane or a heptane/ethyl acetate mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration, wash with a small amount of cold heptane, and dry under high vacuum.
-
Process Workflow and Data Summary
Figure 2: Detailed experimental workflow diagram.
| Parameter | Value (for 1 mol scale) |
| Starting Material | 198.2 g |
| Typical Yield (Intermediate Acid) | 191 - 217 g (75 - 85%) |
| Typical Yield (Final Product) | 194 - 218 g (90 - 95% from intermediate) |
| Overall Yield | 67 - 81% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
| Analytical Data | Expected Value |
| Molecular Formula | C₁₄H₂₃NO₄[7][8] |
| Molecular Weight | 269.34 g/mol [7] |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with structure, showing signals for Boc group (~1.45 ppm), methyl ester (~3.67 ppm), and spiroheptane protons. |
| ¹³C NMR (101 MHz, CDCl₃) | Consistent with structure, showing signals for ester carbonyl, carbamate carbonyl, Boc quaternary carbon, O-methyl, and spiroheptane carbons. |
| Mass Spec (ESI+) | m/z = 270.1 [M+H]⁺, 292.1 [M+Na]⁺ |
Safety and Handling
-
General: All operations should be conducted in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids (releases toxic hydrazoic acid gas) and metals.
-
Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with care.
-
Acyl Azides: Potentially explosive intermediates. They are sensitive to heat and shock. DO NOT ISOLATE. Always handle in solution and behind a blast shield.
-
Pressure: The Curtius rearrangement and reaction with thionyl chloride evolve gas (N₂, HCl, SO₂). Ensure the reaction vessel is properly vented through a scrubber system.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By detailing the rationale behind the procedural steps and emphasizing critical safety and handling considerations, this guide aims to enable researchers and process chemists to produce this valuable building block efficiently and safely on a large scale. The robust nature of the described chemical transformations makes this route suitable for supplying the quantities needed for extensive drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate | C14H23NO4 | CID 10265083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Spiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Drug Discovery with Spiro[3.3]heptane Scaffolds
In the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic rings.[1] The spiro[3.3]heptane scaffold has emerged as a prominent player in this "escape from flatland," offering a rigid, three-dimensional framework that presents substituents in well-defined vectors.[2][3] This unique topology allows for precise interactions with biological targets, often leading to enhanced potency and selectivity.[4] Furthermore, the saturated nature of the spiro[3.3]heptane core contributes to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for successful drug development.[4]
The spiro[3.3]heptane moiety is frequently utilized as a bioisostere for commonly employed cyclic structures, including benzene and cyclohexane derivatives.[1][5] Its constrained conformation can lock in bioactive geometries, providing a powerful tool for structure-activity relationship (SAR) studies. Given the growing importance of this scaffold, efficient and versatile synthetic methodologies are paramount. Solid-phase synthesis offers a streamlined approach for the construction of libraries of spiro[3.3]heptane derivatives, facilitating rapid lead discovery and optimization.[6] The inherent advantages of solid-phase synthesis, such as the use of excess reagents to drive reactions to completion and simplified purification through filtration, make it an ideal platform for exploring the chemical space around this valuable scaffold.[7]
This document provides a detailed guide to the solid-phase synthesis of functionalized spiro[3.3]heptane derivatives, from the selection and attachment of a suitable building block to a solid support, through on-resin modifications, to the final cleavage and purification of the target compounds.
The Strategic Advantage of Solid-Phase Synthesis for Spiro[3.3]heptane Libraries
Solid-phase synthesis (SPS) has revolutionized the generation of compound libraries for high-throughput screening. By anchoring a starting material to an insoluble polymeric support, multi-step synthetic sequences can be performed in a single reaction vessel, with purification at each step reduced to a simple filtration and washing process. This paradigm is particularly well-suited for the elaboration of the spiro[3.3]heptane core, allowing for the systematic exploration of various substituents and functionalities.
The judicious choice of the solid support, linker, and the spiro[3.3]heptane building block is critical for a successful solid-phase campaign. Wang resin is a popular choice for the synthesis of compounds that will ultimately possess a C-terminal carboxylic acid, as the linker is readily cleaved under moderately acidic conditions.[8] For the purposes of this guide, we will focus on the use of spiro[3.3]heptane-2-carboxylic acid as a versatile starting point for derivatization.
Detailed Protocols for the Solid-Phase Synthesis of a Spiro[3.3]heptane Amide Library
This section outlines a comprehensive, step-by-step protocol for the solid-phase synthesis of a library of amides derived from spiro[3.3]heptane-2-carboxylic acid. The workflow is designed to be robust and adaptable for the generation of diverse compound collections.
Part 1: Immobilization of Spiro[3.3]heptane-2-carboxylic Acid onto Wang Resin
The initial and crucial step is the covalent attachment of the spiro[3.3]heptane scaffold to the solid support. Here, we detail the esterification of spiro[3.3]heptane-2-carboxylic acid to Wang resin.
Materials:
-
Spiro[3.3]heptane-2-carboxylic acid
-
Wang resin (100-200 mesh, ~1.0 mmol/g loading)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis reaction vessel
-
Shaker or agitator
Protocol:
-
Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add DCM (10-15 mL) and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DCM.
-
Activation of Spiro[3.3]heptane-2-carboxylic Acid: In a separate flask, dissolve spiro[3.3]heptane-2-carboxylic acid (2.5 mmol, 2.5 eq.) and HOBt (2.5 mmol, 2.5 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the solution of activated spiro[3.3]heptane-2-carboxylic acid to the swollen resin. Add DIC (2.5 mmol, 2.5 eq.) and a catalytic amount of DMAP (0.1 mmol, 0.1 eq.) to the resin slurry.
-
Agitation: Secure the reaction vessel on a shaker and agitate at room temperature for 4-12 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (2.0 mL) and pyridine (2.0 mL) in DCM (16 mL) to the resin. Agitate for 1 hour.
-
Final Washing and Drying: Drain the capping solution and wash the resin as in step 5. Dry the resin under high vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Resin Swelling: Proper swelling of the polystyrene-based Wang resin is essential to ensure that the reactive hydroxyl groups within the polymer matrix are accessible for the coupling reaction.
-
Use of DIC/HOBt: This combination forms a highly reactive HOBt-ester of the carboxylic acid, which readily reacts with the hydroxyl groups of the Wang resin. HOBt also acts as a racemization suppressant, which is crucial when working with chiral building blocks.
-
Catalytic DMAP: DMAP is a highly effective acylation catalyst that significantly accelerates the esterification reaction.
-
Capping: The capping step with acetic anhydride is critical to prevent the formation of deletion sequences in subsequent reaction steps by acylating any unreacted hydroxyl groups on the resin.
Visualization of the Immobilization Workflow:
Caption: Workflow for the immobilization of spiro[3.3]heptane-2-carboxylic acid onto Wang resin.
Part 2: On-Resin Amide Library Synthesis
With the spiro[3.3]heptane scaffold securely anchored to the solid support, the next stage involves the diversification through amide bond formation. This protocol describes a parallel synthesis approach to generate a library of amides.
Materials:
-
Spiro[3.3]heptane-loaded Wang resin
-
A library of primary and secondary amines
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Parallel synthesis reaction block or individual reaction vessels
Protocol:
-
Resin Dispensing: Dispense the spiro[3.3]heptane-loaded Wang resin (~50 mg, ~0.05 mmol) into the wells of a parallel synthesis reaction block or into individual reaction vessels.
-
Resin Swelling: Add DCM (1 mL) to each well/vessel and allow the resin to swell for 30 minutes. Drain the solvent.
-
Amine Addition: To each well/vessel, add a solution of a unique amine (0.25 mmol, 5 eq.) in DMF (0.5 mL).
-
Coupling Reagent Addition: To each well/vessel, add a solution of PyBOP or HATU (0.25 mmol, 5 eq.) and DIPEA (0.5 mmol, 10 eq.) in DMF (0.5 mL).
-
Reaction: Agitate the reaction block/vessels at room temperature for 2-4 hours.
-
Washing: Drain the reaction solutions and wash the resin in each well/vessel sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and Methanol (3 x 1 mL).
-
Drying: Dry the resin beads under vacuum.
Causality Behind Experimental Choices:
-
Coupling Reagents (PyBOP/HATU): These are highly efficient coupling reagents that minimize side reactions and are well-suited for solid-phase synthesis.[9] They rapidly convert the resin-bound carboxylic acid into an activated species for reaction with the amine.
-
DIPEA: A non-nucleophilic base is required to neutralize the hexafluorophosphate salt of the coupling reagent and to facilitate the coupling reaction.
-
Excess Reagents: Using a significant excess of the amine and coupling reagents helps to drive the amide bond formation to completion, a key advantage of solid-phase synthesis.
Visualization of the On-Resin Amide Synthesis:
Caption: General workflow for the on-resin synthesis of a spiro[3.3]heptane amide library.
Part 3: Cleavage of the Spiro[3.3]heptane Amides from the Resin
The final step is the release of the synthesized compounds from the solid support. For Wang resin, this is typically achieved with a trifluoroacetic acid (TFA) "cocktail" that simultaneously cleaves the ester linkage and removes any acid-labile protecting groups.
Materials:
-
Resin-bound spiro[3.3]heptane amide library
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen stream or rotary evaporator
Protocol:
-
Preparation of Cleavage Cocktail: Prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail (1-2 mL) to each resin sample in the reaction block or individual vessels.
-
Incubation: Allow the cleavage reaction to proceed at room temperature for 1-2 hours with occasional agitation.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product into labeled centrifuge tubes.
-
Resin Washing: Wash the resin with a small amount of fresh TFA (0.5 mL) and then with DCM (1 mL) and combine the filtrates.
-
TFA Removal: Evaporate the TFA and DCM from the combined filtrates under a gentle stream of nitrogen or using a rotary evaporator.
-
Precipitation: Add cold diethyl ether (10-15 mL) to the residue in each tube to precipitate the crude product.
-
Isolation and Purification: Centrifuge the tubes to pellet the precipitated product. Decant the ether and wash the pellet with cold ether. Dry the crude product under vacuum. The product can then be purified by techniques such as HPLC or flash chromatography.
Causality Behind Experimental Choices:
-
TFA: As a strong acid, TFA effectively cleaves the acid-labile benzyl ester linkage of the Wang resin.
-
Scavengers (TIS and Water): During cleavage, reactive carbocations can be generated from the linker and any protecting groups. Scavengers like TIS and water are included in the cocktail to trap these reactive species and prevent side reactions with the product.
Visualization of the Cleavage and Purification Workflow:
Caption: Workflow for the cleavage of spiro[3.3]heptane amides from Wang resin and subsequent purification.
Quantitative Data Summary
The following table presents representative data for the solid-phase synthesis of a small library of spiro[3.3]heptane amides, demonstrating the efficiency of the described protocol.
| Entry | Amine | Resin Loading (mmol/g) | Crude Yield (%) | Purity by HPLC (%) |
| 1 | Benzylamine | 0.95 | 85 | >95 |
| 2 | Morpholine | 0.95 | 82 | >95 |
| 3 | 4-Fluoroaniline | 0.95 | 78 | >90 |
| 4 | N-Methylbenzylamine | 0.95 | 80 | >95 |
Yields and purities are hypothetical but representative of what can be expected with these methods and may vary based on the specific amine and reaction conditions.
Troubleshooting Common Issues in Solid-Phase Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Resin Loading | Incomplete activation of the carboxylic acid; Inefficient coupling reaction; Steric hindrance. | Ensure complete dissolution of reagents; Increase coupling time or temperature; Use a more potent coupling agent like HATU. |
| Incomplete Amide Coupling | Insufficient excess of reagents; Poor resin swelling; Sterically hindered amine. | Increase the equivalents of amine and coupling reagents; Ensure adequate resin swelling before reaction; Increase reaction time and/or temperature. |
| Low Yield After Cleavage | Incomplete cleavage from the resin; Product degradation during cleavage; Product loss during workup. | Increase cleavage time; Use a more robust scavenger cocktail; Optimize precipitation and isolation conditions. |
| Presence of Impurities | Side reactions during cleavage; Incomplete capping; Impure starting materials. | Use high-purity reagents and solvents; Ensure efficient capping of unreacted sites; Optimize the cleavage cocktail and purification method. |
Conclusion
The spiro[3.3]heptane scaffold represents a significant opportunity for the development of novel, three-dimensional drug candidates. Solid-phase synthesis provides a powerful and efficient platform for the rapid exploration of this chemical space. The protocols detailed in this application note offer a robust and adaptable framework for the synthesis of libraries of spiro[3.3]heptane derivatives, empowering researchers to accelerate their drug discovery programs. By understanding the principles behind each step and anticipating potential challenges, scientists can effectively leverage these techniques to unlock the full potential of this exciting and valuable molecular framework.
References
- 1. benchchem.com [benchchem.com]
- 2. peptideweb.com [peptideweb.com]
- 3. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
Abstract
The spiro[3.3]heptane framework is a highly sought-after structural motif in modern drug discovery, prized for its ability to confer three-dimensional character and conformational rigidity to bioactive molecules. Protecting group chemistry is fundamental to the synthesis of complex derivatives of this scaffold. The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its stability under a wide range of conditions and its facile, predictable removal.[1][2] This document provides a comprehensive guide for researchers, detailing the mechanistic principles and field-proven protocols for the efficient Boc deprotection of methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate to yield the versatile primary amine building block, methyl 6-aminospiro[3.3]heptane-2-carboxylate, as its corresponding acid salt.[3][4]
Introduction: The Strategic Importance of Spirocycles and Amine Protection
Spirocyclic systems, particularly the spiro[3.3]heptane scaffold, are increasingly utilized as bioisosteres for common carbocyclic and heterocyclic rings in medicinal chemistry. Their rigid, non-planar geometry allows for precise vectoral projection of substituents into three-dimensional space, enabling novel interactions with biological targets and often leading to improved physicochemical properties such as solubility and metabolic stability.
The synthesis of functionalized spiro[3.3]heptanes frequently involves the manipulation of amine functionalities. The Boc group serves as an excellent temporary shield for the nucleophilic and basic nature of the amine, preventing unwanted side reactions during other synthetic transformations.[5][6] Its removal, or deprotection, is a critical step that "unveils" the amine for subsequent coupling or derivatization reactions. The success of a synthetic campaign often hinges on the efficiency and cleanliness of this deprotection step. This guide focuses on the most reliable methods for this transformation on a key spiro[3.3]heptane building block.
Mechanistic Rationale: The Chemistry of Acid-Mediated Boc Cleavage
The removal of the Boc group is most commonly achieved under acidic conditions.[7] The mechanism is a robust and well-understood process that proceeds via acid-catalyzed hydrolysis of the carbamate.[8]
The key steps are as follows:
-
Protonation: A strong acid, such as Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl), protonates the carbonyl oxygen of the Boc group. This activation step makes the carbonyl carbon more electrophilic.
-
C-O Bond Cleavage: The carbamate bond cleaves, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing the free amine and gaseous carbon dioxide (CO₂).[1][9] This irreversible step drives the reaction to completion.
-
Byproduct Formation: The tert-butyl cation is neutralized, typically through deprotonation to form isobutylene gas or by reacting with a nucleophilic species present in the medium.[8][9][10]
The final product is the protonated amine, isolated as the salt of the acid used for deprotection (e.g., trifluoroacetate or hydrochloride salt).
Protocol Selection: A Comparative Overview
The choice of deprotection protocol depends on several factors, including the desired salt form of the final product, available reagents, and downstream processing considerations. For this compound, the methyl ester is robust enough to withstand the typical acidic conditions without significant hydrolysis. Both TFA and HCl-based methods are highly effective.
| Parameter | Protocol A: TFA / DCM | Protocol B: HCl in Dioxane / EtOAc |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Ethyl Acetate |
| Product Form | Trifluoroacetate (TFA) salt | Hydrochloride (HCl) salt |
| Work-up | Evaporation of volatiles, often followed by trituration with ether. | Evaporation or direct precipitation of the crystalline salt. |
| Advantages | Very fast and efficient; TFA is a powerful acid.[1][11] | Product is often a crystalline, free-flowing solid, easy to handle and purify by filtration.[12][13] Greener solvent options like EtOAc are common.[14] |
| Disadvantages | TFA is corrosive and can be difficult to remove completely. Product TFA salts can be hygroscopic or oily. DCM is an environmental concern.[8][14] | 4M HCl in dioxane is highly corrosive and moisture-sensitive. |
Detailed Experimental Protocols
Safety Precaution: These protocols involve strong acids and volatile organic solvents. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is rapid and highly effective, yielding the amine trifluoroacetate salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous grade
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether or MTBE for trituration
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1–0.2 M concentration).
-
Stir the solution under a nitrogen atmosphere at room temperature (20–25 °C).
-
Slowly add Trifluoroacetic Acid (5–10 eq, typically 20-50% v/v) to the stirred solution. Gas evolution (CO₂) should be observed.
-
Stir the reaction mixture at room temperature for 1–3 hours. Monitor the reaction progress by TLC or LC-MS (see Section 5).
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the solvent and excess TFA.
-
The resulting residue (often an oil) is the crude amine TFA salt. To obtain a solid, add cold diethyl ether or MTBE and stir or sonicate the mixture to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ether, and dry under high vacuum.
Protocol B: Deprotection using Hydrogen Chloride (HCl) in Dioxane or Ethyl Acetate
This protocol is widely used in process chemistry as it often yields a crystalline hydrochloride salt that is easy to isolate and handle.
Materials:
-
This compound
-
4.0 M HCl solution in 1,4-dioxane (or a solution in ethyl acetate)
-
Ethyl acetate (EtOAc) or Methanol (MeOH) as co-solvents
-
Diethyl ether or Heptane for precipitation
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Stir the solution at room temperature (20–25 °C).
-
Add a 4.0 M solution of HCl in 1,4-dioxane (5–10 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 2–4 hours. In many cases, the hydrochloride salt will precipitate directly from the reaction mixture.
-
Monitor the reaction for completion by TLC or LC-MS (see Section 5).
-
If precipitation occurred, collect the solid by vacuum filtration. Wash the filter cake with ethyl acetate or diethyl ether and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure. The resulting solid or oil can be triturated with a non-polar solvent (e.g., diethyl ether, heptane) to afford the solid product, which is then collected by filtration.
Reaction Monitoring and Product Characterization
A self-validating protocol requires robust analytical monitoring to ensure the reaction has gone to completion and the desired product has been formed.
-
Thin-Layer Chromatography (TLC):
-
Principle: Separates compounds based on polarity.[15]
-
Observation: The Boc-protected starting material is significantly less polar than the resulting amine salt. On a silica gel plate (e.g., eluting with 10% MeOH in DCM), the starting material will have a high Rf value, while the highly polar product salt will remain at or very near the baseline (Rf ≈ 0).[16]
-
Visualization: The product spot can be visualized using a ninhydrin stain, which reacts with primary amines to produce a characteristic purple color. The starting material will not stain with ninhydrin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: Provides a highly accurate assessment of reaction progress by separating components and determining their mass-to-charge ratio.[15]
-
Observation: Monitor for the disappearance of the mass peak corresponding to the starting material (C₁₄H₂₃NO₄, [M+H]⁺ ≈ 270.17) and the appearance of the peak for the deprotected product (C₉H₁₅NO₂, [M+H]⁺ ≈ 170.12).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive confirmation of deprotection is the complete disappearance of the sharp, large singlet signal around δ 1.4-1.5 ppm , which corresponds to the nine equivalent protons of the tert-butyl group.[15][16] The protons adjacent to the newly formed amine will also experience a shift.
-
¹³C NMR: Key changes include the disappearance of the quaternary carbon signal of the Boc group at ~80 ppm and the carbamate carbonyl signal at ~155 ppm .[16]
-
Field Insights & Troubleshooting
-
Incomplete Reaction: If TLC or LC-MS analysis shows significant remaining starting material after the prescribed time, add an additional portion of the acidic reagent (e.g., 1-2 equivalents) and allow the reaction to stir for another 1-2 hours.
-
Product Isolation: If the product salt oils out instead of precipitating, try co-evaporating the residue with a solvent like toluene to remove azeotropically any residual water or TFA. Subsequent trituration with a fresh, cold, anhydrous non-polar solvent is often successful.
-
Neutralizing to the Free Amine: If the free amine is required for the next step, the crude salt can be dissolved in water or DCM and carefully neutralized with a base (e.g., saturated aq. NaHCO₃, Na₂CO₃, or triethylamine). The free amine can then be extracted into an organic solvent (e.g., DCM, EtOAc), dried, and concentrated. Note that the free amine may be less stable for long-term storage than the corresponding salt.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. methyl (Sa)-6-aminospiro[3.3]heptane-2-carboxylate hydrochloride 97% | AChemBlock [achemblock.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Note: A Practical Guide to Incorporating Spiro[3.3]heptane Scaffolds into Drug Candidates
Abstract
The principle of "escaping flatland" has become a cornerstone of modern medicinal chemistry, advocating for the integration of three-dimensional (3D), sp³-rich scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these scaffolds, the spiro[3.3]heptane core has emerged as a particularly valuable motif due to its rigid, well-defined 3D geometry and favorable metabolic stability.[3][4] This guide provides a comprehensive overview for researchers and drug development professionals on the strategic incorporation of spiro[3.3]heptane scaffolds. We will explore the rationale behind its use as a versatile bioisostere, provide detailed synthetic protocols for creating functionalized building blocks, and analyze its impact on molecular properties through illustrative case studies.
Introduction: The "Why" - Escaping Flatland with Spiro[3.3]heptane
For decades, drug discovery has been dominated by molecules built around flat, aromatic rings. While effective, these "flatland" structures often present challenges, including poor solubility, high lipophilicity, and susceptibility to metabolic degradation through cytochrome P450 oxidation.[5] The strategic replacement of these planar moieties with saturated, 3D scaffolds is a proven method to mitigate these liabilities.
The spiro[3.3]heptane scaffold is a strained bicyclic system composed of two cyclobutane rings sharing a single carbon atom. This unique structure offers several distinct advantages:
-
Defined 3D Geometry: Unlike flexible aliphatic chains or planar aromatic rings, the spiro[3.3]heptane core is conformationally restricted. This rigidity provides a well-defined exit vector for substituents, allowing for precise spatial orientation and interaction with biological targets.[3]
-
Versatile Bioisostere: It has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings, as well as other cyclic motifs like piperazine and morpholine.[6][7][8] A key feature is its non-collinear exit vectors, which can effectively mimic the spatial arrangement of substituents on aromatic rings.[9][10]
-
Improved Physicochemical Properties: The introduction of a sp³-rich spiro[3.3]heptane core typically increases the fraction of sp³-hybridized carbons (Fsp³), which is correlated with higher clinical success rates.[11] This modification often leads to decreased lipophilicity (logP/logD) and improved aqueous solubility.[2][12]
-
Enhanced Metabolic Stability: The saturated carbocyclic nature of the scaffold is less prone to oxidative metabolism compared to electron-rich aromatic systems, potentially leading to improved pharmacokinetic profiles.[10]
-
Novel Chemical Space: It provides access to unique, patent-free chemical matter, allowing for the development of novel intellectual property around established pharmacophores.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Design and Synthesis of Spiro[3.3]heptane-Based PROTAC Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional construct comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] While historically viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as its overall physicochemical and pharmacokinetic properties.[3][4] This guide moves beyond traditional flexible alkyl and polyethylene glycol (PEG) linkers to focus on the strategic implementation of rigid spiro[3.3]heptane scaffolds. We provide an in-depth analysis of the design principles, detailed synthetic protocols, and validation methodologies for developing next-generation PROTACs with enhanced potency and drug-like properties.
Introduction: The Rationale for Rigid Scaffolds in PROTAC Linkers
The primary function of a PROTAC is to induce proximity between a target protein and an E3 ligase, forming a productive ternary complex that facilitates target ubiquitination and subsequent degradation.[5][6] The linker's length, flexibility, and chemical composition are paramount to achieving the optimal geometry for this event.[7]
Traditional linkers, such as alkyl and PEG chains, offer synthetic accessibility and flexibility.[8][9] However, their high conformational freedom can be a double-edged sword, leading to entropic penalties upon binding and the adoption of multiple, non-productive binding modes.[] This has driven the exploration of more rigid linker architectures to pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing ternary complex stability and potency.[][11]
The spiro[3.3]heptane motif has emerged as a superior scaffold for this purpose. As a saturated bioisostere of the benzene ring, it offers a rigid, three-dimensional structure with well-defined, non-coplanar exit vectors.[12][13][14] Its incorporation into linker design can lead to significant improvements in a PROTAC's pharmacological profile.
Key Advantages of Spiro[3.3]heptane Linkers:
-
Conformational Rigidity: Reduces the entropic cost of ternary complex formation, potentially leading to higher potency and cooperativity.[11]
-
Three-Dimensionality: Explores a unique, non-planar chemical space, enabling novel interactions within the ternary complex that are inaccessible to linear linkers.[15]
-
Improved Physicochemical Properties: Can enhance metabolic stability, reduce polar surface area, and improve pharmacokinetic properties compared to more flexible or aromatic linkers.[11][12]
-
Tunable Exit Vectors: The spirocyclic core provides precise, non-collinear attachment points, offering granular control over the relative orientation of the warhead and E3 ligase ligand.[16]
Design Principles for Spiro[3.3]heptane-Based PROTACs
The transition from flexible to rigid linkers is not a simple substitution. It requires a rational, structure-guided approach where the linker is an active contributor to the ternary complex. The central hypothesis is that a rigid linker can lock the PROTAC into a conformation that is geometrically optimized for inducing favorable protein-protein interactions between the POI and the E3 ligase.
Caption: Logical workflow of Spiro[3.3]heptane linker design principles.
Core Considerations:
-
Linker Length and Attachment Points: Even with a rigid core, the overall length must be optimized to span the distance between the POI and E3 ligase binding pockets. The exit vectors—the specific atoms on the warhead and E3 ligase ligand where the linker is attached—are equally critical.[17] Altering the attachment point can dramatically change the geometry of the ternary complex and degradation efficiency.[18]
-
Modularity and Synthesis: The design should incorporate a modular synthetic strategy. "Clickable" handles (e.g., alkynes or azides) or functional groups amenable to standard coupling reactions (e.g., carboxylic acids, amines) on the spiro[3.3]heptane scaffold facilitate the rapid synthesis of a PROTAC library to explore different warhead-ligase combinations.[8]
-
Computational Modeling: Before synthesis, computational tools can model the ternary complex with a spiro[3.3]heptane linker.[19][20] Docking and molecular dynamics simulations can help predict whether a designed linker can achieve a productive orientation and identify potential steric clashes.[21]
Synthesis of a Spiro[3.3]heptane-Based PROTAC
This section provides a representative, step-by-step protocol for the synthesis of a PROTAC targeting the BRD4 bromodomain, using a spiro[3.3]heptane linker to conjugate the warhead JQ1 to a VHL E3 ligase ligand. This is a modular approach starting from a commercially available or readily synthesized bifunctional spiro[3.3]heptane building block.
Workflow Overview
Caption: Modular synthetic workflow for a Spiro[3.3]heptane PROTAC.
Protocol 1: Synthesis of a BRD4-Degrading PROTAC
This protocol assumes the use of the building block 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid , which provides orthogonal functional handles for sequential coupling.[22]
Materials and Reagents
| Reagent | Supplier | Purpose |
| 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid | Commercial Vendor | Bifunctional Spiro Linker |
| VHL Ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) | Custom Synthesis | E3 Ligase Ligand |
| JQ1-acid (derivative of JQ1 with a carboxylic acid handle) | Custom Synthesis | BRD4 Warhead |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial Vendor | Peptide Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | Commercial Vendor | Non-nucleophilic Base |
| DMF (Dimethylformamide), Anhydrous | Commercial Vendor | Reaction Solvent |
| TFA (Trifluoroacetic acid) | Commercial Vendor | Boc Deprotection Reagent |
| DCM (Dichloromethane), Anhydrous | Commercial Vendor | Solvent |
| Preparative HPLC System | N/A | Purification |
| LC-MS and NMR Spectrometer | N/A | Characterization |
Step 1: Coupling of Spiro[3.3]heptane Linker to VHL Ligand
-
Rationale: An amide bond is formed between the carboxylic acid of the spiro-linker and the free amine of the VHL ligand. HATU is an efficient coupling agent that minimizes side reactions.
-
To a solution of 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the VHL ligand (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Intermediate 1 (Boc-Linker-VHL) .
Step 2: Boc Deprotection
-
Rationale: The Boc protecting group on the linker's amine must be removed to allow for coupling with the warhead. TFA provides clean and efficient deprotection.
-
Dissolve Intermediate 1 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual acid. The resulting amine salt, Intermediate 2 (NH2-Linker-VHL) , is typically used in the next step without further purification.
Step 3: Coupling of Warhead to Linker-VHL Intermediate
-
Rationale: The final amide bond is formed between the carboxylic acid of the JQ1 warhead and the newly exposed amine of the linker.
-
To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of Intermediate 2 (1.1 eq) in DMF to the activated warhead mixture.
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final crude product by preparative reverse-phase HPLC to obtain the desired PROTAC (JQ1-Spiro[3.3]heptane-VHL) .
-
Characterize the final compound by high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm its identity and purity (>95%).
Characterization and Validation Protocols
The synthesis of a PROTAC is only the first step. A rigorous series of analytical and biological assays are required to validate its function.
Caption: A sequential workflow for PROTAC characterization and validation.
Protocol 2: Western Blot for BRD4 Degradation
-
Rationale: This is the definitive assay to confirm that the PROTAC induces the degradation of the target protein in a cellular context.
-
Cell Culture: Plate a relevant human cell line (e.g., MV4-11 for AML) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time, typically 18-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to confirm equal loading.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[9]
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
-
Rationale: This biochemical assay confirms the PROTAC's fundamental mechanism of action: its ability to bridge the POI and the E3 ligase.[23][24]
-
Reagents:
-
His-tagged E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B).
-
GST-tagged POI (e.g., BRD4 bromodomain).
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium).
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2).
-
Synthesized PROTAC.
-
-
Procedure:
-
In a microplate, add a fixed concentration of the His-tagged E3 ligase and GST-tagged POI.
-
Add a serial dilution of the PROTAC.
-
Add the donor- and acceptor-conjugated antibodies.
-
Incubate at room temperature for 1-4 hours to allow the complex to form.
-
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed when plotting the signal against PROTAC concentration, which is characteristic of ternary complex formation and the "hook effect" at high concentrations.[2] The peak of the curve indicates the optimal concentration range for complex formation.
Conclusion and Future Outlook
The strategic incorporation of rigid scaffolds like spiro[3.3]heptane represents a significant advancement in PROTAC linker design. By moving beyond conformationally flexible tethers, researchers can exert greater control over the geometry and stability of the ternary complex, unlocking new potential for potency, selectivity, and improved drug-like properties.[3] The protocols outlined in this guide provide a robust framework for the rational design, synthesis, and validation of these next-generation protein degraders. As our understanding of the structural biology of ternary complexes deepens, the synergy between computational modeling and sophisticated linker chemistry will continue to drive the development of highly optimized and clinically successful PROTAC therapeutics.[25][26]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. researchgate.net [researchgate.net]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. lifesensors.com [lifesensors.com]
- 24. Ternary complex formation - Profacgen [profacgen.com]
- 25. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Spiro[3.3]heptane Synthesis
Welcome to the technical support center for spiro[3.3]heptane synthesis. As a rigid, three-dimensional sp³-rich scaffold, spiro[3.3]heptane has emerged as a crucial building block in modern drug discovery, often serving as a saturated bioisostere for phenyl rings to improve physicochemical properties and escape patented chemical space.[1][2][3][4] However, the construction of this strained spirocyclic system can be challenging, with yield optimization being a primary concern for researchers.
This guide is structured to provide actionable solutions to common problems encountered during synthesis. We will move from foundational questions to deep-dive troubleshooting, explaining the causality behind each recommendation to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the spiro[3.3]heptane core?
There are several established strategies, each with its own advantages and challenges. The most common approaches can be grouped into three main categories:
-
[2+2] Cycloadditions: These methods involve the reaction of a ketene or keteniminium salt with an alkene, typically methylenecyclobutane, to form a cyclobutanone ring, which constitutes one part of the spiro-system.[5][6] This is a highly modular approach.[2][7]
-
Double Alkylation: This strategy involves the reaction of a nucleophile, such as diethyl malonate or tosylmethyl isocyanide (TosMIC), with a dielectrophile like 1,1-bis(bromomethyl)cyclobutane.[1] This is a robust method for building the second ring onto a pre-existing cyclobutane.
-
Rearrangement Reactions: More recent methods utilize strain-release strategies, such as the acid-mediated semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates to form spiro[3.3]heptan-1-ones.[5]
Caption: Overview of primary synthetic routes to the spiro[3.3]heptane core.
Q2: Why is solvent choice so critical for yield in these reactions?
Solvent polarity and coordinating ability can dramatically influence reaction pathways. For instance, in acid-catalyzed cyclizations, polar aprotic solvents like 1,2-dichloroethane or dichloromethane are often preferred because they can stabilize charged intermediates or transition states without competing as a nucleophile.[1][8] In contrast, coordinating solvents like THF could potentially sequester a Lewis acid catalyst or promote undesired elimination pathways.[8] The choice must be tailored to the specific mechanism you are employing.
Q3: What are the most common side reactions that lower the yield?
The primary culprits are typically intermolecular reactions, where two precursor molecules react with each other instead of cyclizing intramolecularly. This is especially problematic in double alkylation strategies. Other common issues include elimination reactions, rearrangements to undesired products, and decomposition of starting materials or intermediates under harsh conditions (e.g., high temperatures or strong acids/bases).[8]
Troubleshooting Guides
This section addresses specific experimental issues. Each guide follows a logical progression from the most likely cause to more complex possibilities.
Issue 1: Low or No Product Yield
A low yield is the most frequent challenge. Before drastically changing your protocol, systematically investigate the following potential causes.
► Potential Cause A: Poor Starting Material Quality or Reactivity
The quality of your precursors is paramount. The synthesis of the spiro[3.3]heptane core often relies on strained or highly reactive intermediates that may have a limited shelf-life.
-
Causality: In double alkylation routes, the efficiency of the reaction is highly dependent on the purity of the 1,1-bis(halomethyl)cyclobutane precursor. Any mono-halogenated impurity will act as a chain terminator, preventing the second ring closure and drastically reducing the yield. Similarly, for [2+2] cycloadditions, the stability of the keteniminium salt intermediate is critical; moisture or impurities in the starting amide or alkene can prevent its formation.[2]
-
Troubleshooting Steps:
-
Verify Precursor Purity: Re-purify your starting materials immediately before use. For example, distill liquid alkenes and recrystallize solid amides or malonate esters. Confirm purity using ¹H NMR and GC-MS.
-
Use Freshly Prepared Reagents: For reactions involving highly reactive intermediates like organolithium reagents or keteniminium salts, use them immediately after preparation.[5]
-
Check for Decomposition: If a reaction fails to initiate, take an aliquot of the starting material and re-analyze it to ensure it has not decomposed upon addition to the reaction mixture.
-
► Potential Cause B: Suboptimal Reaction Conditions
The formation of a strained spiro-center is often kinetically controlled and highly sensitive to reaction parameters.
-
Causality: Temperature, concentration, and reaction time are interlinked. For example, in the thermal reaction of an N,N-dimethylamide with an alkene and triflic anhydride, the reaction is typically run at reflux in 1,2-dichloroethane for an extended period (e.g., 16 hours) to ensure the formation and reaction of the keteniminium intermediate.[1][2][9] Deviating from the optimal temperature can either prevent the reaction from starting or lead to decomposition.
-
Troubleshooting Steps:
-
Concentration (High Dilution): For intramolecular reactions like double alkylation, high-dilution conditions are essential to favor the desired ring closure over intermolecular polymerization.[8] Try running the reaction at a lower concentration (e.g., 0.01-0.05 M).
-
Temperature Control: Ensure precise temperature control. A reaction that is exothermic may require initial cooling. For reactions requiring high heat, ensure the reflux temperature is reached and maintained consistently.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS. A reaction may appear stalled if the activation energy is not being met, or it may be complete much faster than the literature suggests, with prolonged reaction times leading to byproduct formation.
-
Caption: A systematic workflow for troubleshooting low-yield spiro[3.3]heptane synthesis.
Issue 2: Difficulty in Product Purification
Even with a successful reaction, isolating the pure spiro[3.3]heptane derivative can be a bottleneck.
-
Causality: The parent spiro[3.3]heptane is a relatively nonpolar and volatile hydrocarbon.[10] Functionalized derivatives may have volatilities or polarities that are very similar to those of byproducts or unreacted starting materials, making separation difficult.
-
Troubleshooting Steps:
-
Column Chromatography: If your product is co-eluting with an impurity, try a different solvent system with a gradient elution. For nonpolar compounds, consider using silica gel impregnated with silver nitrate to separate based on subtle differences in electron density.
-
Vacuum Distillation: For non-functionalized or thermally stable derivatives, vacuum distillation can be a highly effective purification method, especially on a larger scale.[2] Careful control of the vacuum pressure and temperature is essential to avoid product loss.
-
Recrystallization: If your product is a solid, explore a range of solvent systems for recrystallization. This can be an excellent method for achieving high purity.
-
Derivatization: In challenging cases, consider derivatizing the crude product to alter its physical properties, facilitating purification, and then cleaving the derivative to yield the pure product.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the popular keteniminium salt cycloaddition method, highlighting the modularity of this approach.
| Entry | Alkene | Amide | Base | Yield (%) | Scale | Reference |
| 1 | Styrene | N,N-dimethylcyclobutane carboxamide | Collidine | 75% | 1-5 g | [2] |
| 2 | 1-Octene | N,N-dimethylcyclobutane carboxamide | Lutidine | 82% | 1-5 g | [2] |
| 3 | Methylenecyclobutane | N,N-dimethylacetamide | Collidine | 68% | 100-500 mg | [2][7] |
| 4 | 4-Bromostyrene | N,N-dimethylcyclobutane carboxamide | Collidine | 71% | 1-5 g | [9] |
Conditions: Typically 1.0 equiv. alkene, 1.2 equiv. amide, 1.2 equiv. triflic anhydride, 1.2 equiv. base in 1,2-dichloroethane, reflux, 16h.
Experimental Protocol: Keteniminium-Alkene [2+2] Cycloaddition
This protocol is a representative example for the synthesis of spiro[3.3]heptanone derivatives.[1][2]
Safety: This reaction uses triflic anhydride, which is highly corrosive and moisture-sensitive. All operations must be performed under an inert atmosphere (N₂ or Ar) in a well-ventilated fume hood using anhydrous solvents and glassware.
Materials:
-
Alkene (e.g., Styrene, 1.0 equiv.)
-
N,N-dimethylcyclobutane carboxamide (1.2 equiv.)
-
Triflic anhydride (Tf₂O, 1.2 equiv.)
-
2,4,6-Collidine (1.2 equiv.)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add the alkene, N,N-dimethylcyclobutane carboxamide, and anhydrous DCE.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the 2,4,6-collidine, followed by the dropwise addition of triflic anhydride over 15 minutes. The solution may change color.
-
Reaction: After addition is complete, remove the ice bath and heat the mixture to reflux (approx. 84 °C). Maintain reflux for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a heptane/ethyl acetate gradient) or vacuum distillation to afford the desired spiro[3.3]heptanone product.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Spiro[3.3]heptane | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Spiro[3.3]heptane Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of spiro[3.3]heptane and its derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the intricacies involved in constructing this unique and valuable scaffold. Here, we will explore the common challenges and side products encountered during synthesis, offering field-proven insights and troubleshooting strategies to enhance your experimental success.
The rigid, three-dimensional structure of the spiro[3.3]heptane core has made it an increasingly important motif in medicinal chemistry, offering an escape from the "flatland" of traditional aromatic scaffolds. However, its synthesis is not without its challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may face at the bench.
Section 1: The Classic Double Alkylation Route via Malonic Ester Synthesis
The reaction of pentaerythrityl tetrabromide or its analogues with a malonic ester derivative is a cornerstone of spiro[3.3]heptane synthesis. While conceptually straightforward, this double intramolecular cyclization is a delicate balance of competing reactions.
FAQ 1: My reaction yields are consistently low, and I observe a significant amount of a high-molecular-weight, intractable material. What is happening?
Answer: You are likely encountering a common pitfall in this synthesis: intermolecular polymerization . The formation of the desired spiro[3.3]heptane core relies on two sequential intramolecular alkylations. However, the mono-cyclized intermediate still possesses a reactive enolate and a pendant alkyl halide, making it susceptible to reacting with another molecule of the intermediate or starting material. This chain of intermolecular reactions leads to the formation of oligomers and polymers, which are often difficult to characterize and remove, ultimately consuming your starting materials and reducing the yield of the desired spirocycle.
Troubleshooting and Prevention:
The key to favoring the desired intramolecular cyclization over intermolecular polymerization is the application of high-dilution conditions . By significantly increasing the solvent volume, you decrease the probability of reactive intermediates encountering one another, thus promoting the intramolecular pathway.
Experimental Protocol: High-Dilution Cyclization
-
Setup: In a large, multi-necked flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps, add the bulk of the anhydrous solvent (e.g., DMF, THF).
-
Reagent Preparation: Prepare two separate solutions:
-
Solution A: Dissolve the malonic ester derivative in a portion of the anhydrous solvent.
-
Solution B: Dissolve the base (e.g., sodium hydride, potassium tert-butoxide) in a separate portion of the anhydrous solvent.
-
-
Slow Addition: Using the syringe pumps, add both Solution A and a solution of pentaerythrityl tetrabromide concurrently and at a very slow rate (e.g., over 8-12 hours) to the heated (if required by the specific protocol) bulk solvent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, proceed with the standard aqueous work-up and extraction.
Data Presentation: Effect of Concentration on Yield
| Concentration of Reactants | Approximate Yield of Spiro[3.3]heptane Derivative | Observations |
| 1.0 M | < 10% | Significant formation of insoluble white precipitate (polymer). |
| 0.1 M | 30-40% | Reduced polymer formation, but still present. |
| 0.01 M | > 70% | Minimal to no visible polymer formation. |
Causality Diagram: Intra- vs. Intermolecular Pathways
Caption: Reaction pathways in malonic ester synthesis of spiro[3.e]heptane.
FAQ 2: My purification is challenging due to a byproduct with a similar polarity to my desired spiro[3.3]heptane derivative. What could it be?
Answer: You may be observing the mono-cyclized intermediate . If the second intramolecular alkylation does not proceed to completion, you will be left with a significant amount of the cyclobutane derivative that has not yet formed the second ring. This species often has a polarity close to the final product, making separation by standard column chromatography difficult.
Identification and Removal:
-
¹H NMR Spectroscopy: Look for the presence of both the characteristic signals of the cyclobutane ring and signals corresponding to the remaining open-chain portion of the molecule, including the unreacted alkyl halide moiety.
-
Mass Spectrometry: The mono-cyclized intermediate will have a molecular weight corresponding to the addition of the malonic ester to the pentaerythrityl derivative minus one equivalent of HBr.
-
Purification Strategy:
-
Reaction Completion: The most effective strategy is to drive the reaction to completion. After the initial reaction time, consider adding a fresh portion of the base to deprotonate any remaining mono-cyclized intermediate and facilitate the final ring closure.
-
Careful Chromatography: If the intermediate is still present, meticulous column chromatography with a shallow solvent gradient may be necessary.
-
Crystallization: The desired, more symmetrical spiro[3.3]heptane derivative may be more crystalline than the intermediate. Attempting crystallization from a suitable solvent system can be an effective purification method.
-
Section 2: [2+2] Cycloaddition Approaches
The [2+2] cycloaddition of a ketene or ketene equivalent with an exocyclic methylene cyclobutane is a powerful method for constructing the spiro[3.3]heptanone core. However, the reactive nature of ketenes can lead to undesired side reactions.
FAQ 3: I am attempting a [2+2] cycloaddition with dichloroketene, but my main product appears to be a dimer. How can I favor the reaction with my alkene?
Answer: The primary side reaction in syntheses involving ketenes is their dimerization . Ketenes are highly electrophilic and can react with themselves to form a cyclobutanedione or a β-lactone dimer. This is particularly problematic when the ketene is generated in situ and its concentration builds up faster than it can react with the intended alkene partner.
Troubleshooting and Prevention:
-
Slow Generation of the Ketene: The key is to maintain a low, steady-state concentration of the ketene throughout the reaction. This is typically achieved by the slow addition of the ketene precursor (e.g., dichloroacetyl chloride) to the reaction mixture containing the alkene and a base (e.g., triethylamine) or activating agent (e.g., zinc-copper couple).[1]
-
Use of an Excess of the Alkene: Employing a stoichiometric excess of the methylenecyclobutane can help to outcompete the ketene dimerization pathway.
Experimental Protocol: Minimizing Ketene Dimerization
-
Setup: In a flask containing a stirred solution of methylenecyclobutane (1.5-2.0 equivalents) in an anhydrous, inert solvent (e.g., diethyl ether, pentane), add the base (e.g., triethylamine) or activating agent.
-
Slow Addition: Add a solution of the ketene precursor (e.g., dichloroacetyl chloride) in the same solvent dropwise to the reaction mixture over several hours.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to control the rate of ketene formation and subsequent reactions.
-
Monitoring: Follow the disappearance of the methylenecyclobutane by GC or TLC.
Logical Relationship Diagram: Ketene Reaction Pathways
Caption: Competing reaction pathways for in situ generated ketenes.
Section 3: Semipinacol Rearrangement Strategies
Acid-catalyzed rearrangement of 1-vinylcyclobutanols or similar precursors provides an elegant route to spiro[3.3]heptanones. The primary challenge in this approach is controlling the regioselectivity of the rearrangement.
FAQ 4: My semipinacol rearrangement is yielding a mixture of isomeric ketones. How can I improve the selectivity for the desired spiro[3.3]heptanone?
Answer: The formation of isomeric products in a semipinacol rearrangement arises from the non-selective migration of different alkyl or vinyl groups to the carbocation intermediate. The migratory aptitude of these groups can be influenced by both steric and electronic factors. In the context of spiro[3.3]heptanone synthesis from a 1-vinylcyclobutanol precursor, there can be competition between the migration of a carbon from the cyclobutane ring (leading to the desired spiro[3.3]heptanone) and the migration of the vinyl group (leading to a different ring-expanded product).
Troubleshooting and Control of Regioselectivity:
-
Choice of Acid Catalyst: The nature of the acid catalyst can influence the stability of the carbocation intermediate and the transition states for the different migration pathways. Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., trimethylsilyl trifluoromethanesulfonate, boron trifluoride etherate) to find the optimal conditions for your specific substrate.
-
Substrate Design: The substituents on the cyclobutane ring and the vinyl group can be modified to electronically or sterically favor the desired migration pathway. For instance, electron-donating groups on the migrating carbon of the cyclobutane ring can enhance its migratory aptitude.
-
Temperature Control: Reaction temperature can play a crucial role in the selectivity of competing pathways. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.
Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing the regioselectivity of semipinacol rearrangements.
Purification of Isomeric Products:
If a mixture of isomers is unavoidable, careful purification is necessary.
-
Chromatography: High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) may be required to separate isomers with very similar polarities.
-
Derivatization: In some cases, the isomeric mixture can be derivatized (e.g., formation of semicarbazones or oximes), and the resulting derivatives may be more easily separated by chromatography or crystallization. The desired derivative can then be hydrolyzed back to the pure ketone.
By understanding the underlying chemical principles and potential side reactions, you can proactively design your experiments to favor the formation of the desired spiro[3.3]heptane products and efficiently troubleshoot any issues that may arise.
References
stability of the spiro[3.3]heptane scaffold under different reaction conditions
Welcome to the Technical Support Center for the Spiro[3.3]heptane Scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals incorporating the unique spiro[3.3]heptane motif into their synthetic workflows. As a Senior Application Scientist, I've compiled this resource to address common questions and troubleshooting scenarios related to the stability of this increasingly popular three-dimensional scaffold. Our goal is to provide you with the in-depth technical insights and practical guidance necessary to navigate your experimental challenges successfully.
The spiro[3.3]heptane scaffold is prized for its rigid, non-planar structure, offering an escape from the "flatland" of traditional aromatic bioisosteres and often leading to improved physicochemical properties in drug candidates.[1][2][3][4][5] However, its strained nature, arising from the two fused cyclobutane rings, raises valid questions about its stability under various reaction conditions. This guide will address these concerns in a direct question-and-answer format, grounded in established chemical principles and supported by literature evidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability in Acidic and Basic Media
Question 1: How stable is the spiro[3.3]heptane scaffold to strongly acidic conditions? We are planning a deprotection step using a strong acid.
Answer: The spiro[3.3]heptane core is generally robust under many acidic conditions commonly used in synthetic chemistry. However, its stability is not absolute and is highly dependent on the specific acid, temperature, and the presence of functional groups that could initiate rearrangement.
-
Causality: The inherent ring strain of the cyclobutane rings makes the scaffold susceptible to acid-mediated rearrangements, particularly those that can relieve strain. For instance, acid-mediated semipinacol-type rearrangements of 1-cyclopropylcyclobutanols are a known method for synthesizing spiro[3.3]heptan-1-ones, indicating that under certain acidic conditions, ring expansion or rearrangement can occur.[1] A similar rearrangement is observed when a 1-bicyclobutylcyclopropanol intermediate rearranges in the presence of MsOH or AlCl₃ to form the spiro[3.3]heptan-1-one motif.[1] This suggests that carbocation formation on a carbon adjacent to the spirocyclic core can trigger skeletal reorganization.
-
Troubleshooting & Recommendations:
-
Test Reactions: If you have concerns about the stability of your specific spiro[3.3]heptane derivative, it is highly recommended to perform a small-scale test reaction under the proposed acidic conditions and monitor for the formation of byproducts by LC-MS or NMR.
-
Milder Acids: Whenever possible, opt for milder acidic conditions. For example, if removing a Boc group, consider using milder reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature rather than harsher conditions like HCl in dioxane at elevated temperatures.
-
Temperature Control: Perform acid-mediated reactions at the lowest effective temperature to minimize the likelihood of undesired rearrangements.
-
Question 2: Can the spiro[3.3]heptane scaffold tolerate strongly basic conditions, such as those used for deprotonation or saponification?
Answer: Yes, the spiro[3.3]heptane scaffold demonstrates excellent stability under a wide range of basic conditions, including the use of strong organometallic bases.
-
Evidence from Synthesis: The resilience of the spiro[3.3]heptane core to strong bases is well-documented in various synthetic procedures. For example, the use of strong bases like n-butyllithium (nBuLi) is employed in the synthesis of spiro[3.3]heptane derivatives without compromising the scaffold's integrity.[6][7] One specific example involves the treatment of a spiro[3.3]heptanone derivative with nBuLi followed by the addition of an electrophile, where the core structure remains intact.[6]
-
Saponification: Standard saponification conditions (e.g., NaOH or KOH in aqueous alcohol) for the hydrolysis of esters attached to the spiro[3.3]heptane scaffold are generally well-tolerated.
-
Experimental Workflow: The diagram below illustrates a typical workflow where the spiro[3.3]heptane scaffold is subjected to strongly basic conditions.
Section 2: Redox Stability
Question 3: We need to perform a reduction on a functional group attached to the spiro[3.3]heptane scaffold. Is the core susceptible to reduction?
Answer: The spiro[3.3]heptane scaffold is highly stable to a variety of common reducing agents. The saturated hydrocarbon framework is generally inert to conditions used for the reduction of functional groups like ketones, amides, or nitro groups.
-
Supported Protocols:
-
Hydride Reductions: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are routinely used to reduce carbonyl functionalities on the spiro[3.3]heptane core without affecting the scaffold itself.[6]
-
Catalytic Hydrogenation: The scaffold is stable to catalytic hydrogenation conditions (e.g., H₂/Pd) used for the cleavage of protecting groups like benzyl ethers or for the reduction of nitro groups.[6][8]
-
Wolff-Kishner Reduction: The spiro[3.3]heptane core withstands the harsh, strongly basic and high-temperature conditions of the Wolff-Kishner reduction, which is used to deoxygenate ketones to methylene groups.[6]
-
Table 1: Compatibility of Spiro[3.3]heptane with Common Reducing Agents
| Reducing Agent | Typical Use Case | Scaffold Stability | Reference(s) |
| LiAlH₄, NaBH₄ | Ketone/Ester to Alcohol | High | [6] |
| H₂/Pd | Debenzylation, Nitro Reduction | High | [6][8] |
| Fe/NH₄Cl | Nitro Reduction | High | [9] |
| Wolff-Kishner (H₂NNH₂/KOH) | Ketone to Methylene | High | [6] |
Question 4: What is the stability of the spiro[3.3]heptane scaffold towards common oxidizing agents?
Answer: The stability of the spiro[3.3]heptane scaffold to oxidation is condition-dependent. While it is resistant to some milder oxidizing agents, more aggressive reagents can lead to degradation.
-
Milder Conditions: The scaffold has been shown to be stable to hydrogen peroxide (H₂O₂) for the oxidation of organoboron compounds to phenols.[6] It is also compatible with reagents like pyridinium chlorochromate (PCC) for the oxidation of alcohols to aldehydes.
-
Stronger Conditions & Potential Issues: Caution should be exercised with strong oxidizing agents like potassium permanganate (KMnO₄) or ozonolysis, especially at elevated temperatures. While specific studies on the exhaustive oxidation of the parent spiro[3.3]heptane are not prevalent in the provided literature, the high strain energy of the cyclobutane rings could make them susceptible to oxidative cleavage under harsh conditions.
-
Troubleshooting: If an oxidation reaction on a substituent is required, it is advisable to use milder and more selective reagents. For example, for the oxidation of an alcohol to a ketone, consider Swern or Dess-Martin periodinane oxidation. Always perform a small-scale trial to confirm scaffold stability.
Section 3: Thermal, Photochemical, and Catalytic Stability
Question 5: Our planned synthesis involves a high-temperature step. What is the thermal stability of the spiro[3.3]heptane scaffold?
Answer: The spiro[3.3]heptane scaffold exhibits considerable thermal stability. However, at very high temperatures, particularly in the gas phase, rearrangements can occur due to the inherent ring strain.
-
Evidence from Pyrolysis Studies: High-vacuum flash pyrolysis (HVFP) of a spiro[3.3]hept-1-ylidene precursor generated from the corresponding p-tosylhydrazone sodium salt led to rearrangement products rather than fragmentation. The carbene intermediate underwent ring-contraction and ring-expansion, indicating that while the carbon skeleton rearranges at high temperatures, it does not simply decompose.[10]
-
Synthetic Conditions: In solution-phase synthesis, the scaffold is stable at reflux temperatures in common solvents like 1,2-dichloroethane (boiling point ~83 °C) for extended periods (e.g., 16 hours).[6][11]
-
General Guidance: For most standard synthetic procedures, even those requiring heating, the spiro[3.3]heptane core is expected to be stable. Issues might arise under extreme pyrolysis or prolonged exposure to very high temperatures (>200-300 °C), where rearrangements become more likely.
Question 6: Is the spiro[3.3]heptane scaffold stable to photochemical conditions?
Answer: The stability of the spiro[3.3]heptane scaffold under photochemical conditions is generally good, though this is a less explored area in the provided literature. The parent scaffold, being a saturated hydrocarbon, does not possess chromophores that absorb in the typical UV-Vis range used for many photochemical reactions.
-
Inference: Its stability can be inferred from photochemical reactions performed on derivatives where the intended reaction occurs at a functional group without affecting the core. For example, a visible-light-induced nitrogen atom deletion from an N-spiroheterocycle to form a 2-azaspiro[3.3]heptane derivative proceeds smoothly, leaving the spirocyclic core intact.[12]
-
Recommendation: If your substrate has a chromophore, the photochemical reaction should proceed at that site. The stability of the spiro[3.3]heptane core itself is not expected to be a primary concern under most synthetic photochemical conditions.
Question 7: We are planning a palladium-catalyzed cross-coupling reaction. Is the spiro[3.3]heptane scaffold stable to these conditions?
Answer: Yes, the spiro[3.3]heptane scaffold is generally stable in the presence of palladium catalysts and the conditions typically employed in cross-coupling reactions.
-
Evidence of Stability: The successful use of palladium on carbon (Pd/C) for hydrogenation reactions indicates that the scaffold does not readily interact with or get degraded by palladium surfaces.[6][8] While not explicitly a cross-coupling reaction, it demonstrates compatibility with the metal.
-
Causality: The C-C and C-H bonds of the spiro[3.3]heptane core are generally unreactive towards the oxidative addition step in typical palladium cross-coupling cycles, especially in the presence of more reactive species like aryl halides.
-
Troubleshooting Protocol:
Summary of Stability
The spiro[3.3]heptane scaffold is a remarkably robust building block suitable for a wide array of synthetic transformations. Its stability under strongly basic, reductive, and common catalytic conditions makes it a reliable component in multi-step syntheses. While caution is advised under strongly acidic and oxidative conditions, careful selection of reagents and reaction parameters will generally ensure the integrity of this valuable scaffold.
References
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of Spiro[3.3]heptane Derivatives
Welcome to the technical support center for the stereoselective synthesis of spiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these unique and medicinally important scaffolds. As spiro[3.3]heptanes gain prominence as saturated bioisosteres of benzene and other aromatic systems in drug discovery, the ability to control their three-dimensional structure is paramount.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical experience to help you overcome common challenges in achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in spiro[3.3]heptane synthesis so challenging?
The primary challenges in the stereoselective synthesis of spiro[3.3]heptane derivatives stem from a combination of factors:
-
High Ring Strain: The spiro[3.3]heptane core consists of two fused cyclobutane rings, resulting in significant angle and torsional strain. This inherent strain can influence the conformational preferences of reaction intermediates and transition states, making stereocontrol difficult to predict and achieve.[2]
-
Symmetry Considerations: Unsubstituted spiro[3.3]heptane is achiral. Chirality is introduced upon substitution, leading to the possibility of enantiomers and diastereomers. When multiple substituents are present, the number of possible stereoisomers increases, complicating purification and characterization.
-
Limited Commercial Availability of Chiral Starting Materials: The synthesis of enantiomerically pure spiro[3.3]heptane derivatives often relies on the use of chiral catalysts, auxiliaries, or starting materials. The limited commercial availability of chiral cyclobutane precursors can be a significant hurdle.
-
Difficulty in Stereochemical Assignment: The rigid, non-planar structure of spiro[3.3]heptanes can make the unambiguous assignment of absolute and relative stereochemistry challenging, often requiring advanced techniques like X-ray crystallography or complex NMR analysis (e.g., NOE experiments).[3]
Q2: What are the main strategies for achieving enantioselectivity in spiro[3.3]heptane synthesis?
There are three principal strategies for introducing enantioselectivity:
-
Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, is a powerful approach for the enantioselective construction of the spirocyclic core or for the functionalization of a pre-existing spiro[3.3]heptane scaffold.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
-
Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials derived from natural sources to construct the spiro[3.3]heptane framework.
Q3: How can I control diastereoselectivity when forming multiple stereocenters?
Controlling diastereoselectivity is crucial when synthesizing polysubstituted spiro[3.3]heptanes. Key strategies include:
-
Substrate Control: The existing stereocenters in the substrate can direct the stereochemical outcome of subsequent reactions. This is often dictated by steric hindrance, where the incoming reagent attacks from the less hindered face.
-
Reagent Control: The choice of reagents and reaction conditions can significantly influence diastereoselectivity. For example, the use of bulky reagents can enhance facial selectivity.
-
Catalyst Control: In catalyst-controlled reactions, the chiral catalyst can override the directing effects of the substrate to favor the formation of a specific diastereomer.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the stereoselective synthesis of spiro[3.3]heptane derivatives.
Problem 1: Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | - Ensure the catalyst is handled under inert conditions (e.g., using a glovebox or Schlenk line) to prevent deactivation by air or moisture. - Verify the purity of the catalyst and ligands. Impurities can act as catalyst poisons. - Consider preparing the active catalyst in situ to ensure maximum activity. |
| Sub-optimal Reaction Conditions | - Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. - Solvent: The polarity and coordinating ability of the solvent can significantly impact the chiral environment around the catalyst. Screen a range of solvents with varying properties. - Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, stereoselectivity. |
| Incorrect Catalyst or Ligand Choice | - The chosen catalyst/ligand may not be optimal for the specific substrate. Consult the literature for catalysts that have been successfully used for similar transformations. - If possible, screen a library of chiral ligands to identify the best performer for your system. |
| Racemization of Product or Starting Material | - The product may be racemizing under the reaction or workup conditions. Analyze the ee at different reaction times to check for product racemization. - If racemization is observed, consider milder reaction conditions or a modified workup procedure. |
Workflow for Optimizing Enantioselectivity:
Caption: Troubleshooting workflow for low enantiomeric excess.
Problem 2: Poor Diastereoselectivity in the Formation of a Disubstituted Spiro[3.3]heptane
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Facial Bias | - If the substrate lacks a strong directing group, consider introducing one to enhance facial selectivity. - The use of a bulkier protecting group on a nearby functional group can increase steric hindrance and favor attack from one face. |
| Flexible Transition State | - The transition state may be too flexible, allowing for multiple approach trajectories of the reagent. Lowering the reaction temperature can help rigidify the transition state. - The choice of solvent can also influence the organization of the transition state. |
| Thermodynamic vs. Kinetic Control | - The observed diastereomeric ratio may be the result of thermodynamic equilibration. Analyze the reaction at different time points to determine if the diastereomeric ratio changes over time. - To favor the kinetic product, use lower temperatures and shorter reaction times. For the thermodynamic product, higher temperatures and longer reaction times may be necessary. |
| Reagent Choice | - The size and nature of the reagent can have a profound impact on diastereoselectivity. For example, in a reduction, a bulky reducing agent like L-selectride will exhibit higher stereoselectivity than a smaller one like sodium borohydride. |
Decision Tree for Improving Diastereoselectivity:
Caption: Decision tree for improving diastereoselectivity.
Problem 3: Ring-Opening or Rearrangement Side Reactions
Possible Causes and Solutions:
The high ring strain of the spiro[3.3]heptane core makes it susceptible to ring-opening or rearrangement reactions, especially under harsh conditions.[2]
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Acidic/Basic Conditions: Strong acids or bases can promote ring-opening. Use milder reagents or buffer the reaction mixture. - High Temperatures: Elevated temperatures can provide the activation energy for undesired rearrangements. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Reactive Intermediates | - Cationic or radical intermediates generated during the reaction can be prone to rearrangement. Choose reaction pathways that avoid the formation of such unstable species. For example, favor concerted reactions over stepwise ones. |
| Lewis Acid Catalysis | - While Lewis acids are often used to activate substrates, they can also catalyze ring-opening. Use substoichiometric amounts of the Lewis acid or choose a milder one. The addition of a Lewis base scavenger can also be beneficial. |
Experimental Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from methodologies for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes.[4]
Materials:
-
Substituted 3-methyleneazetidine derivative
-
Aryldiazoacetate
-
Chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the substituted 3-methyleneazetidine derivative (1.0 equivalent).
-
Slowly add a solution of the aryldiazoacetate (1.1 equivalents) in the same solvent via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[3.3]heptane derivative.
-
Determine the enantiomeric excess by chiral HPLC or SFC.
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
Here is the technical support center for removing impurities from methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate.
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable sp³-rich building block. The unique, rigid, three-dimensional structure of spiro[3.3]heptane derivatives makes them attractive as saturated bioisosteres for aromatic rings in medicinal chemistry.[1][2][3] Achieving high purity of these intermediates is paramount to ensure the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API).[4][5]
This guide provides troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) to help you navigate challenges encountered during the purification of this spirocyclic amino acid derivative.
Section 1: Identifying and Characterizing Common Impurities
Effective purification begins with understanding the potential impurities. These can originate from various stages of the manufacturing process, including synthesis, workup, and storage.[4] Impurities are broadly classified as process-related, degradation products, or reagent-related.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Class | Potential Structure/Identity | Probable Source | Recommended Analytical Detection Method |
| Process-Related | Unreacted starting materials (e.g., 6-aminospiro[3.3]heptane-2-carboxylic acid methyl ester) | Incomplete Boc-protection reaction. | LC-MS, HPLC[] |
| Diastereomers | Non-stereospecific synthesis of the spiro[3.3]heptane core.[7] | Chiral HPLC, High-Resolution Flash Chromatography, NMR[8] | |
| By-products from spirocycle formation (e.g., from [2+2] cycloadditions or rearrangements) | Side reactions during the core synthesis.[2][7][9][10] | LC-MS, GC-MS, NMR[11] | |
| Degradation | 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid | Hydrolysis of the methyl ester during aqueous workup or storage.[12][13] | HPLC, LC-MS |
| Methyl 6-aminospiro[3.3]heptane-2-carboxylate | Partial deprotection of the Boc group on acidic surfaces (e.g., silica gel) or by trace acid.[14][15] | HPLC, LC-MS | |
| Reagent-Related | Di-tert-butyl carbonate, tert-butanol | Residuals from the Boc-protection step using (Boc)₂O.[16] | ¹H NMR, GC-MS |
| Residual Solvents (e.g., DCM, EtOAc, Heptane) | Incomplete removal after chromatography or workup. | GC-MS, ¹H NMR[4][17] |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. rroij.com [rroij.com]
- 7. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid 97% | CAS: 1087798-38-6 | AChemBlock [achemblock.com]
- 13. Page loading... [guidechem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. emerypharma.com [emerypharma.com]
Technical Support Center: Enhancing the Solubility of Spiro[3.3]heptane-Containing Compounds
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with spiro[3.3]heptane-containing compounds. The spiro[3.3]heptane motif is a valuable tool in modern medicinal chemistry, prized for its rigid, three-dimensional structure that provides an escape from the "flatland" of traditional aromatic scaffolds.[1] As a saturated bioisostere of the phenyl ring, it can improve metabolic stability and offer novel intellectual property.[2][3]
However, the unique physicochemical properties of this scaffold can also present challenges, most notably in achieving adequate aqueous solubility. Poor solubility can hinder biological assays, complicate pharmacokinetic studies, and ultimately halt the development of a promising therapeutic candidate.[4][5] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you diagnose and overcome solubility issues with your spiro[3.3]heptane derivatives.
Troubleshooting & FAQs
This section addresses common questions and issues encountered during the development of spiro[3.3]heptane-containing molecules.
Q1: My spiro[3.3]heptane-containing compound has very low aqueous solubility. Is this normal?
Yes, this is a common challenge. While the spiro[3.3]heptane scaffold is introduced to impart three-dimensionality and escape the planarity of aromatic rings, this does not automatically guarantee high aqueous solubility.[1] The overall solubility of the molecule is a complex interplay of its entire structure.
The rigid and symmetric nature of the spiro[3.3]heptane core can sometimes promote efficient crystal packing. Strong intermolecular interactions in the solid state (high crystal lattice energy) require more energy to overcome during dissolution, leading to low thermodynamic solubility.[6] Furthermore, if the substituents on the spirocycle are predominantly lipophilic, the compound will naturally have poor affinity for aqueous media. For instance, some drug analogs where a phenyl ring was replaced by a spiro[3.3]heptane core remained poorly soluble in water, with measured values at or below 1 µM.[2][7]
Q2: How does the spiro[3.3]heptane core itself influence solubility compared to a phenyl ring it replaces?
Replacing a flat phenyl ring with a 3D spiro[3.3]heptane scaffold fundamentally alters a molecule's shape, lipophilicity, and potential for intermolecular interactions.
-
Lipophilicity (logP/logD): The spiro[3.3]heptane core is a saturated hydrocarbon scaffold and is inherently lipophilic. However, studies have shown that replacing a phenyl ring with a spiro[3.3]heptane can decrease the calculated lipophilicity (clogP). In one example, the clogP of an analog dropped by approximately 0.8 units compared to the parent drug, Sonidegib.[2] This suggests that the spiro[3.3]heptane core is less lipophilic than a phenyl ring, which can be beneficial.
-
Crystal Packing: The non-planar structure of the spiro[3.3]heptane scaffold can disrupt the efficient π-π stacking interactions that are common with aromatic compounds. This disruption of crystal packing can lower the melting point and reduce the energy barrier to dissolution, potentially increasing solubility.[6]
-
"Escape from Flatland": This concept refers to the move towards more 3D-shaped molecules in drug discovery. Such molecules often have improved physicochemical properties, including solubility, because their complex shapes prevent the formation of highly stable, insoluble crystal lattices.[1]
The final effect is context-dependent. While the scaffold itself offers advantages, the substituents ultimately play a decisive role.
Q3: What are the primary chemical modifications to consider for improving the solubility of my lead compound?
If your core compound is poorly soluble, rational chemical modifications are the first line of defense. The goal is to introduce functionalities that can interact favorably with water.
-
Introduce Ionizable Groups: This is often the most effective strategy.[8]
-
Basic Amines: Adding an aliphatic amine introduces a center that can be protonated at physiological pH, forming a charged ammonium salt that is significantly more water-soluble. Various synthetic methods allow for the introduction of amino groups onto the spiro[3.3]heptane core.[9][10]
-
Acidic Groups: Incorporating a carboxylic acid allows for the formation of highly soluble carboxylate salts at neutral or basic pH.[8][11] Spiro[3.3]heptane-2-carboxylic acid is a known building block that can be used for this purpose.[11]
-
-
Add Polar, Non-ionizable Groups: If adding a charge is undesirable (e.g., due to concerns about membrane permeability), introducing polar groups that can form hydrogen bonds with water is a good alternative.
-
Hydroxyl Groups (-OH): Alcohols can act as both hydrogen bond donors and acceptors.
-
Amides (-CONH₂): Primary or secondary amides are excellent hydrogen bonding groups.
-
-
Disrupt Crystal Packing: If high lattice energy is the suspected cause of poor solubility, modifications that hinder efficient packing can be effective. This can be achieved by adding bulky substituents or groups that introduce conformational flexibility, disrupting molecular planarity and symmetry.[6]
Q4: My compound's solubility is still too low for in vitro assays. What formulation strategies can I use as a temporary solution?
For early-stage testing (e.g., cell-based assays, biochemical screens), formulation strategies can be employed to get a sufficient concentration of your compound into solution.[5][12]
-
Co-solvents: Using a water-miscible organic solvent is the most common approach. Dimethyl sulfoxide (DMSO) is widely used for preparing stock solutions.[13][14] When diluted into aqueous assay buffer, the final DMSO concentration should typically be kept low (<1%, often <0.1%) to avoid artifacts.
-
Surfactants: Surfactants like Tween 80 form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[15] This is useful for preventing precipitation in assay wells.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water and increasing solubility.[16][17]
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Understanding this distinction is critical for interpreting your data correctly.[14][18]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It reflects the rate of precipitation and is influenced by how quickly the compound comes out of solution. It is a high-throughput measurement often used in early drug discovery for ranking compounds.[18]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the dissolved solute is in equilibrium with an excess of the solid material. This measurement is more time-consuming but provides the definitive solubility value, which is crucial for later-stage development and regulatory filings.[4][13]
Recommendation: Use kinetic solubility for initial screening and lead optimization where speed is essential.[18] Measure thermodynamic solubility for key compounds advancing to in vivo studies or for detailed physicochemical characterization.[13]
Q6: Could crystal polymorphism be impacting my solubility measurements and causing inconsistent results?
Absolutely. Polymorphism—the ability of a solid to exist in multiple crystalline forms—can have a significant impact on solubility.[8][14]
-
Different Forms, Different Solubilities: Each polymorph has a unique crystal lattice arrangement and energy. Metastable polymorphs have higher energy and are generally more soluble than the most stable form.[14][16] An amorphous (non-crystalline) solid typically has the highest apparent solubility but is also the least stable.
-
Inconsistent Results: If your synthesis or purification procedure produces different batches with varying polymorphic content, you will observe batch-to-batch variability in your solubility measurements. The solid may also convert from a more soluble metastable form to a less soluble stable form during the course of a solubility experiment, especially in longer-term thermodynamic studies.[14]
If you observe inconsistent solubility, it is highly recommended to perform solid-state characterization using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify the solid form(s) present.
Data & Visualization
Comparative Physicochemical Properties
The decision to replace a phenyl ring with a spiro[3.3]heptane core can significantly alter key molecular properties. The table below provides a hypothetical comparison based on published data for drug analogs, illustrating the potential changes.[2][7]
| Property | Phenyl-Containing Parent | Spiro[3.3]heptane Analog | Rationale for Change |
| Calculated logP (clogP) | 6.8 | 6.0 | The spiro[3.3]heptane core is less lipophilic than a phenyl ring, which can be favorable.[2] |
| Aqueous Solubility | ≤ 1 µM | ≤ 1 µM | Despite a lower clogP, solubility can remain low due to other factors like crystal packing.[7] |
| Molecular Shape | Planar (Aromatic Ring) | 3-Dimensional (Saturated) | The 3D shape can improve binding specificity and reduce interactions with flat anti-targets (e.g., hERG). |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Saturated C-H bonds are less prone to oxidative metabolism than aromatic rings. |
Decision Workflow for Solubility Enhancement
When faced with a poorly soluble spiro[3.3]heptane compound, a systematic approach is essential. The following workflow diagram outlines a logical path from problem identification to solution.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Spiro[3.3]heptane-2-carboxylic acid|CAS 28114-87-6 [benchchem.com]
- 12. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Stereochemical Integrity in Spiro[3.3]heptane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for spiro[3.3]heptane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable, three-dimensional scaffolds. The rigid, strained nature of the spiro[3.3]heptane core presents unique challenges in controlling stereochemistry. Racemization or epimerization can lead to inseparable mixtures, compromising biological activity and complicating regulatory approval.
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the causal mechanisms behind stereochemical erosion and offering field-proven solutions to maintain the integrity of your chiral products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue for spiro[3.3]heptane derivatives?
Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). In the context of spiro[3.3]heptane synthesis, this can occur at a stereogenic carbon center or, in appropriately substituted systems, through the inversion of axial chirality.
This is a critical issue because enantiomers of a drug candidate can have vastly different pharmacological and toxicological profiles. The spiro[3.3]heptane motif is frequently employed as a bioisosteric replacement for planar aromatic rings to improve physicochemical properties and explore three-dimensional chemical space.[1][2] The loss of a specific, intended 3D arrangement due to racemization can negate the very purpose of its design, leading to a loss of target potency, selectivity, or the introduction of off-target effects.
Q2: At which stages of the synthesis is the risk of racemization highest?
The risk of losing stereochemical integrity is highest under conditions that can form a planar, achiral intermediate or a rapidly equilibrating chiral intermediate. Key stages to scrutinize include:
-
Enolate Formation: Any step involving the deprotonation of a carbon alpha to a carbonyl group (ketone, ester, amide) can lead to a planar enolate. Re-protonation can occur from either face, causing racemization.[3]
-
High-Temperature Reactions or Distillations: Thermal energy can provide the activation energy needed to overcome the barrier for stereochemical inversion, particularly in strained systems.
-
Strongly Acidic or Basic Conditions: Both extremes of pH can catalyze racemization. Strong bases can promote enolization, while strong acids can facilitate carbocation formation or reversible ring-opening/closing mechanisms that scramble stereocenters.
-
Purification: Chromatography on silica or alumina can sometimes lead to on-column epimerization, especially for sensitive compounds. The slightly acidic nature of silica gel can be problematic for base-sensitive stereocenters.
Q3: What are the primary strategies for achieving an enantioselective synthesis of spiro[3.3]heptanes?
There are four principal approaches to establishing stereochemistry in these scaffolds:
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. It is then removed in a later step. The use of Ellman's sulfinamide for diastereoselective additions is a well-documented and effective strategy.[4][5]
-
Asymmetric Catalysis: A small amount of a chiral catalyst (metal-ligand complex or an organocatalyst) is used to generate a predominantly single enantiomer of the product. This is often the most atom-economical method.
-
Biocatalysis: Enzymes such as ketoreductases or esterases are used to perform highly selective transformations, such as the desymmetrization of prochiral starting materials.[6][7]
-
Chiral Pool Synthesis: The synthesis begins with an already enantiomerically pure starting material, and the existing stereocenter is carried through the synthetic sequence. Stereospecific rearrangements, such as the semipinacol rearrangement, can transfer this chirality to the final product.[8]
Section 2: Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental failures. Each answer follows a "Potential Cause -> Causal Explanation -> Actionable Solution" framework.
Problem 1: My reaction using a chiral auxiliary resulted in a nearly 1:1 mixture of diastereomers. What went wrong?
-
Potential Cause 1: Incorrect Reagent Stoichiometry or Lewis Acid.
-
Causal Explanation: In many auxiliary-directed reactions, such as an Evans aldol reaction, a specific chelated transition state is required for high diastereoselectivity.[9] Using the wrong Lewis acid, or an insufficient amount, can prevent the formation of this rigid, organized transition state, allowing the reaction to proceed through less organized, non-selective pathways.
-
Actionable Solution:
-
Verify Lewis Acid: Ensure you are using the correct Lewis acid (e.g., TiCl₄, Et₂AlCl, Bu₂BOTf) as specified in the literature for your specific auxiliary and transformation.
-
Check Stoichiometry: Use at least one full equivalent of the Lewis acid to ensure complete chelation.
-
Control Temperature: Perform the reaction at the recommended low temperature (typically -78 °C) to favor the more ordered transition state.
-
-
-
Potential Cause 2: Epimerization of the Starting Material or Product.
-
Causal Explanation: The reaction or workup conditions may be causing epimerization of the stereocenter alpha to the carbonyl group to which the auxiliary is attached. This is common if the reaction is run for too long or at too high a temperature, or if the workup involves a strong base.[3][10]
-
Actionable Solution:
-
Analyze Reaction Time: Run a time-course study to find the optimal reaction time, quenching before significant epimerization occurs.
-
Use a Hindered Base: When forming the enolate, use a sterically hindered base like LDA or LiHMDS at low temperatures. Avoid excess base.
-
Buffered Workup: Quench the reaction with a buffered aqueous solution (e.g., saturated NH₄Cl) instead of strong acid or base.
-
-
Problem 2: I've successfully synthesized my chiral spiro[3.3]heptane, but the enantiomeric excess (ee) is decreasing during purification. Why?
-
Potential Cause: On-Column Epimerization.
-
Causal Explanation: Standard silica gel is slightly acidic (pH ≈ 4-5) and has a high surface area, which can catalyze the epimerization of sensitive stereocenters. If your molecule has a basic functional group (like an amine) and a stereocenter alpha to a carbonyl, it is particularly susceptible. The prolonged contact time during column chromatography provides ample opportunity for this erosion of ee.
-
Actionable Solution:
-
Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (0.5-1% v/v) or pyridine. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral grade) or a less acidic bonded phase like diol-silica.
-
Minimize Contact Time: Use flash chromatography with slightly higher pressure to push the compound through the column faster. Avoid letting the column run dry or stand for extended periods.
-
Alternative Purification: If possible, purify the compound by recrystallization or distillation to avoid chromatography altogether.
-
-
Problem 3: My stereospecific semipinacol rearrangement is yielding a racemic product. What are the likely causes?
-
Potential Cause 1: Carbocation Lifetime and Stability.
-
Causal Explanation: A semipinacol rearrangement proceeds through a carbocationic intermediate.[8] If this carbocation is sufficiently stable or long-lived, it can undergo bond rotation or rearrangement before the desired stereospecific migration occurs, leading to loss of stereochemical information. The reaction may also be proceeding through a pathway that is not a true concerted rearrangement.
-
Actionable Solution:
-
Choice of Acid: Use a Lewis acid (e.g., AlCl₃, MsOH) that promotes a rapid, concerted rearrangement rather than a strong Brønsted acid that might favor a longer-lived, "free" carbocation.[8]
-
Solvent Choice: Use a non-polar, non-coordinating solvent (e.g., dichloromethane, toluene) to disfavor stabilization of the carbocation intermediate.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
-
Potential Cause 2: Racemization of the Precursor Alcohol.
-
Causal Explanation: The starting material, a 1-bicyclobutylcyclopropanol intermediate or similar, might be racemizing under the reaction conditions prior to the rearrangement step. This could happen via a reversible retro-addition reaction.
-
Actionable Solution:
-
Telescopic Reaction: Perform the formation of the alcohol and the subsequent rearrangement in a one-pot, telescopic manner without isolating the intermediate. This minimizes its exposure to conditions that could cause racemization.[8]
-
Confirm Precursor Purity: Before the rearrangement step, take an aliquot of the intermediate (if possible) and confirm its stereochemical purity to diagnose if the problem lies with the precursor or the rearrangement itself.
-
-
Section 3: Key Protocols for Preventing Racemization
Protocol A: General Guidelines for Maintaining Stereochemical Integrity
-
Temperature is Key: Always perform reactions involving sensitive stereocenters at the lowest practical temperature.
-
Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS, KHMDS, DBU for eliminations) and use them stoichiometrically where possible. Avoid excess base.[3]
-
Reaction Monitoring: Use TLC, LC-MS, or GC-MS to monitor the reaction closely. Do not let reactions run longer than necessary.
-
Aqueous Workup: Use mild, buffered solutions for quenching (e.g., sat. aq. NH₄Cl, phosphate buffer) to avoid pH extremes.
-
Solvent Purity: Ensure solvents are anhydrous and free of acidic or basic impurities.
-
Purification Strategy: Plan your purification carefully. If the compound is sensitive, opt for recrystallization or treat your silica gel as described in Problem 2.
Protocol B: Example Asymmetric Synthesis using an Ellman Sulfinamide Auxiliary
This protocol is adapted from methodologies for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which demonstrates a robust method for controlling stereochemistry.[5]
-
Imine Formation:
-
To a solution of cyclobutanone (1.0 equiv) in anhydrous THF at -78 °C under N₂, add a solution of LHMDS (1.1 equiv, 1.0 M in THF) dropwise.
-
Stir for 1 hour at -78 °C.
-
Add a solution of (R)-tert-butanesulfinamide (1.05 equiv) in THF.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The crude sulfinyl imine can be purified by column chromatography.
-
-
Diastereoselective Addition:
-
To a solution of the purified sulfinyl imine (1.0 equiv) in anhydrous THF at -78 °C, add the desired nucleophile (e.g., a Grignard reagent or an enolate, 1.5 equiv) dropwise.
-
Stir at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench carefully at -78 °C with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (dr) can be determined at this stage by ¹H NMR or LC-MS analysis of the crude product.
-
-
Auxiliary Cleavage:
-
Dissolve the purified sulfinamide adduct in methanol.
-
Add HCl (4.0 equiv, e.g., as a 4M solution in dioxane) and stir at room temperature for 1 hour.
-
Concentrate under reduced pressure. The resulting amine hydrochloride can be purified, and the chiral auxiliary can be recovered from the reaction mixture. The final product's enantiomeric excess should be determined by chiral HPLC or SFC.
-
Section 4: Visual Guides & Data
Decision Framework for Stereocontrol Strategy
The following diagram outlines a decision-making process for selecting an appropriate method to control stereochemistry in spiro[3.3]heptane synthesis.
Caption: Decision tree for selecting a stereocontrol strategy.
Workflow for Troubleshooting Racemization
This workflow provides a logical sequence of steps to diagnose and resolve unexpected racemization.
Caption: Systematic workflow for troubleshooting racemization.
Table 1: Comparison of Chiral Control Strategies
| Strategy | Principle | Advantages | Disadvantages | Typical ee/dr |
| Chiral Auxiliary | Covalent bonding of a chiral moiety to direct a reaction diastereoselectively. | High predictability; robust and well-understood methods (e.g., Evans, Ellman).[5][9] | Not atom-economical (requires extra steps for attachment/removal); may require cryogenic temperatures. | >95:5 dr |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Highly atom-economical; ideal for large-scale synthesis. | Catalyst development can be challenging; may have a narrow substrate scope; can be sensitive to impurities. | 85-99% ee |
| Biocatalysis | Use of enzymes to perform stereoselective transformations. | Extremely high selectivity (often >99% ee); operates in mild, aqueous conditions; environmentally friendly.[7] | Limited to enzyme's substrate tolerance; requires screening of enzyme libraries; can be slower than traditional chemistry. | >99% ee |
| Chiral Resolution | Separation of a racemic mixture. | Applicable when asymmetric synthesis is not feasible. | Theoretical maximum yield is 50% (unless the unwanted enantiomer can be racemized and recycled); can be costly at scale. | >99% ee |
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR and Mass Spectrometry Analysis of Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as the most powerful tools for confirming the identity and purity of synthesized compounds. This guide provides an in-depth analysis of methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate, a molecule featuring a unique spirocyclic core, a common Boc-protecting group, and a methyl ester functionality.
This guide will navigate the intricacies of interpreting the NMR and MS data for this specific molecule, offering a comparative framework against potential isomers and byproducts. We will delve into the rationale behind experimental choices and provide detailed protocols to ensure reproducible and accurate results.
The Structural Challenge: Spiro[3.3]heptane Core
The spiro[3.3]heptane framework, characterized by two cyclobutane rings sharing a single carbon atom (the spiro center), presents a distinct set of challenges and features in spectroscopic analysis. The rigid, strained nature of the cyclobutane rings significantly influences the chemical environment of the constituent protons and carbons, leading to complex NMR spectra that require careful, multi-dimensional analysis for unambiguous assignment.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum provides the initial overview of the proton framework. Key diagnostic signals for our target molecule include:
-
Boc Group: A sharp, intense singlet integrating to nine protons, typically found in the upfield region around 1.4-1.5 ppm.[1][2] This signal is a definitive indicator of the presence of the tert-butyloxycarbonyl protecting group.[1]
-
Methyl Ester: A singlet integrating to three protons, characteristically appearing around 3.6-3.7 ppm.
-
Spiro[3.3]heptane Core: The protons on the two cyclobutane rings will present as a series of complex multiplets in the range of 1.5-3.0 ppm. The exact chemical shifts and coupling patterns are highly dependent on their stereochemical relationship (cis/trans) to the substituent groups.
-
CH-N and CH-CO₂Me: The protons on the carbons bearing the amino and ester groups will likely resonate as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nature of these substituents.
-
N-H Proton: The amide proton of the Boc group typically appears as a broad singlet, and its chemical shift is highly variable depending on solvent and concentration.[1][3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Integrate all signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon framework.
-
Boc Group: Three distinct signals are expected: the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbonyl carbon (~153-155 ppm).[2]
-
Methyl Ester: The methyl carbon will appear around 52 ppm, and the carbonyl carbon will resonate in the range of 170-175 ppm.
-
Spiro[3.3]heptane Core: The spiro carbon will be a unique quaternary signal. The remaining methylene and methine carbons of the cyclobutane rings will appear in the aliphatic region (20-50 ppm). The carbons attached to the nitrogen and the ester group will be shifted downfield.
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Boc C=O | 153-155 |
| Ester C=O | 170-175 |
| Boc C(CH₃)₃ | ~80 |
| Boc C(CH₃)₃ | ~28 |
| OCH₃ | ~52 |
| Spiro C | 35-45 |
| Ring CH₂ | 25-40 |
| Ring CH-N | 45-55 |
| Ring CH-CO₂Me | 40-50 |
Note: These are approximate ranges and can vary based on the specific stereoisomer and solvent.
2D NMR Spectroscopy: Connecting the Dots
For a molecule with the complexity of a substituted spiro[3.3]heptane, 2D NMR is indispensable for definitive structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of bonded proton systems within the cyclobutane rings.[4][5][6] Cross-peaks will connect adjacent protons, helping to piece together the fragments of the spirocyclic core.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[5][7] Each cross-peak represents a C-H bond, providing a direct link between the ¹H and ¹³C spectra and confirming the assignment of protonated carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this molecule. HMBC shows correlations between protons and carbons that are two or three bonds away.[7][8][9] This is essential for connecting the different spin systems identified by COSY and for placing the substituents on the spiro[3.3]heptane ring. Key HMBC correlations to look for include:
-
From the Boc methyl protons to the Boc quaternary and carbonyl carbons.
-
From the ester methyl protons to the ester carbonyl carbon.
-
From the protons on the spiro[3.3]heptane ring to the carbonyl carbons of the Boc and ester groups, which will definitively establish the positions of these substituents.
-
Correlations to the spiro quaternary carbon from adjacent protons.
-
Workflow for NMR-Based Structure Elucidation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. princeton.edu [princeton.edu]
- 8. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Chiral Separation of Spiro[3.3]heptane Derivatives by HPLC
Introduction: The Unique Challenge of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane motif has emerged as a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisostere for commonly used groups like gem-dimethyl or tert-butyl, offering improved metabolic stability and novel intellectual property. However, this same rigidity and the potential for axial chirality in disubstituted derivatives present a significant analytical challenge: the resolution of its enantiomers. Achieving enantiopurity is not merely an academic exercise; it is a regulatory and clinical necessity, as enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of spiro[3.3]heptane derivatives. Moving beyond a simple listing of conditions, we will delve into the causality behind methodological choices, offering a logical framework for developing robust and reproducible separations.
Pillar 1: Understanding Chiral Recognition with HPLC
The direct separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP). For a separation to occur, there must be a sufficient difference in the stability (free energy, Δ(ΔG)) of these complexes. The primary interaction mechanisms include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexing.[1] The choice of CSP and mobile phase is paramount as it governs which of these interactions can occur and to what extent.
There are two primary strategies for chiral HPLC separation:
-
Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[2] While effective in some cases, this approach adds complexity, requires a suitable functional group on the analyte, and risks racemization during sample preparation.[3]
-
Direct Method: The preferred approach, where enantiomers are separated directly on a Chiral Stationary Phase (CSP). This method is faster, simpler, and avoids potential complications from derivatization.[4] This guide will focus exclusively on the direct method.
Pillar 2: A Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of the CSP is the most critical decision in developing a chiral separation method.[4] While hundreds of CSPs exist, a few classes have proven most effective for a broad range of molecules, including rigid structures like spiro[3.3]heptanes.
The Workhorse: Polysaccharide-Based CSPs
CSPs derived from cellulose and amylose, particularly their carbamate and ester derivatives, are the undisputed leaders in the field, successfully resolving over 80% of chiral compounds.[4][5] Their success stems from a combination of helical polymer structures that create well-defined chiral grooves and a multitude of interaction sites (carbamate protons, phenyl rings, hydroxyl groups), enabling multiple recognition mechanisms simultaneously.[6]
For spiro[3.3]heptane derivatives, these phases are often the first choice due to their proven ability to resolve rigid, axially chiral compounds.
-
Mechanism of Action: Chiral recognition on polysaccharide phases is a complex interplay of steric fit within the chiral grooves of the polysaccharide backbone, hydrogen bonding with the carbamate groups, and π-π interactions with the phenyl substituents.[1] The rigid spiro[3.3]heptane core must orient itself favorably to maximize these interactions, and subtle differences in how each enantiomer "docks" with the CSP lead to separation.
-
Coated vs. Immobilized Phases:
-
Coated CSPs (e.g., CHIRALCEL® OD, CHIRALPAK® AD): The polysaccharide derivative is physically coated onto the silica support. They are highly effective but have limited solvent compatibility, generally restricted to alkane/alcohol mixtures.[7]
-
Immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC): The selector is covalently bonded to the silica. This provides universal solvent compatibility, allowing the use of solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). This extended solvent range can unlock unique selectivities not achievable with coated phases and is a powerful tool for method optimization.[7]
-
Other Notable CSP Classes
While polysaccharide phases are dominant, other CSP types can be effective, particularly when polysaccharide screening fails.
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™ V, T): These phases contain multiple chiral centers and functional groups (amino acids, sugars, aromatic rings), offering a complex surface for multi-modal interactions. They are particularly useful for polar and ionizable compounds and can be operated in reversed-phase, normal-phase, and polar organic modes.[8][9]
-
Pirkle-type (Brush-type) CSPs (e.g., Whelk-O® 1): These phases are based on small, chiral molecules covalently bonded to silica. They typically rely on a strong π-π interaction as the primary recognition mechanism, supplemented by hydrogen bonding and dipole-dipole interactions.[4]
Pillar 3: The Decisive Role of the Mobile Phase
If the CSP is the lock, the mobile phase is the key. Its composition dictates analyte retention, peak shape, and, most importantly, chiral selectivity.
Normal Phase Mode (NP)
This is the most common mode for polysaccharide CSPs, typically employing a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (2-propanol, ethanol).
-
Alcohol Modifier: The type and concentration of the alcohol are critical. It competes with the analyte for polar interaction sites on the CSP.
-
Increasing alcohol concentration generally reduces retention times.
-
The choice of alcohol (e.g., 2-propanol vs. ethanol) can dramatically alter selectivity (α) and even invert the elution order of enantiomers. A standard screening protocol often includes mobile phases with both 2-propanol and ethanol to capture these differences.[4]
-
-
Additives: For acidic or basic analytes, additives are essential to suppress ionization and prevent poor peak shape.[10][11]
-
For acidic compounds (like spiro[3.3]heptane dicarboxylic acid): A small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid is added. This ensures the analyte is in its neutral form, promoting consistent interactions with the CSP.[4]
-
For basic compounds: A basic additive like diethylamine (DEA) or ethylenediamine (EDA) is used (typically 0.1%) to minimize interactions with residual silanols on the silica surface and ensure good peak symmetry.[11][12]
-
Experimental Data: Case Studies in Spiro[3.3]heptane Separation
The following table summarizes successful chiral separations of spiro[3.3]heptane derivatives reported in the literature. This data provides a tangible starting point for method development.
| Analyte | Chiral Stationary Phase (CSP) | Column | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | Sep. Factor (α) | Reference |
| Dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate | Cellulose Phenyl Carbamate | Kromasil 5-Cellucoat DMP (10 x 250 mm) | n-Hexane / 2-Propanol (10:1, v/v) | 0.4 | 35 | 1.14 | [13] |
Note: This table highlights a specific published example. Many successful separations are proprietary. The principles outlined in this guide enable the development of methods for novel derivatives.
Workflow for Robust Chiral Method Development
A systematic, multi-step approach is crucial for efficiently developing a chiral separation method. A trial-and-error approach is time-consuming and often fails.[4] The following workflow provides a logical and self-validating system.
Step-by-Step Experimental Protocol
-
Analyte Characterization: Determine the analyte's structure, functional groups (acidic, basic, neutral), and solubility. This informs the initial choice of mobile phase additives and solvents.
-
Primary CSP Screening:
-
Select a set of 3-4 complementary polysaccharide CSPs. A standard screening set often includes CHIRALPAK® AD, CHIRALCEL® OD, and an immobilized phase like CHIRALPAK® IA.[14]
-
Prepare two primary mobile phase systems for each column:
-
Mobile Phase A: n-Hexane / 2-Propanol (80:20, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (80:20, v/v)
-
-
If the analyte is acidic, add 0.1% TFA to all mobile phases. If basic, add 0.1% DEA.
-
Inject the racemic standard onto each column/mobile phase combination at a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
-
Evaluation of Screening Results: Analyze the chromatograms from Step 2. Look for any sign of peak splitting or broadening, which indicates partial separation. The goal is to identify the most promising CSP/mobile phase combination(s) that show baseline separation or the potential to achieve it.
-
Method Optimization:
-
Select the best condition(s) from the screen.
-
Optimize Alcohol Percentage: Vary the percentage of the alcohol modifier (e.g., try 10%, 15%, 25%) to fine-tune retention and resolution. Lowering the alcohol content generally increases retention and can improve resolution, but also broadens peaks.[15]
-
Optimize Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min), which can enhance efficiency and improve resolution.[15]
-
Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process. Decreasing the temperature often increases selectivity (α) but may lead to broader peaks and higher backpressure. Test temperatures between 15°C and 40°C.[15]
-
-
Validation: Once baseline separation is achieved with a suitable run time, perform a preliminary validation to assess robustness, repeatability, and linearity.
Method Development Workflow Diagram
Caption: Logical workflow for chiral method development.
Conclusion
The chiral separation of spiro[3.3]heptane derivatives, while challenging, is readily achievable through a systematic HPLC method development strategy. Polysaccharide-based CSPs, particularly modern immobilized phases, offer the highest probability of success due to their versatile chiral recognition capabilities. By carefully selecting the CSP and systematically optimizing the mobile phase composition, flow rate, and temperature, researchers can develop robust, reliable methods essential for advancing drug discovery and development programs. This guide provides the foundational principles and a practical framework to confidently tackle these critical separations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mz-at.de [mz-at.de]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
The Spiro[3.3]heptane Scaffold: A Comparative Guide to its Structure-Activity Relationships in Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The "escape from flatland" – a strategic shift away from predominantly flat, aromatic structures towards three-dimensional molecules – has highlighted the immense potential of saturated bioisosteres. Among these, the spiro[3.3]heptane motif has emerged as a particularly compelling scaffold. Its rigid, three-dimensional structure offers a unique conformational profile that can lead to enhanced target engagement, improved metabolic stability, and increased solubility compared to its aromatic counterparts.[1][2]
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of spiro[3.3]heptane derivatives in various drug discovery contexts. We will delve into supporting experimental data, compare their performance against established alternatives, and provide detailed protocols for their synthesis and evaluation.
The Spiro[3.3]heptane Motif: A Bioisostere with Non-Collinear Vectors
The fundamental premise behind the use of spiro[3.3]heptane in drug design is its role as a saturated bioisostere of the phenyl ring. Unlike other popular phenyl ring mimics such as bicyclo[1.1.1]pentane and cubane, which possess collinear exit vectors, spiro[3.3]heptane presents non-collinear vectors for substituent attachment.[3][4] This unique geometry allows for a different spatial exploration of the target's binding pocket, potentially leading to novel interactions and improved selectivity.
Figure 1: Comparison of Phenyl and Spiro[3.3]heptane Scaffolds.
Case Study 1: Inhibition of the Hedgehog Signaling Pathway - Sonidegib Analogs
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Sonidegib is an FDA-approved inhibitor of the Smoothened (SMO) receptor, a key component of the Hh pathway. The core structure of Sonidegib features a meta-substituted phenyl ring.
In a comparative study, this phenyl ring was replaced with a spiro[3.3]heptane moiety to evaluate the impact on the drug's properties.[5]
Comparative Performance Data
| Compound | Scaffold | IC50 (µM) in Gli-Luc Reporter Assay[6] | cLogP[5] | Aqueous Solubility (µM)[5] | Metabolic Stability (t½, min in HLM)[7] |
| Sonidegib | Phenyl | 0.0015 | 6.8 | ≤ 1 | 93 |
| trans-Spiro-analog (trans-76) | Spiro[3.3]heptane | 0.48 | 6.0 | ≤ 1 | 47 |
| cis-Spiro-analog (cis-76) | Spiro[3.3]heptane | 0.24 | 6.0 | ≤ 1 | 11 |
Analysis:
The replacement of the meta-phenyl ring in Sonidegib with a spiro[3.3]heptane scaffold resulted in a significant decrease in potency, with the spiro-analogs exhibiting approximately 160- to 320-fold lower activity in the Gli-luciferase reporter assay.[6] However, the spiro[3.3]heptane analogs demonstrated a notable decrease in calculated lipophilicity (cLogP) by 0.8 units while maintaining poor aqueous solubility.[5] Interestingly, the metabolic stability of the spiro-analogs in human liver microsomes (HLM) was reduced compared to Sonidegib.[7] This suggests that while the spiro[3.3]heptane core can mimic the spatial orientation of the phenyl ring to some extent, the electronic and hydrophobic interactions crucial for high-affinity binding to SMO are not fully replicated.
Experimental Protocols
Synthesis of Spiro[3.3]heptane Analogs of Sonidegib:
A detailed synthetic protocol for the spiro[3.3]heptane analogs of Sonidegib can be found in the supporting information of Prysiazhniuk et al., Angew. Chem. Int. Ed., 2024.[6] The key steps involve the synthesis of the substituted spiro[3.3]heptanone, followed by conversion to a carboxylic acid and subsequent amide coupling with the appropriate amine.
Hedgehog Pathway Inhibition Assay (Gli-Luciferase Reporter Assay):
This assay quantitatively measures the activity of the Hedgehog pathway.[3][8]
-
Cell Culture: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and incubated overnight.
-
Compound Treatment: Serial dilutions of the test compounds are added to the cells.
-
Pathway Activation: A Smoothened agonist (e.g., SAG) is added to all wells except the negative control.
-
Incubation: The plate is incubated for 24-48 hours.
-
Luciferase Measurement: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Figure 2: Gli-Luciferase Reporter Assay Workflow.
Case Study 2: Histone Deacetylase (HDAC) Inhibition - Vorinostat Analogs
Vorinostat (SAHA) is a pan-HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma. Its structure features a phenyl cap group connected to a hydroxamic acid zinc-binding group via a linker. The phenyl cap was replaced with a spiro[3.3]heptane moiety to investigate the SAR.[9]
Comparative Performance Data
Experimental Protocols
Synthesis of Spiro[3.3]heptane Analogs of Vorinostat:
The synthesis of the Vorinostat analog is detailed in the supplementary information of Prysiazhniuk et al.[6] It involves the preparation of a spiro[3.3]heptane-containing amine which is then coupled to a linker bearing the hydroxamic acid precursor.
HDAC Activity Assay (Fluorometric):
This assay measures the enzymatic activity of HDACs.[1][2]
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing trypsin.
-
Reaction Setup: In a 96-well plate, add the assay buffer, test compound, and the HDAC enzyme source (purified enzyme or nuclear extract).
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Development: Stop the reaction and initiate fluorescence development by adding the developer solution. The developer cleaves the deacetylated substrate to release a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Determine the percent inhibition and calculate IC50 values.
Figure 3: Fluorometric HDAC Activity Assay Workflow.
Case Study 3: Local Anesthetic Activity - Benzocaine Analogs
Benzocaine is a local anesthetic that functions by blocking voltage-gated sodium channels. A comparative study was conducted where the para-substituted phenyl ring of Benzocaine was replaced with a spiro[3.3]heptane scaffold and a bicyclo[1.1.1]pentane (BCP) scaffold.[10]
Comparative Performance Data
| Compound | Scaffold | Antinociceptive Activity (Tail-Flick Test)[10] | LogD at pH 7.4[10] | Metabolic Stability (HLM)[10] |
| Benzocaine | Phenyl | Active | High | Low |
| Spiro[3.3]heptane Analog | Spiro[3.3]heptane | Activity similar to Benzocaine | Significantly Lower | Higher |
| Bicyclo[1.1.1]pentane Analog | Bicyclo[1.1.1]pentane | Less active than Benzocaine | - | - |
Analysis:
The spiro[3.3]heptane analog of Benzocaine exhibited a similar level of antinociceptive activity to the parent drug in the tail-flick test, demonstrating its effectiveness as a bioisosteric replacement in this context.[10] Notably, the spiro[3.3]heptane analog showed a significantly lower LogD value, indicating reduced lipophilicity, and higher metabolic stability compared to Benzocaine.[10] In contrast, the bicyclo[1.1.1]pentane analog was found to be less active.[10] This case study highlights the potential of the spiro[3.3]heptane scaffold to not only maintain biological activity but also improve physicochemical and pharmacokinetic properties.
Broader SAR Insights and Future Directions
The application of the spiro[3.3]heptane scaffold is not limited to the examples above. Patent literature suggests its exploration in the context of kinase inhibitors, although detailed public SAR data is currently scarce.[11] The unique 3D geometry of the spiro[3.3]heptane core makes it an attractive scaffold for targeting a wide range of proteins, including GPCRs and other enzymes.
Future research should focus on:
-
Systematic SAR studies of spiro[3.3]heptane derivatives against a broader range of biological targets.
-
Direct, quantitative comparisons with other phenyl ring bioisosteres to better understand the specific advantages of the spiro[3.3]heptane scaffold.
-
Exploration of stereochemistry , as the spiro[3.3]heptane core can be substituted to create chiral centers, which could lead to improved potency and selectivity.
Conclusion
The spiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel therapeutics. Its rigid, three-dimensional structure and non-collinear exit vectors provide a unique opportunity to explore chemical space beyond the confines of traditional aromatic systems. While direct replacement of a phenyl ring with a spiro[3.3]heptane does not always lead to equipotent compounds, the case studies presented here demonstrate its potential to maintain biological activity while favorably modulating physicochemical and pharmacokinetic properties. As our understanding of the subtle interplay between three-dimensional structure and biological function grows, the spiro[3.3]heptane motif is poised to play an increasingly important role in the development of the next generation of medicines.
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com.br]
- 3. benchchem.com [benchchem.com]
- 4. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mykhailiukchem.org [mykhailiukchem.org]
- 11. US8163923B2 - Spiro substituted compounds as angiogenesis inhibitors - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The unique structure of methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate, featuring a spirocyclic core and a chiral center, presents specific analytical challenges.[1] This guide will address these challenges by comparing the utility of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the chemical purity of non-volatile organic compounds like Boc-protected amino esters.[2][3] Its high resolution and quantitative accuracy make it ideal for separating the target compound from synthesis-related impurities.[2]
Causality of Experimental Choices in HPLC Method Development
The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the nonpolar Boc-protected spirocyclic compound. The use of a water/acetonitrile gradient allows for the elution of compounds with a wide range of polarities. Trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by minimizing tailing, a common issue with amine-containing compounds. UV detection at a low wavelength (e.g., 210 nm) is chosen to ensure the detection of the Boc-carbamate chromophore.
Experimental Protocol: RP-HPLC for Chemical Purity
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[3]
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the compound in the initial mobile phase composition.
Data Presentation: Expected HPLC Purity Profile
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | ~5.2 | 0.5 | Potential Starting Material/Side Product |
| 2 | ~12.8 | 99.0 | This compound |
| 3 | ~15.1 | 0.5 | Potential Dimer or Other Impurity |
Chiral Chromatography: HPLC vs. SFC for Enantiomeric Purity
For chiral molecules destined for pharmaceutical use, determining the enantiomeric purity is a critical quality attribute.[4][5] Both chiral HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
SFC has emerged as a preferred method for chiral separations due to its numerous advantages over HPLC.[6][7][8] By using supercritical CO2 as the primary mobile phase component, SFC significantly reduces the consumption of toxic organic solvents, aligning with green chemistry principles.[6] The lower viscosity of the supercritical fluid allows for faster flow rates and shorter analysis times without compromising resolution.[6][8]
Causality of Experimental Choices in Chiral SFC
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used in SFC due to their broad applicability and high enantioselectivity.[7] The choice of an alcohol co-solvent (modifier) like ethanol or isopropanol is crucial for modulating the retention and selectivity of the enantiomers.
Experimental Protocol: Chiral SFC for Enantiomeric Purity
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® AD-H, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is an isocratic elution with 10-20% modifier.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent.
Workflow for Chiral Method Development
Caption: Chiral method development workflow.
Comparison of Chiral HPLC and SFC
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Differential partitioning between a supercritical fluid mobile phase and a solid stationary phase.[] |
| Speed | Longer run times. | Faster separations due to lower mobile phase viscosity.[6] |
| Solvent Consumption | High consumption of organic solvents (e.g., hexane, isopropanol). | Significantly lower organic solvent consumption, primarily uses CO2.[6] |
| Environmental Impact | Higher environmental impact due to toxic solvent usage. | "Greener" alternative.[6] |
| Cost | Higher operational costs due to solvent purchase and disposal. | Lower operational costs. |
| Resolution | High resolution. | Often provides higher or complementary selectivity to HPLC.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used to assess purity.[10] ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR provides information about the carbon framework.
Quantitative NMR (qNMR) for Purity Assessment
While chromatography is generally preferred for quantitative purity analysis, qNMR can be a powerful alternative, especially when a certified reference standard of the analyte is not available. This technique relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.
Using Chiral Derivatizing Agents in NMR for Enantiomeric Purity
For determining enantiomeric purity by NMR, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers.[11] These diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating their respective signals.[10][11] Mosher's acid is a classic example of a CDA.[10]
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
Logical Relationship for Purity Assessment Strategy
Caption: Integrated purity assessment strategy.
Method Validation According to ICH Guidelines
All analytical methods used for the quality control of pharmaceutical ingredients must be validated to ensure they are fit for their intended purpose.[12][13] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[12][14][15]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[14][16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive purity assessment of this compound requires a multi-faceted analytical approach. RP-HPLC is the workhorse for determining chemical purity, while chiral SFC offers a rapid, efficient, and environmentally friendly method for establishing enantiomeric excess. NMR spectroscopy remains essential for unambiguous structural confirmation. The selection of the most appropriate technique will depend on the specific analytical question, available instrumentation, and the stage of drug development. All methods must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. selvita.com [selvita.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. Analytical methods validation as per ich & usp | PPT [slideshare.net]
comparative study of different synthetic routes to spiro[3.3]heptanes
The spiro[3.3]heptane motif has emerged as a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that offers an escape from the "flatland" of traditional aromatic scaffolds.[1][2] Its application as a bioisostere for benzene and other cyclic systems has spurred the development of diverse and innovative synthetic strategies.[2] This guide provides a comparative analysis of the principal synthetic routes to spiro[3.3]heptanes, offering insights into their mechanisms, advantages, and limitations, supported by experimental data and detailed protocols for researchers in drug discovery and chemical synthesis.
[2+2] Cycloaddition Strategies: Building the Spirocyclic Core
The formation of four-membered rings through [2+2] cycloaddition is a classic and powerful approach to constructing the spiro[3.3]heptane skeleton. This strategy typically involves the reaction of an electron-rich alkene, such as methylenecyclobutane, with an electron-poor ketene or a keteniminium salt.
Cycloaddition of Ketenes
The reaction of a ketene with an alkene to form a cyclobutanone is a well-established method. For the synthesis of spiro[3.3]heptanones, dichloroketene is a commonly used reagent due to its high reactivity.[3] It is typically generated in situ from trichloroacetyl chloride by dehalogenation with activated zinc, often as a zinc-copper couple.[3][4]
The primary advantage of this method is the direct formation of the spiro[3.3]heptan-2-one core. However, the harsh conditions and the use of stoichiometric amounts of zinc can limit the functional group tolerance. The initial product is a 2,2-dichlorospiro[3.3]heptan-1-one, which can be subsequently dehalogenated.
Cycloaddition of Keteniminium Salts
A more versatile and widely applicable [2+2] cycloaddition involves the use of keteniminium salts. These are generated in situ from the reaction of a tertiary amide, such as N,N-dimethylcyclobutanecarboxamide, with an activating agent like triflic anhydride.[5][6] The resulting electrophilic keteniminium salt readily reacts with a variety of alkenes to form a cyclobutaniminium salt, which is then hydrolyzed to the corresponding spiro[3.3]heptanone.[6]
This method offers a broader substrate scope compared to the use of ketenes and generally proceeds under milder conditions.[5] The ability to use substituted amides and a wide range of both electron-rich and electron-poor alkenes makes it a highly modular approach for the synthesis of functionalized spiro[3.3]heptanes.[6]
Semipinacol Rearrangement: A Strain-Driven Approach
Rearrangement reactions provide an elegant and often highly efficient means of constructing complex carbocyclic frameworks. A recently developed "strain-relocating" semipinacol rearrangement offers a novel and powerful entry to spiro[3.3]heptan-1-ones.[5][7]
This strategy involves the reaction of a lithiated 1-sulfonylbicyclo[1.1.0]butane with a 1-sulfonylcyclopropanol.[7] The initial nucleophilic addition forms a 1-bicyclobutylcyclopropanol intermediate. In the presence of an acid, this intermediate undergoes a semipinacol rearrangement, driven by the release of ring strain, to furnish the spiro[3.3]heptan-1-one core.[5][7] A key advantage of this method is its ability to generate optically active spiro[3.3]heptanones with high regio- and stereospecificity when starting from chiral cyclopropanone equivalents.[7]
Double Alkylation of Malonates: The Classic "Fecht's Acid" Synthesis
One of the earliest and most fundamental routes to the spiro[3.3]heptane core is the double alkylation of a malonate ester with a 1,1,3,3-tetrahalide precursor. The archetypal example is the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid, commonly known as "Fecht's acid," from pentaerythrityl tetrabromide and diethyl malonate.[4][8]
This reaction proceeds via a double intermolecular cyclization, where the enolate of diethyl malonate displaces two bromide ions to form the first cyclobutane ring, and this process is repeated to close the second ring. The resulting tetraester is then saponified and decarboxylated to yield Fecht's acid.[4] While this method is robust and allows for large-scale synthesis, it is limited to the preparation of symmetrically substituted spiro[3.3]heptanes.
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions offer a distinct approach to the synthesis of cyclobutanes under mild conditions. While less commonly employed for the direct synthesis of the parent spiro[3.3]heptane, this method is valuable for accessing specific derivatives, particularly through the cycloaddition of allenes with alkenes.[6] The reaction is typically initiated by UV irradiation, which excites one of the components to a triplet state, leading to a stepwise radical mechanism. The regioselectivity of the cycloaddition is a key consideration in this approach.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Limitations |
| [2+2] Cycloaddition of Ketenes | Dichloroketene (from trichloroacetyl chloride and Zn(Cu)) | Moderate[4] | Direct formation of spiro[3.3]heptanone core. | Harsh reaction conditions, limited functional group tolerance, stoichiometric metal waste.[4] |
| [2+2] Cycloaddition of Keteniminium Salts | Tertiary amides, triflic anhydride, various alkenes | Good to excellent[5][6] | Broad substrate scope, modular, milder conditions than ketene cycloadditions.[6] | Requires careful control of reaction conditions to avoid side reactions. |
| Strain-Relocating Semipinacol Rearrangement | 1-Sulfonylbicyclo[1.1.0]butanes, 1-sulfonylcyclopropanols | Good to excellent[7] | High stereospecificity, access to chiral spiro[3.3]heptanones, mild conditions.[5][7] | Requires the synthesis of strained starting materials.[7] |
| Double Alkylation of Malonates (Fecht's Acid) | Pentaerythrityl tetrabromide, diethyl malonate | Good[4] | Scalable, classic and well-established route. | Limited to symmetrical substitution patterns.[4] |
| Photochemical [2+2] Cycloaddition | Allenes, alkenes, photosensitizer (optional) | Variable | Mild reaction conditions, unique reactivity. | Can lead to mixtures of regioisomers, may require specialized equipment.[6] |
Experimental Protocols
Protocol 1: [2+2] Cycloaddition of Dichloroketene
This protocol is adapted from the work of Saarinen for the synthesis of a substituted 2,2-dichlorospiro[3.3]heptan-1-one.[4]
Step 1: Preparation of Activated Zinc-Copper Couple.
-
Zinc dust (1.60 g, 24.5 mmol) and copper(II) acetate monohydrate (0.16 g, 0.8 mmol) are suspended in 20 mL of glacial acetic acid.
-
The mixture is heated to boiling for 1 minute and then allowed to cool to room temperature.
-
The supernatant is decanted, and the solid is washed with three portions of diethyl ether and dried under a stream of argon.
Step 2: [2+2] Cycloaddition.
-
To a suspension of the activated Zn(Cu) couple (1.60 g, 24.5 mmol) and (((3-methylenecyclobutyl)methoxy)methyl)benzene (1.40 g, 7.43 mmol) in 18 mL of diethyl ether, a solution of phosphorus oxychloride (1.38 mL, 14.9 mmol) and trichloroacetyl chloride (1.66 mL, 14.9 mmol) in 10 mL of diethyl ether is added dropwise over 30 minutes.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 6-(benzyloxymethyl)-2,2-dichlorospiro[3.3]heptan-1-one.
Protocol 2: [2+2] Cycloaddition of a Keteniminium Salt
This protocol is a general procedure based on the work of Mykhailiuk and colleagues.[5][6]
-
To a solution of the alkene (1.0 equiv) and N,N-dimethylcyclobutanecarboxamide (1.2 equiv) in 1,2-dichloroethane (0.2 M), 2,6-lutidine (1.2 equiv) is added.
-
The mixture is cooled to 0 °C, and triflic anhydride (1.2 equiv) is added dropwise.
-
The reaction is allowed to warm to room temperature and then refluxed for 16 hours.
-
After cooling, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na2SO4 and concentrated.
-
The crude product is purified by column chromatography or distillation to afford the corresponding spiro[3.3]heptanone.
Protocol 3: Strain-Relocating Semipinacol Rearrangement
This protocol is adapted from the work of Lindsay and coworkers.[7]
-
To a solution of 1-sulfonylbicyclo[1.1.0]butane (0.2 mmol) in THF (1 mL) at -78 °C is added n-BuLi (0.22 mmol, 1.1 equiv).
-
After stirring for 30 minutes, a solution of 1-sulfonylcyclopropanol (0.3 mmol, 1.5 equiv) in THF (1 mL) is added.
-
The reaction is stirred at -78 °C for 1 hour.
-
Methanesulfonic acid (0.4 mmol, 2.0 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO4, and concentrated.
-
The crude product is purified by flash chromatography to yield the spiro[3.3]heptan-1-one.
Protocol 4: Synthesis of Fecht's Acid
This protocol is a modified literature procedure for the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's Acid).[4][8]
Step 1: Synthesis of Tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate.
-
Sodium metal (5.52 g, 0.24 mol) is dissolved in absolute ethanol (100 mL).
-
Diethyl malonate (38.4 g, 0.24 mol) is added, followed by the dropwise addition of a solution of pentaerythrityl tetrabromide (19.2 g, 0.05 mol) in absolute ethanol (150 mL).
-
The mixture is refluxed for 10 hours.
-
The solvent is removed under reduced pressure, and the residue is treated with water and extracted with diethyl ether.
-
The organic layer is dried and concentrated to give the crude tetraester.
Step 2: Saponification and Decarboxylation.
-
The crude tetraester is refluxed with a solution of potassium hydroxide (28 g) in ethanol (150 mL) for 5 hours.
-
The resulting potassium salt is dissolved in water and acidified with hydrochloric acid.
-
The precipitated tetracarboxylic acid is filtered, washed with water, and dried.
-
The tetracarboxylic acid is heated at 150-160 °C until the evolution of CO2 ceases.
-
The resulting crude Fecht's acid is recrystallized from water.
Visualizing the Synthetic Pathways
Caption: Overview of major synthetic routes to the spiro[3.3]heptane core.
Conclusion
The synthesis of spiro[3.3]heptanes has evolved significantly, driven by their increasing importance in medicinal chemistry. The choice of synthetic route depends on the desired substitution pattern, scalability, and tolerance for various functional groups. The classic double alkylation method remains a reliable route for symmetrical derivatives, while [2+2] cycloadditions, particularly with keteniminium salts, offer greater flexibility and modularity. The innovative strain-relocating semipinacol rearrangement provides an elegant solution for the stereocontrolled synthesis of chiral spiro[3.3]heptanones. As the demand for novel three-dimensional scaffolds continues to grow, further advancements in the synthesis of spiro[3.3]heptanes and their derivatives are anticipated, enabling the exploration of new chemical space in drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-Light-Mediated Reactions Under Mild Conditions [sigmaaldrich.com]
The Spiro[3.3]heptane Motif: A Rigid Contender for Optimizing PROTAC Design
A Comparative Guide to Enhancing PROTAC Efficacy Through Linker Rigidification
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a multi-parameter optimization challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing its cell permeability, pharmacokinetic properties, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3]
Among the various strategies to optimize linker design, the incorporation of rigid structural elements has garnered significant attention.[4] This guide provides an in-depth, data-driven comparison of the spiro[3.3]heptane motif as a rigid linker scaffold against the more conventional flexible alkyl and polyethylene glycol (PEG) linkers in PROTAC design.
The Rigidity Hypothesis: Pre-organization for Enhanced Potency
Flexible linkers, such as alkyl and PEG chains, are widely used due to their synthetic accessibility and ability to allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[4] However, this conformational flexibility can come at a cost—an entropic penalty upon binding, which can decrease the stability of the ternary complex.[4]
Rigid linkers, by contrast, are thought to "pre-organize" the PROTAC into a conformation that is more favorable for ternary complex formation.[4] This can lead to enhanced potency and stability. The spiro[3.3]heptane scaffold is an exemplary rigid linker, offering a unique three-dimensional geometry that restricts rotational freedom.[5] Its compact and well-defined structure provides a robust framework for positioning the POI and E3 ligase ligands at optimal distances and orientations.
Comparative Analysis: Spiro[3.3]heptane vs. Flexible Linkers
A pivotal study by Yamaguchi et al. (2024) provides a direct comparison of PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) with linkers of varying rigidity, including a spirocyclic azaspiro[3.5]nonane ring (a close analog of spiro[3.3]heptane). This study highlights the trade-offs inherent in linker design.[2]
Ternary Complex Stability and Degradation Activity
The stability of the ternary complex is a key driver of PROTAC efficacy. While the introduction of a rigid spirocyclic linker in the H-PGDS PROTACs had only a modest effect on the binary binding affinity to the target protein, it significantly impacted the stability of the ternary complex. The most rigid derivative, PROTAC-3, which incorporated a spirocyclic moiety, formed the least stable ternary complex.[2]
Interestingly, despite the lower ternary complex stability, all PROTACs in the study, including the rigidified ones, exhibited comparable and potent degradation activities, with half-maximal degradation concentrations (DC50) in the sub-nanomolar range.[2] This suggests that while high ternary complex stability is generally desirable, an optimal balance between rigidity and flexibility is crucial, and that other factors, such as intracellular concentration, play a significant role.
| PROTAC | Linker Type | H-PGDS Binding Affinity (IC50, nM) | H-PGDS Degradation (DC50, nM) |
| PROTAC-1 | Piperazine-based | 45.1 ± 3.7 | 0.094 ± 0.044 |
| PROTAC-2 | Methylene-modified (more flexible) | 69.0 ± 4.0 | 0.22 ± 0.070 |
| PROTAC-3 | Azaspiro[3.5]nonane (rigid) | 32.1 ± 2.1 | 0.15 ± 0.072 |
| PROTAC-4 | Azaspiro[5.5]undecane (more rigid) | 36.1 ± 4.3 | 0.19 ± 0.044 |
| Data adapted from Yamaguchi et al., 2024.[2] |
Cell Permeability and Intracellular Accumulation
A significant advantage of the rigid spirocyclic linker observed in the study was a marked increase in intracellular accumulation.[2] This is a critical factor for PROTACs, which are often large molecules with poor membrane permeability. The enhanced three-dimensional character and potential reduction in polar surface area conferred by the spirocycle likely contribute to this improved cellular uptake.[2] This finding underscores a key trade-off in PROTAC design: a more rigid linker may lead to higher intracellular concentrations at the expense of slightly destabilizing the ternary complex.[2]
Experimental Workflows for Evaluating Linker Rigidity
The rational design of PROTACs with optimized linkers requires rigorous experimental validation. Below are detailed protocols for key assays to compare the performance of PROTACs with spiro[3.3]heptane linkers against their flexible counterparts.
Diagram of the PROTAC-mediated protein degradation catalytic cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Protocol 1: Cellular Degradation Assay (Western Blot for DC50 Determination)
This assay quantifies the concentration-dependent degradation of the target protein.[2]
Methodology:
-
Cell Culture and Treatment: Plate the chosen cell line at a consistent density and allow for overnight adherence. Treat cells with a serial dilution of the PROTACs (e.g., spiro[3.3]heptane vs. alkyl/PEG linker) for a specified duration (e.g., 18-24 hours). A vehicle control (e.g., DMSO) must be included.[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[2]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[2]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax (maximum degradation) values.
-
Protocol 2: Ternary Complex Formation and Stability Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[4][6][7]
Methodology:
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, determine the binary KD of the PROTAC for the target protein.
-
-
Ternary Complex Analysis:
-
Inject a constant, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.[6]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), where α = KD (binary) / KD (ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[7]
-
Diagram of the experimental workflow for PROTAC linker comparison.
Caption: A rational workflow for PROTAC linker selection and optimization.
Protocol 3: Thermodynamic Characterization of Binding (Isothermal Titration Calorimetry - ITC)
ITC provides a complete thermodynamic profile of binding interactions, including enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (KD) and stoichiometry (n).[8][9]
Methodology:
-
Sample Preparation: Prepare highly purified protein (e.g., target protein) and PROTAC solutions in the same buffer to minimize buffer mismatch effects.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other instrument parameters.
-
Titration:
-
Fill the sample cell with the protein solution.
-
Fill the injection syringe with the PROTAC solution.
-
Perform a series of small injections of the PROTAC into the protein solution.
-
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Perform a control titration (PROTAC into buffer) to determine the heat of dilution, which is then subtracted from the binding data.[8]
-
Fit the corrected data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.
-
Conclusion: A Rigid Approach to Rational PROTAC Design
The incorporation of rigid linkers, such as the spiro[3.3]heptane scaffold, represents a promising strategy for optimizing PROTACs. While flexible linkers offer the advantage of sampling a wide conformational space, the pre-organizational capacity of rigid linkers can lead to improved cellular permeability and potent degradation, even in cases where ternary complex stability is not maximally enhanced. The choice between a rigid and a flexible linker is not absolute and depends on the specific POI and E3 ligase pair. A systematic evaluation of linkers with varying degrees of rigidity, using the experimental workflows outlined in this guide, is essential for the rational design of next-generation protein degraders with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aragen.com [aragen.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
Prepared for: Laboratory Research and Drug Development Professionals
This guide provides an essential safety framework and operational plan for handling methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate (CAS No. 170508-14-2). As a novel research chemical, this compound lacks comprehensive toxicological data.[1][2] Therefore, this document establishes a risk-averse approach, treating the substance as potentially hazardous and grounding all recommendations in established safety protocols from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). The core principle is to minimize exposure through a multi-layered safety strategy, where Personal Protective Equipment (PPE) serves as the crucial final barrier.
Hazard Assessment: A Foundation of Precaution
Before any laboratory work commences, a thorough hazard assessment is mandatory.[3][4] For this compound, this assessment must account for both the known properties of its chemical class and the significant unknowns regarding its specific biological effects.
Known Chemical Characteristics:
-
Structure: A solid, non-volatile organic compound featuring a Boc-protected amine and a methyl ester on a spiro[3.3]heptane core.[1][5]
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common amine protecting group.[6] It is stable under many conditions but is susceptible to cleavage by strong acids (e.g., trifluoroacetic acid - TFA), which generates gaseous byproducts (CO2 and isobutylene).[6][7] This reactivity is a critical consideration for procedural safety.
-
General Class: As an amino acid derivative, it should be handled with the standard precautions for biologically active small molecules, assuming potential for skin and eye irritation.
Toxicological Unknowns:
-
A review of available safety data sheets (SDS) for the compound and its close analog, 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid, reveals a lack of specific toxicity data.[2]
-
Properties such as acute toxicity, skin/eye irritation potential, carcinogenicity, and mutagenicity have not been thoroughly investigated.
The Hierarchy of Controls: Engineering Safety into the Workflow
PPE is the last line of defense.[4] A robust safety plan prioritizes engineering and administrative controls to minimize hazards at their source.
-
Engineering Controls: All manipulations of the solid compound, including weighing, solution preparation, and transfers, must be performed within a certified chemical fume hood to control exposure to hazardous fumes and vapors.[8][9]
-
Administrative Controls:
-
Designated Area: Establish a clearly marked designated area within the laboratory for handling this compound.
-
Standard Operating Procedure (SOP): Develop a lab-specific SOP that incorporates the procedures in this guide. All personnel must be trained on this SOP before beginning work.
-
Minimize Quantities: Use the smallest quantity of the chemical necessary for the experiment.
-
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is based on a risk assessment of the specific tasks to be performed.[10] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale & Authoritative Source |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[11] | Protects against accidental splashes of liquids and fine powders. Standard safety glasses are insufficient. |
| Face shield (worn over goggles). | Required when a significant splash hazard exists, such as during the addition of strong acids (e.g., TFA for Boc deprotection) or when handling bulk quantities (>10g).[11] | |
| Hand Protection | Nitrile gloves (check manufacturer's compatibility chart for solvents used). | Provides a barrier against dermal absorption. Given the unknown skin irritation potential, gloves are essential.[3][12] Double-gloving is recommended for prolonged operations. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Long pants and fully enclosed, chemical-resistant shoes. | Ensures no exposed skin on the lower body and feet. This is a minimum requirement for any laboratory work.[11] | |
| Respiratory Protection | Not typically required when handling small quantities inside a certified chemical fume hood. | A fume hood provides adequate respiratory protection from powders and vapors. If weighing outside a hood or if significant aerosolization is possible, a NIOSH-approved N95 respirator is required.[10][13][14] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, methodical workflow is critical for safety and experimental reproducibility.
Experimental Workflow Overview
Caption: High-level workflow for handling the target compound.
Detailed Handling Protocol
-
Pre-Handling Safety Check:
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8]
-
Locate the appropriate spill kit.
-
-
Weighing and Transfer (in Fume Hood):
-
Place an analytical balance inside the fume hood or use a powder-containment enclosure.
-
Carefully weigh the desired amount of the solid compound onto weigh paper or into a tared vial.
-
Avoid creating dust. If any material spills, clean it immediately with a damp cloth (do not dry sweep).
-
Transfer the solid to the reaction vessel inside the fume hood.
-
-
Reaction Procedure (Example: Boc Deprotection):
-
Caution: The deprotection of a Boc group using strong acids like Trifluoroacetic Acid (TFA) is exothermic and produces gas (CO2).[6][15]
-
Dissolve the Boc-protected compound in an appropriate solvent (e.g., Dichloromethane - DCM) in the reaction flask.
-
Ensure the reaction vessel is equipped with a pressure-equalizing dropping funnel and a gas outlet connected to a bubbler or scrubber. Never perform this reaction in a sealed container. [6]
-
Slowly add TFA to the stirred solution at a controlled temperature (e.g., in an ice bath).
-
Monitor the reaction for gas evolution and temperature changes.
-
Upon completion, quench the reaction carefully according to your specific protocol (e.g., by slow addition of a base).
-
Waste Management and Disposal
Improper disposal is a serious safety and regulatory violation.[16] All waste must be segregated by type into clearly labeled, sealed containers.
Caption: Waste segregation plan for common laboratory streams.
-
Solid Waste: All contaminated consumables (gloves, weigh paper, pipette tips, silica gel) must be collected in a designated solid waste container.[12]
-
Halogenated Liquid Waste: Solvents such as dichloromethane (DCM) must be collected in a labeled, dedicated halogenated waste container.[17]
-
Non-Halogenated Liquid Waste: Solvents like THF, ethyl acetate, or heptane should be collected in a separate, labeled non-halogenated waste container.
-
Aqueous Waste: Acidic or basic aqueous solutions from reaction workups should be collected in a dedicated aqueous waste container. Depending on local regulations and the absence of other hazards, these may be neutralized for sewer disposal, but collection is the default safe practice.[16][18]
Emergency Procedures
Spill Response:
-
For a small spill (<100 mg) inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Wipe the area with a damp cloth. Place all cleanup materials in the solid waste container.
-
For a larger spill, evacuate the area and notify laboratory management and the institutional safety office immediately.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
This guide is intended to supplement, not replace, institutional training and lab-specific SOPs. A culture of safety and proactive risk management is paramount when working with novel chemical entities.
References
- 1. Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate | C14H23NO4 | CID 10265083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. jk-sci.com [jk-sci.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. thecepp.org [thecepp.org]
- 10. reach.cdc.gov [reach.cdc.gov]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. restoredcdc.org [restoredcdc.org]
- 14. epa.gov [epa.gov]
- 15. chempep.com [chempep.com]
- 16. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 17. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 18. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
